Ferric salicylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-carboxyphenolate;iron(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNHBOAYYNHVOY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FeO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30492-15-0 | |
| Record name | Ferric salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FERRIC SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QFJ59TK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Ferric Salicylate Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the formation mechanism, stoichiometry, kinetics, and structural aspects of the ferric salicylate (B1505791) complex. It includes quantitative data, detailed experimental protocols, and visualizations to elucidate the core principles of this important chemical interaction.
Introduction
The interaction between ferric iron (Fe(III)) and salicylic (B10762653) acid results in the formation of intensely colored coordination complexes. This reaction is of significant interest in analytical chemistry for the spectrophotometric determination of both iron and salicylates, as well as in biochemistry and pharmaceutical sciences due to the role of salicylates as potential iron chelators.[1] The formation of these complexes is a stepwise process, highly dependent on factors such as pH, reactant concentrations, and ionic strength.[2][3] This document details the mechanistic pathways, equilibrium constants, and experimental methodologies used to characterize the ferric salicylate system.
Mechanism of Complex Formation
The formation of this compound complexes involves the coordination of the Fe(III) ion with the salicylate anion, which acts as a bidentate ligand. The coordination occurs through the oxygen atoms of the deprotonated phenolic hydroxyl group and the carboxyl group.[4][5] The reaction proceeds in a stepwise manner, forming mono-, bis-, and tris-salicylate complexes as the concentration of the salicylate ligand and the pH of the solution increase.[2][6]
The overall reaction scheme can be represented as follows:
-
First Complex: Fe³⁺ + Sal²⁻ ⇌ [Fe(Sal)]⁺
-
Second Complex: [Fe(Sal)]⁺ + Sal²⁻ ⇌ [Fe(Sal)₂]⁻
-
Third Complex: [Fe(Sal)₂]⁻ + Sal²⁻ ⇌ [Fe(Sal)₃]³⁻
The stability and predominance of each complex species are highly pH-dependent.[2] In strongly acidic conditions (pH < 2.5), the 1:1 complex, [Fe(Sal)]⁺, is the dominant species, exhibiting a characteristic violet color with an absorption maximum around 530 nm.[6][7] As the pH increases, the successive formation of the 1:2 and 1:3 complexes occurs, leading to shifts in the absorption maxima to shorter wavelengths.[6][8] The crystal structure of an iron(III) salicylate complex reveals an octahedral geometry, with the Fe(III) center coordinated to two salicylate ligands and two water molecules.[1][9][10]
Visualizing the Reaction Pathway
The stepwise formation of the this compound complexes is illustrated below.
Caption: Stepwise formation of Fe(III)-Salicylate complexes.
Quantitative Data: Stability and Formation Constants
The stability of the this compound complexes is quantified by their formation or stability constants. These constants are crucial for understanding the equilibrium distribution of the complex species in solution. Various studies have reported these values, often determined under specific conditions of temperature and ionic strength.
| Parameter | Value | Conditions | Method | Reference |
| Thermodynamic Stability Constant (K) | ||||
| for [Fe(Sal)]⁺ | 2.73 x 10¹⁷ | 25°C | Spectrophotometry | [11] |
| Formation Constant (Kf) | ||||
| for [Fe(Sal)]⁺ | 710 | Not Specified | Literature Review | [9] |
| Molar Absorptivity (ε) | ||||
| for [Fe(Sal)]⁺ | 1520 L mol⁻¹ cm⁻¹ | pH 1.5-2.0, λmax = 528 nm | Spectrophotometry | [2] |
| for Fe(III)-Salicylate-Purpurin Complex | 4.7 x 10⁴ L mol⁻¹ cm⁻¹ | pH 9.0, λmax = 590 nm | Spectrophotometry | [12] |
Note: Discrepancies in constant values can arise from different definitions (e.g., formation vs. stability constants) and varying experimental conditions like ionic strength and temperature.[11]
Experimental Protocols
The characterization of this compound complexes relies heavily on spectrophotometric and potentiometric methods. These techniques allow for the determination of stoichiometry, stability constants, and reaction kinetics.
Spectrophotometric Determination of Stoichiometry (Job's Method)
Job's method, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a complex in solution.[3][13][14] The method involves preparing a series of solutions where the mole fractions of the metal ion and the ligand are varied while keeping the total molar concentration constant.[15] The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand (or metal) will show a maximum at the mole fraction corresponding to the stoichiometry of the predominant complex.[13][14] For the this compound system, this plot typically peaks at a mole fraction of 0.5, indicating a 1:1 stoichiometry for the [Fe(Sal)]⁺ complex under acidic conditions.[13]
The logical flow for implementing Job's method is outlined below.
Caption: Experimental workflow for Job's Method.
Potentiometric Titration for Stability Constant Determination
Potentiometric titrations are employed to determine the stability constants of the complexes by measuring the pH of the solution as a function of added titrant.[9][16] This method relies on the competition between protons (H⁺) and metal ions (Fe³⁺) for the salicylate ligand.[16][17] By monitoring the change in hydrogen ion concentration, the equilibrium concentrations of the free ligand and the formed complexes can be calculated, which in turn allows for the determination of the stepwise stability constants.[18]
Protocol Outline:
-
Solution Preparation: Prepare a solution containing known concentrations of salicylic acid and a non-complexing background electrolyte (e.g., NaClO₄) to maintain constant ionic strength.[11]
-
Titration: Titrate this solution with a standardized strong base (e.g., NaOH) in the absence and presence of a known concentration of Fe(III) ions.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Calculation: The titration curves (pH vs. volume of titrant) with and without the metal ion will diverge. This divergence is used to calculate the concentration of the ligand complexed with the metal at each point, allowing for the subsequent calculation of the stability constants.
Kinetic Studies
The kinetics of formation of this compound complexes can be studied using stopped-flow or conventional spectrophotometry.[2][19] The rate of the reaction is typically monitored by observing the increase in absorbance at the λmax of the complex over time.[2] For fast reactions, the stopped-flow technique is necessary. The experiments are conducted under pseudo-first-order conditions (with one reactant in large excess) to simplify the rate law determination. The observed rate constants (k_obs) are then measured at different pH values and reactant concentrations to elucidate the reaction mechanism.[2][20]
Influence of pH on Complex Formation
The pH of the solution is a critical parameter governing the formation and speciation of this compound complexes.[3] Salicylic acid is a weak acid with two dissociable protons (from the carboxylic acid and the phenolic hydroxyl groups). The pH determines the predominant form of the salicylate in solution (H₂Sal, HSal⁻, or Sal²⁻). The Fe(III) ion itself undergoes hydrolysis to form species like [Fe(OH)]²⁺ at higher pH. The complex formation is thus a competition between protonation of the ligand and hydrolysis of the metal ion.
The diagram below illustrates the relationship between pH, reactant speciation, and the resulting complex formation.
Caption: Influence of pH on reactant speciation and complex formation.
Conclusion
The formation of this compound complexes is a well-studied but intricate process involving stepwise equilibria that are highly sensitive to solution conditions, particularly pH. The primary species formed are the 1:1, 1:2, and 1:3 complexes, with the 1:1 [Fe(Sal)]⁺ complex being dominant in acidic media. A thorough understanding of the mechanism, guided by quantitative stability data and robust experimental protocols such as spectrophotometry and potentiometry, is essential for leveraging this chemistry in analytical, pharmaceutical, and materials science applications.
References
- 1. math.ru.nl [math.ru.nl]
- 2. pjps.pk [pjps.pk]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Complex formation between the Fe3+ ion and some substituted phenols. Part 1.—Spectrophotometric determination of the stability constant of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 12. Spectrophotometric determination of trace amounts of iron(III) in salicylates by extraction of the mixed-ligand iron-salicylate-purpurin complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. odinity.com [odinity.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 18. Complex formation between iron(III) and some substituted salicylic acids | CoLab [colab.ws]
- 19. Kinetics of the formation of monocomplexes of iron(III) with salicylic acid, sulphosalicylic acid, 8-hydroxyquinoline, and salicylaldehyde - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 20. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Ferric Salicylate (B1505791)
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of ferric salicylate. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and structural visualizations to facilitate advanced research and development applications.
Chemical and Physical Properties
This compound is the complex formed between iron(III) ions and salicylate anions. Its properties are significantly influenced by factors such as pH, stoichiometry, and the solvent system. The most commonly cited form is a trivalent iron complex coordinated with three salicylate anions.[1] However, other stoichiometries and structures exist depending on the conditions. The complex is well-known for the deep purple color it imparts to solutions, a characteristic utilized in spectrophotometric analysis.[2][3]
Core Physicochemical Data
The fundamental properties of the tris(salicylato)iron(III) complex are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₅FeO₉ | [1][4][] |
| Molecular Weight | ~467.2 g/mol | [1][4][6] |
| Exact Mass | 467.006543 Da | [4][7] |
| Appearance | Deep purple colored solution | [2][3] |
| Solubility | Slightly soluble in water | [8] |
| Boiling Point | 336.3°C at 760 mmHg (Predicted) | [9] |
| Flash Point | 144.5°C (Predicted) | [9] |
Chemical Structure and Coordination Chemistry
The structure of this compound is not singular and can vary significantly with the reaction environment. The salicylate ligand, derived from salicylic (B10762653) acid, typically acts as a bidentate chelating agent, coordinating to the iron(III) center through the oxygen atoms of both the carboxylate and the phenolic hydroxyl groups.[1][2]
Mononuclear Complexes
The most definitive structural information comes from single-crystal X-ray diffraction, which has elucidated the structure of Fe[(HSal)(Sal)(H₂O)₂].[10][11]
-
Coordination Geometry : The iron(III) ion is in a hexacoordinated, octahedral environment.[10][11]
-
Ligands : The equatorial plane is formed by two bidentate salicylate ligands.[10][12] The axial positions are occupied by two water molecules.[10][11]
-
Charge Neutrality : To balance the Fe³⁺ charge, one salicylate ligand is mono-anionic (HSal⁻) and the other is di-anionic (Sal²⁻).[10][11] The acidic proton is disordered between the oxygen atoms of the two salicylate ligands.[10]
-
Bond Distances : The Fe-O bond distances to the salicylate ligands are approximately 1.925 Å and 1.973 Å, while the Fe-O distance to the water molecules is about 2.092 Å, confirming the +3 oxidation state of iron.[10]
In ethanol, evidence suggests the formation of a 1:1 complex, [FeC₆H₄OCOO]⁺. Upon solvent removal, this can form a hydrated crystal, [FeC₆H₄OCOO]Cl·H₂O.[2]
Caption: Octahedral coordination of Fe(III) with salicylate and water ligands.
Polynuclear Complexes
Under certain conditions, salicylate ligands can act in a tridentate bridging mode, facilitating the formation of polynuclear iron clusters. A homotetranuclear iron(III) cluster, [Fe₄O₂(Sal)₄(H₂O)₆], has been synthesized, featuring a "butterfly" arrangement of four Fe(III) atoms linked by μ₃-oxo and salicylate bridges.[3]
Stability and Thermodynamics
The stability of this compound complexes is a critical parameter for their application and is highly dependent on pH.[1] Spectrophotometric and potentiometric titrations are standard methods for determining their stability constants.[10][13]
| Complex Species | Log K (Stability Constant) | Conditions | Source(s) |
| [Fe(Sal)]⁺ | log K₁ = 16.1 | 0.5 M ionic strength, 25°C | [1] |
| [Fe(Sal)₂]⁻ | log K₂ = 12.8 | 0.5 M ionic strength, 25°C | [1] |
| [Fe(Sal)]⁺ | K = 2.73 x 10¹⁷ (Thermodynamic) | 25°C | [14] |
The high stability constants indicate a strong affinity between iron(III) and salicylate. However, the complex is prone to dissociation in highly acidic or alkaline environments.[1]
Thermal decomposition studies show that the solid complex is stable up to 100°C.[2] Complete decomposition occurs in stages between 210-600°C, ultimately yielding hematite (B75146) (α-Fe₂O₃).[2]
Experimental Protocols
Synthesis and Crystallization
Method 1: Gel Crystallization of Fe[(HSal)(Sal)(H₂O)₂] [3][12]
-
An aqueous solution of iron(II) nitrate (B79036) is prepared and filtered.
-
Tetramethoxysilane is added to the filtrate to initiate gel formation.
-
A solution of sodium salicylate is carefully layered on top of the gel.
-
The setup is left undisturbed, allowing for slow diffusion and reaction. The Fe(II) slowly oxidizes to Fe(III) in situ.
-
Crystalline material forms within the gel over time and can be isolated for analysis.
Method 2: Synthesis of [FeC₆H₄OCOO]Cl·H₂O [2]
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and salicylic acid are dissolved in a 1:1 molar ratio in 96% ethanol.
-
The resulting deep purple solution indicates complex formation.
-
The solvent is removed by drying at 60°C.
-
The resulting solid is the hydrated iron(III) chloride salicylate crystal complex.
Characterization Methods
Method 3: Spectrophotometric Determination of Stability Constants [13][15]
This protocol outlines a general workflow for using UV-Vis spectroscopy to investigate the complex.
-
Preparation of Solutions : Prepare stock solutions of an iron(III) salt (e.g., ferric nitrate or perchlorate) and salicylic acid of known concentrations. Prepare a series of buffer solutions to control pH.
-
Sample Preparation : For each pH value to be tested, prepare a series of solutions containing a fixed concentration of iron(III) and varying concentrations of salicylic acid. Maintain a constant ionic strength using an electrolyte like NaClO₄.
-
Spectra Acquisition : Record the UV-Vis absorbance spectrum (e.g., 400-700 nm) for each solution against a suitable blank (reagents minus the complex).
-
Data Analysis : Analyze the absorbance data as a function of ligand concentration and pH. Use computational methods and programs to fit the data to chemical models, simultaneously refining the stability constants (log β) and molar absorptivity values for each proposed complex species (e.g., [FeL]⁺, [FeL₂]⁻, [FeL₃]³⁻).
Caption: Workflow for spectrophotometric stability constant determination.
Method 4: Structural Elucidation by X-ray Diffraction [10]
-
Single crystals of suitable quality are grown using methods like gel crystallization.
-
A crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The resulting data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software (e.g., SHELXL), yielding precise atomic coordinates, bond lengths, and angles.
Method 5: Spectroscopic Analysis (NMR and IR) [2][16]
-
¹H NMR : Used to probe the interaction in solution. The chemical shifts of the aromatic protons of salicylic acid are altered upon complexation with iron(III), indicating coordination via the phenolic and carboxyl groups.[2]
-
FT-IR : Can be used to observe changes in the vibrational frequencies of the C=O (carboxyl) and O-H (hydroxyl) groups upon coordination to the iron center.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several scientific domains:
-
Analytical Chemistry : Its intense color is the basis for the classic spectrophotometric test for the detection and quantification of salicylates.[10][15]
-
Biomedical Research : The complex serves as a model for studying the pro-oxidant and antioxidant activities of iron complexes and their role in redox biology.[3] It is also relevant in studies of iron chelation.[10]
-
Catalysis : It has been demonstrated as an effective, biocompatible catalyst for green chemistry applications, such as the oxidative esterification of biomass-derived aldehydes.[3]
References
- 1. This compound (30492-15-0) for sale [vulcanchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound|Iron(III) Salicylate|CAS 30492-15-0 [benchchem.com]
- 4. This compound | C21H15FeO9 | CID 54686277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | CAS#:30492-15-0 | Chemsrc [chemsrc.com]
- 8. americanelements.com [americanelements.com]
- 9. Cas 30492-15-0,this compound | lookchem [lookchem.com]
- 10. Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2] | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. math.ru.nl [math.ru.nl]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Complex formation between the Fe3+ ion and some substituted phenols. Part 1.—Spectrophotometric determination of the stability constant of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Ferric Salicylate: A Comprehensive Technical Guide
CAS Number: 30492-15-0 Molecular Formula: C₂₁H₁₅FeO₉ Molar Mass: Approximately 467.18 g/mol [1][2]
This technical guide provides an in-depth overview of ferric salicylate (B1505791), an iron(III) complex of salicylic (B10762653) acid.[3] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its roles in biochemical research.
Physicochemical Properties and Synthesis
Ferric salicylate is a trivalent iron complex where three salicylate anions coordinate with a central iron(III) ion.[4] This coordination typically results in a deeply colored solution, most often violet, a characteristic that forms the basis for its spectrophotometric quantification.[5][6] The stability and structure of the complex can be influenced by factors such as pH and the presence of other ligands.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 30492-15-0 | [1][6][7][8] |
| Molecular Formula | C₂₁H₁₅FeO₉ | [1][2][3][5] |
| Molar Mass | ~467.18 g/mol | [1][2][3][5] |
| Synonyms | Iron(III) Salicylate | [1][3][6] |
| Appearance | Reddish-brown crystalline powder or intense violet solution | |
| λmax (in solution) | ~530 - 560 nm | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, quantification, and investigation of this compound's biochemical activities are presented below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a ferric salt with salicylic acid. The resulting complex can be studied in solution or isolated as a solid.
Aqueous Synthesis for Spectrophotometric Analysis:
-
Reagents:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃) solution (e.g., 0.15 M).
-
Salicylic acid solution (e.g., 2.50 x 10⁻³ M).[7]
-
Distilled water.
-
pH buffer (e.g., formate (B1220265) buffer for pH ~3.5).[1]
-
-
Procedure:
-
Combine the salicylic acid solution with the ferric chloride solution. A common volume ratio is 5 parts salicylic acid to 1 part ferric chloride.[7]
-
Adjust the pH of the solution to approximately 3.5 to 4.5. An intense violet color indicates the formation of the this compound complex. Note that at a pH above 4, the color may shift to reddish-brown.
-
Dilute the solution to the desired final volume with distilled water.
-
Crystallization via Gel Method:
This method allows for the growth of single crystals of this compound for structural analysis.[9][10]
-
Gel Preparation:
-
Prepare a solution of iron(II) nitrate in water.
-
Add tetramethoxysilane (B109134) to the solution under stirring to form a gel.
-
Allow the gel to solidify over several days.
-
-
Crystallization:
Quantitative Analysis by UV-Vis Spectrophotometry
The intense color of the this compound complex allows for its quantification using the Beer-Lambert law.[11]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Principle: The absorbance of the violet this compound complex is directly proportional to its concentration.
-
Procedure:
-
Prepare a series of standard solutions of salicylic acid of known concentrations.
-
Add an excess of a ferric salt solution (e.g., ferric nitrate) to each standard to ensure all salicylate is complexed.[3]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 530-560 nm.[3]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the unknown sample by reacting it with the ferric salt solution in the same manner as the standards.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[12]
-
Biochemical Assays
This compound has been noted for its dual role as both a pro-oxidant and a potential antioxidant.[3] The following are protocols for assays relevant to these activities.
Lipid Peroxidation (TBARS Assay):
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[13] An iron-salicylate complex has been shown to induce lipid peroxidation.[14]
-
Sample Preparation:
-
Reaction:
-
Measurement:
Superoxide (B77818) Dismutase (SOD) Activity Assay:
The potential antioxidant activity of this compound can be investigated by assessing its ability to mimic superoxide dismutase.[3] Commercially available kits are often used for this purpose.[17][18]
-
Principle: The assay measures the inhibition of the reduction of a chromogenic reagent (like WST-1) by superoxide anions.[19] Superoxide anions are generated by an enzymatic reaction (e.g., xanthine (B1682287)/xanthine oxidase).[18] SOD or an SOD-mimetic compound will dismutate the superoxide anions, thus decreasing the color development.
-
General Procedure (using a commercial kit):
-
Prepare a standard curve using the provided SOD standard.
-
Add samples (e.g., cell lysates, tissue homogenates, or a solution of this compound) to the wells of a microplate.
-
Add the substrate and xanthine oxidase to initiate the generation of superoxide anions and the color reaction.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.[18]
-
Signaling Pathways and Biological Interactions
While direct signaling pathways for the this compound complex are not extensively documented, the biological activities of its component, salicylic acid (SA), are well-studied, particularly in the context of plant and mammalian systems. It is plausible that this compound may act as a carrier for salicylate, or that the complex itself has unique interactions.
Salicylic Acid Signaling in Plant Defense
Salicylic acid is a key signaling molecule in plant immunity.
-
NPR1-Dependent Pathway: SA binds to receptor proteins, including NPR1 (Nonexpressor of Pathogenesis-Related genes). This interaction allows NPR1 to translocate to the nucleus, where it interacts with TGA transcription factors to activate the expression of defense-related genes, such as Pathogenesis-Related (PR) genes.[20]
-
Interaction with other Hormones: SA signaling can interact with other plant hormone pathways, such as those for jasmonic acid (JA) and nitric oxide (NO). These interactions can be synergistic or antagonistic depending on the concentrations of the signaling molecules and the specific context.[20][21]
Salicylate Effects on Mammalian Signaling
In mammalian cells, salicylates are known for their anti-inflammatory effects.
-
Inhibition of Prostaglandin Synthesis: Salicylic acid can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[22]
-
MAP Kinase Pathway: Salicylates have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) by attenuating the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a component of the MAP kinase signaling pathway.[23]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the quantitative analysis of salicylate using UV-Vis spectrophotometry.
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Signaling Pathway Diagram
Caption: Simplified overview of salicylic acid signaling pathways in plants and mammals.
References
- 1. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid determination of salicylate in serum on a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solved 3. To prepare the iron-salicylic acid complex, you | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. math.ru.nl [math.ru.nl]
- 10. mdpi.com [mdpi.com]
- 11. odinity.com [odinity.com]
- 12. old.iupac.org [old.iupac.org]
- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Iron-salicylate complex induces peroxidation, alters hepatic lipid profile and affects plasma lipoprotein composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. plant-stress.weebly.com [plant-stress.weebly.com]
- 16. oxfordbiomed.com [oxfordbiomed.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. raybiotech.com [raybiotech.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Nitric oxide and salicylic acid signaling in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The outcomes of concentration-specific interactions between salicylate and jasmonate signaling include synergy, antagonism, and oxidative stress leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Salicylic acid - Wikipedia [en.wikipedia.org]
- 23. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Ferric Salicylate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of ferric salicylate (B1505791), a complex formed between the ferric iron (Fe³⁺) and salicylic (B10762653) acid. The document details its solubility in various solvents, outlines experimental protocols for its analysis, and explores the biological significance of the salicylic acid ligand in signaling pathways related to iron chelation and plant immunity.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of Ferric Salicylate
| Solvent | Solubility of this compound | Notes |
| Water | Slightly soluble[1] | Forms a deep purple solution. The complex is more stable in acidic conditions; in basic conditions, it can precipitate as ferric hydroxide. |
| Ethanol (B145695) | Soluble | A deep purple colored solution is obtained when ferric chloride is dissolved in an ethanol solution of salicylic acid.[2] This solvent is often used for preparing film-forming solutions.[2] |
| Methanol | Soluble | Used in the synthesis of this compound complexes.[3] |
| Acetonitrile (B52724) | Mentioned as a solvent in studies, suggesting some degree of solubility.[3] | Water has been noted as a preferred solvent over acetonitrile for fluorescence enhancement studies.[3] |
| Mixed Solvents | Soluble in ethanol-water mixtures.[3] | A mixture of ethanol, methanol, and water (8:2:1 ratio) has been used for related salicylate complexes due to poor solubility of the sodium salt in pure ethanol.[3] |
Table 2: Solubility of Salicylic Acid (for reference)
| Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Water | 25 | 0.248[4] |
| Ethanol | 21 | 62.48[4] |
| Methanol | 21 | 62.48[4] |
| Acetone | 23 | 39.6[4] |
| Benzene | 25 | 0.775[4] |
| Chloroform | 25 | 2.22 ( g/100 mL)[4] |
Experimental Protocols
The determination of this compound's properties in solution is often carried out using spectrophotometric methods due to the complex's distinct color.
Protocol for Determining Stoichiometry of this compound Complex using Job's Method of Continuous Variation
This method is used to determine the mole ratio of iron(III) to salicylate in the complex.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks (10 mL)
-
Pipettes
-
0.001 M Ferric Chloride (FeCl₃) solution in 0.002 M HCl
-
0.001 M Salicylic Acid solution in 0.002 M HCl
-
0.002 M HCl (blank)
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in 10 mL volumetric flasks by mixing varying volumes of the equimolar ferric chloride and salicylic acid solutions. The total volume of the two solutions in each flask should be 10 mL. For example, prepare flasks with 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1 ratios of FeCl₃ to salicylic acid. Dilute to the mark with 0.002 M HCl.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_max) for the this compound complex. Use the 0.002 M HCl solution as a blank. A solution with a 1:1 ratio of the reactants is suitable for this initial scan. The λ_max is typically around 530 nm.[5]
-
Set the spectrophotometer to the determined λ_max.
-
Measure the absorbance of each of the prepared solutions.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand (salicylic acid) for each solution.
-
Plot the absorbance values against the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 1:1 complex, the peak will be at a mole fraction of 0.5.[6]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of this compound in a given solvent.
Caption: Workflow for this compound Solubility Determination.
Salicylic Acid-Mediated Iron Chelation
Salicylic acid and its metabolites can act as chelating agents for ferric iron. This interaction is significant in biological systems, including in the context of bacterial siderophores which are used to scavenge iron.
Caption: Salicylic Acid and Siderophore Iron Chelation.
Salicylic Acid Signaling in Plant Immunity (Systemic Acquired Resistance)
Salicylic acid is a key signaling molecule in the plant defense mechanism known as Systemic Acquired Resistance (SAR). While this compound itself is not the primary signaling molecule, the availability of iron can influence plant-pathogen interactions.
Caption: Simplified Salicylic Acid Signaling Pathway in Plant SAR.[2][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taiwanphytopath.org [taiwanphytopath.org]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Ferric Salicylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the crystal structure of ferric salicylate (B1505791), a complex of significant interest in biochemical research and catalysis. The document focuses on the synthesis, experimental analysis, and crystallographic data of the primary mononuclear iron(III) salicylate complex, while also touching upon other related structures.
Introduction
Ferric salicylate complexes are formed through the coordination of iron(III) ions with salicylate ligands. These compounds are noteworthy for their applications in analytical chemistry for spectrophotometric analysis and have been investigated for their potential as iron chelators in pharmaceutical sciences.[1][2] The interaction between iron(III) and salicylic (B10762653) acid can result in various complex structures, depending on the reaction stoichiometry and conditions. This guide will primarily focus on the well-characterized octahedral complex, Fe[(HSal)(Sal)(H2O)2], for which a complete crystal structure has been determined.[1]
Synthesis and Crystallization
The synthesis of this compound crystals for structural analysis has been achieved through several methods, with gel crystallization being a particularly effective technique for obtaining single crystals suitable for X-ray diffraction.
Experimental Protocol: Gel Crystallization of Fe[(HSal)(Sal)(H2O)2] [1]
-
Gel Preparation: A solution of iron(II) nitrate (B79036) is prepared in water and filtered. Tetramethoxysilane is then added to this solution under stirring.
-
Solidification: The mixture is poured into a test tube and left to solidify over a period of four days. During this time, the top layer may change color and is subsequently removed.
-
Crystallization: A solution of sodium salicylate in water (pH ≈ 5.5) is carefully layered on top of the gel.
-
Crystal Growth: Microcrystalline material forms at the gel's surface over approximately five days. A single crystal of suitable size (e.g., 25 × 25 × 125 µm³) is then selected for single-crystal X-ray diffraction analysis.[1][3]
It is noted that the starting material, Fe(II) nitrate, slowly oxidizes to Fe(III) during the reaction with salicylic acid.[1]
An alternative method involves the reaction of iron(III) chloride with salicylic acid in an ethanol (B145695) solution.[4][5] Upon removal of the solvent, a hydrated iron(III) chloride salicylate crystal hydrate (B1144303) complex with a 1:1 stoichiometry, [FeC6H4OCOO]Cl·H2O, is formed.[4][6]
Figure 1: Experimental workflow for the gel crystallization of Fe[(HSal)(Sal)(H2O)2].
Crystal Structure Analysis
The definitive method for elucidating the three-dimensional arrangement of atoms within a crystal is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction [1][3]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated. For Fe[(HSal)(Sal)(H2O)2], X-ray intensities were measured on a Bruker Proteum diffractometer.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined and refined to generate a final crystal structure model.
Figure 2: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for Fe[(HSal)(Sal)(H2O)2]
The crystal structure of Fe[(HSal)(Sal)(H2O)2] is the first reported for an iron(III) salicylate without additional counterions.[1][2] The iron atom is in the +3 oxidation state, confirmed by bond-valence calculations.[1][3] The complex features an octahedral coordination geometry around the central iron atom.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C14H13FeO8 |
| Formula Weight | 365.10 |
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 7.9731(16) |
| b (Å) | 10.038(2) |
| c (Å) | 9.2086(18) |
| α (°) | 90 |
| β (°) | 108.97(3) |
| γ (°) | 90 |
| Volume (ų) | 696.8(3) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.740 |
Data sourced from van der Horn et al. (2017).
The iron atom is located on a crystallographic inversion center.[1] The coordination sphere consists of two salicylate ligands and two water molecules.[1] One salicylate ligand is mono-anionic (HSal-), while the other is di-anionic (Sal2-).[1][2] Due to the centrosymmetry of the complex, the acidic hydrogen atom is disordered between the two salicylate oxygen atoms.[1]
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Fe1-O2 | 1.925(6) | O2-Fe1-O3 | 83.1(2) |
| Fe1-O3 | 1.973(6) | O2-Fe1-O4 | 91.2(2) |
| Fe1-O4 | 2.092(6) | O3-Fe1-O4 | 88.9(2) |
Data sourced from van der Horn et al. (2017). Atoms are numbered according to the original publication.
The Fe-O distances to the salicylate ligand are 1.925(6) Å and 1.973(6) Å, and the Fe-O distance to the water molecule is 2.092(6) Å.[1][3] The geometry of the FeO6 polyhedron shows only a very slight deviation from a perfect octahedron.[1] The two salicylate ligands coordinate in a bidentate chelate fashion, forming the equatorial plane of the octahedron, while the two water molecules occupy the axial positions.[1][2]
Other this compound Complexes
While Fe[(HSal)(Sal)(H2O)2] is well-characterized, other this compound complexes have been reported.
-
[FeC6H4OCOO]Cl·H2O: This 1:1 complex is formed in ethanol solution from iron(III) chloride and salicylic acid.[4][6] In this complex, the salicylate ligand acts as a bidentate ligand.[4][6][7]
-
[Fe4O2(Sal)4(H2O)6]: A homotetranuclear iron(III) cluster with a "butterfly" arrangement of the four iron atoms has also been synthesized. This structure features μ3-oxo and salicylate bridges.[5]
Conclusion
The crystal structure of this compound, specifically the mononuclear complex Fe[(HSal)(Sal)(H2O)2], reveals a centrosymmetric octahedral geometry with both mono- and di-anionic salicylate ligands. The detailed crystallographic data presented provides a foundational understanding for researchers in medicinal chemistry and materials science. The synthesis and analytical workflows described herein offer a reproducible methodology for further investigation of this and related metallo-organic complexes. The existence of other complex forms, such as the 1:1 chloro-aqua complex and polynuclear clusters, highlights the rich coordination chemistry of iron(III) with salicylic acid.
References
Spectroscopic Properties of the Ferric Salicylate Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the ferric salicylate (B1505791) complex, a compound of interest in analytical chemistry, biochemistry, and pharmaceutical sciences. The distinct violet coloration upon formation of this complex has long been utilized for the detection and quantification of both salicylates and iron(III) ions. This document delves into the key spectroscopic characteristics of the complex, including its UV-Visible, fluorescence, infrared, and nuclear magnetic resonance properties, supported by detailed experimental protocols.
UV-Visible (UV-Vis) Spectroscopy
The formation of the ferric salicylate complex results in a characteristic and intense violet-colored solution, which is the basis for its widespread use in spectrophotometric analysis. The color arises from a ligand-to-metal charge transfer (LMCT) band in the visible region of the electromagnetic spectrum.
Quantitative UV-Vis Data
The spectrophotometric properties of the this compound complex are highly dependent on factors such as pH, solvent, and the molar ratio of iron(III) to salicylate. In acidic aqueous solutions, the 1:1 complex ([Fe(sal)]+) is predominantly formed.
| Spectroscopic Parameter | Value | Conditions | Reference |
| Absorption Maximum (λmax) | ~530 nm | Acidic aqueous solution (pH 0.7-2.5) | [1] |
| 522 nm | Aqueous solution | [2] | |
| 528 nm | Aqueous solution | ||
| Molar Absorptivity (ε) | 1670 L mol⁻¹ cm⁻¹ | For the [FeL]+ complex in aqueous solution | [2] |
Note: L denotes the salicylate ligand.
Experimental Protocol: Spectrophotometric Analysis and Stoichiometry Determination (Job's Method)
This protocol outlines the preparation of the this compound complex and the determination of its stoichiometry using the method of continuous variations (Job's plot).
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃) stock solution (e.g., 0.001 M in 0.002 M HCl)
-
Salicylic (B10762653) acid (or sodium salicylate) stock solution (e.g., 0.001 M in 0.002 M HCl)
-
0.002 M Hydrochloric acid (HCl)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of an iron(III) salt and salicylic acid in a suitable acidic solvent (e.g., 0.002 M HCl) to maintain a constant pH at which the complex is stable.[2]
-
Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying molar ratios while keeping the total volume and total molar concentration constant. For example, for a total volume of 10 mL, the volumes of the iron(III) and salicylate solutions can be varied from 1:9, 2:8, ..., 9:1.[2]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the visible region (e.g., 400-700 nm).
-
Use the acidic solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum for each prepared solution to determine the wavelength of maximum absorbance (λmax), which is expected to be around 530 nm.[1]
-
Measure the absorbance of each solution at the determined λmax.
-
-
Data Analysis (Job's Plot):
-
Calculate the mole fraction of the iron(III) salt for each solution.
-
Plot the absorbance at λmax against the mole fraction of the iron(III) salt.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[3]
-
Fluorescence Spectroscopy
Salicylic acid is a fluorescent molecule; however, its fluorescence is quenched upon complexation with paramagnetic ions like iron(III). This quenching phenomenon can be utilized for the sensitive determination of Fe(III).
Quantitative Fluorescence Data
| Spectroscopic Parameter | Wavelength (nm) | Conditions | Reference |
| Excitation Wavelength (λex) | 299 nm | Aqueous solution | [4] |
| Emission Wavelength (λem) | 409 nm | Aqueous solution | [4] |
Experimental Protocol: Fluorescence Quenching Analysis
Materials:
-
Salicylic acid solution (e.g., 5 x 10⁻⁵ M)
-
Iron(III) chloride solution of varying concentrations (e.g., 1 x 10⁻⁶ to 1 x 10⁻⁵ M)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a series of solutions containing a fixed concentration of salicylic acid and varying concentrations of iron(III).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 299 nm and the emission wavelength to 409 nm.[4]
-
Measure the fluorescence intensity of the salicylic acid solution in the absence of iron(III).
-
Measure the fluorescence intensity of each solution containing iron(III).
-
-
Data Analysis: A linear decrease in the fluorescence intensity of salicylic acid is observed with an increasing concentration of Fe(III), which can be used to construct a calibration curve for the determination of iron(III).[4] The quenching is due to the formation of the non-fluorescent this compound complex.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides insights into the coordination of the salicylate ligand to the iron(III) center by observing changes in the vibrational frequencies of the functional groups of salicylic acid upon complexation.
Key IR Spectral Changes upon Complexation
Upon formation of the this compound complex, significant changes are observed in the IR spectrum compared to free salicylic acid, indicating the coordination of both the carboxylate and the phenolic hydroxyl groups to the iron(III) ion.
| Functional Group | Wavenumber (cm⁻¹) in Salicylic Acid | Observations upon Complexation with Fe(III) | Reference |
| C=O (Carboxylic acid) | ~1662 | Weakening or disappearance of this band. | [5] |
| C-OH (Phenolic) | ~1156 | Weakening or disappearance of this band. | [5] |
| -OH (Carboxylic and Phenolic) | Broad band ~2500-3300 | Disappearance of the broad -OH stretching bands. | [6] |
| New Bands | N/A | Appearance of new signals, particularly in the 1300-1600 cm⁻¹ region, corresponding to the coordinated carboxylate group (asymmetric and symmetric stretches). | [6] |
Experimental Protocol: FTIR-ATR Analysis
Materials:
-
Salicylic acid
-
Ferric chloride (FeCl₃)
-
Solvent (e.g., water or ethanol)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation:
-
For the free ligand spectrum, a small amount of solid salicylic acid is placed directly on the ATR crystal.
-
For the complex, solutions of salicylic acid and FeCl₃ are mixed in the desired stoichiometric ratio (e.g., 1:1 or 1:2). The solvent is then evaporated to obtain the solid complex, which is then placed on the ATR crystal.
-
-
Spectral Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the FTIR spectrum of the sample in the range of approximately 4000-400 cm⁻¹.
-
-
Data Analysis: Compare the spectrum of the this compound complex with that of free salicylic acid to identify the shifts in vibrational frequencies and the appearance of new bands, which confirm the coordination of the ligand to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can confirm the coordination of salicylic acid to a paramagnetic metal ion like Fe(III), although the paramagnetic nature of Fe(III) can lead to significant line broadening of the signals.
Qualitative ¹H NMR Data
In a study conducted in an ethanol (B145695) solution, the complexation of salicylic acid with iron(III) chloride resulted in the disappearance of the chemical shifts corresponding to the protons of the phenolic (-OH) and carboxylic (-COOH) functional groups in the ¹H NMR spectrum. This observation strongly suggests that both of these groups are involved in the coordination to the iron(III) center.
| Protons | Observation upon Complexation with Fe(III) | Reference |
| Phenolic -OH | Disappearance of the signal | |
| Carboxylic -COOH | Disappearance of the signal |
Experimental Protocol: ¹H NMR Analysis
Materials:
-
Salicylic acid
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deuterated solvent (e.g., ethanol-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve salicylic acid in the deuterated solvent to prepare a reference sample.
-
Prepare the this compound complex by dissolving salicylic acid and iron(III) chloride in the deuterated solvent.
-
-
Spectral Acquisition:
-
Acquire the ¹H NMR spectrum of the free salicylic acid.
-
Acquire the ¹H NMR spectrum of the this compound complex solution.
-
-
Data Analysis: Compare the two spectra, paying close attention to the signals of the labile protons of the hydroxyl and carboxyl groups.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the spectroscopic characterization of the this compound complex.
Chemical Equilibrium of this compound Formation
Caption: Equilibrium of the 1:1 this compound complex formation in aqueous solution.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Vibrational study of the salicylate interaction with metallic ions and surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Studies on synthesis and IR spectrum of nickel salicylates complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Decomposition of Ferric Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ferric salicylate (B1505791), an iron(III) complex of salicylic (B10762653) acid. The document details the decomposition pathway, presents quantitative data from thermal analysis, outlines experimental methodologies, and provides visual representations of the key processes involved. This information is critical for researchers in materials science, catalysis, and pharmaceutical development where the thermal stability and degradation products of metal-organic compounds are of paramount importance.
Introduction
Ferric salicylate, an iron(III) complex with the chemical formula that can vary depending on the synthesis conditions, is recognized for its applications in biochemical research and as a catalyst. One well-studied form is the hydrated chloro complex, [Fe(C₇H₄O₃)Cl(H₂O)]. Understanding the thermal behavior of this complex is crucial for its application in processes that involve elevated temperatures, such as in catalysis and the synthesis of iron oxide nanoparticles. Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For this compound, this process is a multi-stage event involving dehydration, dehydrochlorination, and the oxidative decomposition of the salicylate ligand, ultimately yielding iron(III) oxide.
Thermal Decomposition Pathway
The thermal decomposition of the this compound complex, specifically [Fe(C₇H₄O₃)Cl(H₂O)], proceeds through a series of distinct stages as the temperature is increased. The process can be broadly categorized into two main events: an initial low-temperature decomposition followed by a high-temperature oxidation of the organic ligand.
The decomposition process culminates in the formation of α-Fe₂O₃ (hematite) as the final solid residue at temperatures around 600°C.[1]
Decomposition Signaling Pathway
The logical progression of the thermal decomposition can be visualized as a signaling pathway, where an increase in temperature triggers a cascade of decomposition events.
Caption: Logical flow of the thermal decomposition of this compound.
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for quantifying the thermal decomposition process. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) | Evolved Species |
| Stage 1: Dehydration & Dehydrochlorination | 60 - 210 | ~19.5% | Endothermic | H₂O, HCl |
| Stage 2: Salicylate Oxidation | 210 - 600 | ~48.5% | Exothermic | CO₂, H₂O, other organic fragments |
| Final Residue | > 600 | - | - | α-Fe₂O₃ |
Note: The theoretical mass loss percentages are calculated based on the formula [Fe(C₇H₄O₃)Cl(H₂O)] and will vary with the exact stoichiometry of the synthesized complex.
Studies on a similar complex, [FeC₆H₄OCOO]Cl·H₂O, have shown endothermic peaks at 126°C and 179°C, corresponding to the initial decomposition, and two strong exothermic peaks at 325°C and 401°C, which are characteristic of the oxidation of the salicylate ion.[1]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data in thermal analysis.
Synthesis of this compound Complex
A common method for the synthesis of the this compound complex for thermal analysis involves the reaction of an iron(III) salt with salicylic acid in an appropriate solvent.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Salicylic acid (C₇H₆O₃)
-
Ethanol (96%)
Procedure:
-
Prepare equimolar solutions of iron(III) chloride hexahydrate and salicylic acid in 96% ethanol. A typical concentration is 0.3 mol/L.
-
Mix the solutions, which will result in the formation of a deep purple colored solution, indicative of the this compound complex.[1]
-
The solvent is then evaporated at a controlled temperature (e.g., 60°C) to obtain the solid complex.[1]
-
The resulting solid is dried in a vacuum desiccator at room temperature before analysis.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal decomposition of the synthesized this compound complex is analyzed using a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.
Instrumentation:
-
Simultaneous Thermal Analyzer (e.g., STA 449 C Jupiter)
Experimental Workflow:
Caption: Experimental workflow for TGA/DSC analysis of this compound.
Parameters:
-
Sample Mass: 5-10 mg
-
Crucible: Alumina
-
Atmosphere: Dry air or oxygen, with a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Heating from room temperature (e.g., 40°C) to 900°C.
-
Heating Rate: A linear heating rate of 10 K/min is commonly used.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, the thermogravimetric analyzer can be coupled with a mass spectrometer (TGA-MS).
Instrumentation:
-
Thermogravimetric Analyzer coupled to a Mass Spectrometer.
Procedure:
-
The TGA experiment is performed as described in section 4.2.
-
The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation).
-
The mass spectrometer continuously analyzes the composition of the evolved gas stream, providing mass spectra of the components at different temperatures.
-
The ion currents for specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for H₂O, 36/38 for HCl, 44 for CO₂) are monitored as a function of temperature.
Proposed Decomposition Mechanism
The thermal decomposition of the salicylate ligand in the this compound complex is a complex oxidative process. While a definitive, universally accepted stepwise mechanism is not fully elucidated in the literature, a plausible pathway can be proposed based on the known chemistry of salicylic acid and related compounds.
The oxidation is believed to be initiated by the ferric ion, which is a known oxidizing agent. The process likely involves decarboxylation and fragmentation of the aromatic ring.
Proposed High-Level Mechanism:
Caption: Proposed mechanism for the oxidation of the salicylate ligand.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-stage process that can be effectively characterized by thermal analysis techniques such as TGA and DSC. The decomposition proceeds via the loss of coordinated water and counter-ions at lower temperatures, followed by the exothermic oxidation of the salicylate ligand at higher temperatures, ultimately yielding α-Fe₂O₃. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working with this and similar metal-organic complexes. Further investigations using evolved gas analysis techniques like TGA-MS are recommended to fully elucidate the composition of the gaseous decomposition products and to refine the proposed decomposition mechanism. This detailed understanding is essential for the controlled synthesis of materials and for predicting the thermal stability and behavior of this compound in various applications.
References
An In-depth Technical Guide to the Magnetic Properties of Ferric Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric salicylate (B1505791), a coordination complex formed between the iron(III) ion and salicylate ligands, is a compound of significant interest across various scientific disciplines, including analytical chemistry, biochemistry, and pharmaceuticals. The interaction between iron(III) and salicylic (B10762653) acid is well-known for producing a distinct violet color, a property historically used for the qualitative and quantitative determination of salicylates. Beyond its chromophoric properties, the magnetic behavior of ferric salicylate is of fundamental importance, as it provides insights into the electronic structure and bonding within the complex. This technical guide offers a comprehensive overview of the magnetic properties of this compound, including theoretical background, experimental methodologies for its characterization, and a summary of relevant data from closely related iron(III) complexes.
Iron(III) is a d⁵ transition metal ion, and its magnetic properties in coordination complexes are dictated by the arrangement of its five d-electrons. The ligand field created by the salicylate ions splits the d-orbitals into different energy levels. Depending on the strength of this ligand field, the electrons can either occupy the lower energy orbitals first before pairing up (low-spin state) or occupy all orbitals singly before pairing (high-spin state). The magnetic susceptibility of the complex is a direct measure of the number of unpaired electrons and thus reveals the spin state of the iron(III) center.
Theoretical Framework: Magnetism in Iron(III) Complexes
The magnetic properties of this compound arise from the unpaired electrons in the 3d orbitals of the Fe³⁺ ion. The magnetic moment (µ) of a complex is related to the total spin quantum number (S) by the spin-only formula:
µ = g√S(S+1)
where g is the Landé g-factor (approximately 2.00 for a free electron).
For an iron(III) complex, two primary spin states are possible:
-
High-spin (S = 5/2): This occurs in a weak ligand field where all five d-orbitals are singly occupied. The theoretical spin-only magnetic moment is approximately 5.92 Bohr magnetons (µB).
-
Low-spin (S = 1/2): This is observed in a strong ligand field where electrons are forced to pair in the lower energy orbitals, leaving only one unpaired electron. The theoretical spin-only magnetic moment is approximately 1.73 µB.
In some cases, a phenomenon known as spin-crossover can be observed, where the complex transitions between high-spin and low-spin states as a function of temperature or pressure.
Quantitative Magnetic Data
| Complex | Spin State | χM T at 300 K (cm³ K mol⁻¹) | Effective Magnetic Moment (µeff) at 300 K (µB) |
| [Fe(qsal)₂]I | Low-spin | 0.45 | 1.90 |
| [Fe(qsal)₂][(qsal)FeCl₃] | High-spin | 4.20 | 5.80 |
Data extracted from Djukic, et al. (2012). Structural and magnetic properties of homoleptic iron(III) complexes containing N-(8-quinolyl)-salicylaldimine. It is important to note that these values are for related compounds and should be considered as representative examples.
Experimental Protocols
The characterization of the magnetic properties of this compound and related complexes typically involves the use of sensitive magnetometry techniques. The following provides a generalized methodology for such experiments.
Synthesis of this compound Complex
A common method for the synthesis of a this compound complex involves the reaction of an iron(III) salt with salicylic acid in a suitable solvent.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Salicylic acid (C₇H₆O₃)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (B78521) (for pH adjustment, if necessary)
Procedure:
-
Dissolve a stoichiometric amount of salicylic acid in ethanol.
-
In a separate container, dissolve a corresponding molar equivalent of iron(III) chloride hexahydrate in ethanol.
-
Slowly add the iron(III) chloride solution to the salicylic acid solution with constant stirring.
-
The formation of the this compound complex is indicated by a distinct color change to deep purple or violet.
-
The pH of the solution can be adjusted to optimize complex formation.
-
The resulting complex can be isolated by solvent evaporation or precipitation and purified by recrystallization.
Magnetic Susceptibility Measurement (SQUID Magnetometry)
A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for precise measurement of magnetic susceptibility as a function of temperature.
Instrumentation:
-
SQUID Magnetometer (e.g., Quantum Design MPMS)
Procedure:
-
A carefully weighed sample of the powdered this compound complex is placed in a gelatin capsule or other suitable sample holder.
-
The sample holder is mounted in the SQUID magnetometer.
-
The magnetic moment of the sample is measured over a wide temperature range (e.g., 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).
-
The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the complex.
-
Corrections for the diamagnetic contributions of the sample holder and the constituent atoms of the complex (using Pascal's constants) are applied to obtain the paramagnetic susceptibility.
-
The effective magnetic moment (µeff) is then calculated from the corrected molar magnetic susceptibility using the equation: µeff = √(8χM T).
Visualization of Experimental Workflow
The general workflow for the synthesis and magnetic characterization of a this compound complex can be visualized as follows:
Caption: General workflow for the synthesis and magnetic characterization of a this compound complex.
Logical Relationship of Magnetic Properties
The determination of the spin state of the iron(III) center in this compound is a logical process based on experimental data and theoretical models.
Caption: Logical flow for determining the spin state of the iron(III) center in a this compound complex.
Conclusion
The magnetic properties of this compound are a critical aspect of its chemical and physical characterization. While specific quantitative data for simple this compound remains elusive in the literature, analysis of closely related iron(III) complexes suggests that its magnetic behavior is highly dependent on the precise coordination environment of the iron center. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed magnetic characterization of this compound and its derivatives. Such studies are essential for a deeper understanding of its electronic structure and for the rational design of new iron-based compounds for applications in drug development and materials science. Further research dedicated to the detailed magnetic analysis of well-defined this compound complexes is warranted to fill the existing gaps in the scientific literature.
The Historical Development of Ferric Salicylate Research: An In-depth Technical Guide
A comprehensive overview of the key discoveries, experimental methodologies, and evolving understanding of ferric salicylate (B1505791) complexes for researchers, scientists, and drug development professionals.
Introduction
The vibrant violet complex formed between the ferric ion (Fe³⁺) and salicylic (B10762653) acid has intrigued scientists for over a century. This interaction has not only served as a foundational model for coordination chemistry but has also found practical applications in analytical chemistry and pharmacology. This technical guide provides a detailed exploration of the historical development of ferric salicylate research, from early qualitative observations to modern quantitative analysis. It includes a chronological overview of key discoveries, detailed experimental protocols for foundational studies, a compilation of historically significant quantitative data, and visualizations of the underlying chemical processes.
A Historical Timeline of Key Discoveries
The journey of understanding this compound is intertwined with the broader history of salicylic acid and coordination chemistry.
-
Ancient Times to 18th Century: The therapeutic properties of salicylate-containing plants, such as willow bark, were recognized for their pain-relieving and fever-reducing qualities in ancient civilizations.[1]
-
1763: Reverend Edward Stone conducted and reported the first documented clinical trial on the efficacy of willow bark in treating malarial fever to the Royal Society.[1]
-
1828: German chemist Johann Andreas Buchner successfully isolated the active compound from willow bark, which he named "salicin."[1]
-
1838: Italian chemist Raffaele Piria accomplished the conversion of salicin (B1681394) into a more potent acidic form, which he named salicylic acid.[1]
-
Late 19th Century: The characteristic color reaction between ferric salts and salicylic acid became a well-known qualitative test for the presence of phenols. This laid the groundwork for its use in analytical chemistry.
-
1938: The colorimetric determination of iron using salicylic acid was a subject of quantitative study, highlighting its analytical utility.[2]
-
1941: R. O. Scott published a method for the colorimetric estimation of iron with sodium salicylate, further refining its analytical application.[3]
-
1954: Allan Ågren published a series of papers detailing the complex formation between iron(III) and various phenols, including salicylic acid.[2][4] His work provided a thorough potentiometric and photometric investigation into the stability of these complexes.[2]
-
1970: McBryde, Rohr, Penciner, and Page conducted a comprehensive study on the stability constants of three iron(III) salicylates, critically assessing previous values and providing refined data.[3][5]
-
2017: The first crystal structure of an iron(III) salicylate complex without additional counterions, Fe[(HSal)(Sal)(H₂O)₂], was determined, offering definitive structural insights.[6][7]
Quantitative Data on this compound Complexes
The study of this compound complexes has been marked by an ongoing refinement in the determination of their stability constants. The following tables summarize key historical data.
| Investigator(s) | Year of Publication | Method | Ionic Strength (M) | Temperature (°C) | log K₁ | log K₂ | log K₃ | Reference |
| Babko | (Cited in 1954) | Photometric | 1.5 x 10⁻⁴ | 15 | - | - | - | [2] |
| Bertin-Batsch | (Cited in 1954) | Photometric | - | - | - | - | - | [2] |
| Ågren | 1954 | Potentiometric & Photometric | 3.0 (NaClO₄) | 25 | 13.0 | - | - | [2] |
| McBryde et al. | 1970 | Spectrophotometric | 0.5 | 25 | 16.33 | 11.55 | 7.6 | [3][5] |
Table 1: Historical Stability Constants (log K) of this compound Complexes. K₁, K₂, and K₃ represent the stepwise formation constants for [Fe(Sa)]⁺, [Fe(Sa)₂]⁻, and [Fe(Sa)₃]³⁻, respectively.
| Investigator(s) | Year of Publication | Wavelength (nm) | pH | Molar Absorptivity (ε) | Reference |
| Ågren | 1954 | 530 | - | 1800 (for FeR) | [2] |
| Ononuju et al. | 2016 | 530 | 2.4 - 3.0 | - | |
| Ogawa & Tobe | 1966 | 530 | 0.7 - 2.5 | - |
Table 2: Historical Spectrophotometric Data for the 1:1 this compound Complex.
Experimental Protocols
The following sections detail the methodologies for key experiments in the historical study of this compound.
Synthesis and Crystallization of this compound
A method for producing single crystals of this compound for structural analysis was developed using a gel crystallization technique.[6][7]
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Sodium salicylate
Procedure:
-
Dissolve 6.26 g of FeSO₄·7H₂O in 40.5 mL of deionized water. The resulting solution will be orange.
-
Filter the solution, which will leave a green-blue filtrate.
-
Add 4.5 mL of tetramethoxysilane to the filtrate while stirring.
-
Continue stirring for fifteen minutes.
-
Pour the mixture into a test tube and allow it to solidify for four days. A gel will form.
-
The top layer of the gel may turn yellow and should be removed.
-
Prepare a solution of 0.9 g of sodium salicylate in 10 mL of deionized water (pH ≈ 5.5).
-
Carefully pour the sodium salicylate solution on top of the gel.
-
Allow the setup to stand for approximately five days, during which microcrystalline material will form at the gel's surface.
-
Select a suitable crystal for analysis.
Spectrophotometric Analysis: Job's Method of Continuous Variation
Job's method is a classical technique used to determine the stoichiometry of a complex in solution.[8][9][10][11][12]
Principle:
Equimolar solutions of the metal ion and the ligand are mixed in varying proportions while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λ_max) for the complex. A plot of absorbance versus the mole fraction of the ligand (or metal ion) will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[8][9][10][11][12]
Materials:
-
0.001 M Ferric chloride (FeCl₃) solution in 0.002 M HCl
-
0.001 M Salicylic acid solution in 0.002 M HCl
-
Test tubes or small beakers
-
Pipettes
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the equimolar ferric chloride and salicylic acid solutions in different volume ratios (e.g., 1:9, 2:8, ..., 9:1) to a constant total volume (e.g., 10 mL).
-
Determination of λ_max: Using one of the mixed solutions (typically the one expected to have the highest complex concentration, e.g., a 1:1 ratio), scan the absorbance across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_max) for the this compound complex.
-
Absorbance Measurements: Measure the absorbance of each of the prepared solutions at the determined λ_max.
-
Data Analysis: Calculate the mole fraction of the ferric ion for each solution. Plot the absorbance versus the mole fraction of the ferric ion. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[13]
Potentiometric Titration
Potentiometric titration was a key method used by early researchers like Ågren to determine the stability constants of metal complexes.[2]
Principle:
A solution containing the metal ion (in two different oxidation states, e.g., Fe³⁺ and Fe²⁺) and a known concentration of acid is titrated with a solution of the ligand (sodium salicylate). The potential of the solution is measured using an appropriate electrode system. The change in potential upon addition of the ligand allows for the calculation of the concentration of the free metal ion and, subsequently, the stability constants of the formed complexes.
Materials:
-
Solution of known concentrations of iron(III) perchlorate (B79767) and iron(II) perchlorate in perchloric acid.
-
Standardized sodium salicylate solution.
-
An additional iron solution to maintain constant total iron concentrations.
-
Sodium perchlorate (NaClO₄) to maintain constant ionic strength.
-
Potentiometer with a suitable electrode (e.g., a platinum electrode and a reference electrode).
-
Burettes.
Procedure (based on Ågren, 1954):
-
Prepare a solution with known concentrations of iron(III), iron(II), and perchloric acid. Add NaClO₄ to maintain a constant ionic strength (e.g., 3.0 M).
-
Place the solution in a titration vessel equipped with the electrodes and a stirrer.
-
Simultaneously titrate the solution with the standardized sodium salicylate solution from one burette and the additional iron solution from a second burette. The simultaneous addition of the iron solution is to keep the total concentrations of iron(III) and iron(II) constant throughout the titration.
-
Record the potential of the solution after each addition of the titrants.
-
The complexity constants can then be calculated from the titration data using the appropriate equations that relate the measured potential to the concentrations of the various species in solution.[2]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental processes in this compound research.
This compound Complex Formation Pathway
Experimental Workflow for Spectrophotometric Analysis (Job's Method)
Experimental Workflow for Potentiometric Titration
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Determine the composition of the fe3+(jobs method) | DOCX [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. Determine the composition of the fe3+(jobs method) | DOCX [slideshare.net]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. odinity.com [odinity.com]
The Coordination Chemistry of Iron(III) with Salicylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental coordination chemistry of iron(III) with salicylic (B10762653) acid, detailing its thermodynamic stability, spectroscopic properties, and the experimental methodologies for its characterization. This guide further elucidates the biological implications of this interaction, with a focus on iron homeostasis and potential therapeutic applications in drug development.
Introduction
The interaction between the ferric ion (Fe³⁺) and salicylic acid, a naturally occurring phenolic compound, is of significant interest across various scientific disciplines. In analytical chemistry, the formation of a distinctively colored iron(III)-salicylate complex has long been utilized for the quantitative determination of either species. From a biological perspective, this coordination is pivotal in understanding iron homeostasis in plants and presents opportunities for the development of novel therapeutic agents for iron-overload disorders and targeted drug delivery systems. This technical guide provides a comprehensive overview of the coordination chemistry of iron(III) with salicylic acid, offering researchers, scientists, and drug development professionals a detailed resource encompassing quantitative data, experimental protocols, and the biological relevance of these complexes.
Coordination Chemistry and Stoichiometry
Iron(III) and salicylic acid (H₂Sal) form a series of mononuclear complexes in aqueous solution, with the stoichiometry being highly dependent on the pH of the medium and the molar ratio of the reactants. The primary species formed are the monosalicylate [Fe(Sal)]⁺, the bis-salicylate [Fe(Sal)₂]⁻, and the tris-salicylate [Fe(Sal)₃]³⁻ complexes. Salicylic acid acts as a bidentate ligand, coordinating to the iron center through the oxygen atoms of the deprotonated carboxylate and phenolate (B1203915) groups.
The formation of these complexes is characterized by a distinct color change, typically to a violet or purple hue, which allows for their spectrophotometric analysis. The equilibria for the formation of these complexes can be represented as follows:
-
Fe³⁺ + Sal²⁻ ⇌ [Fe(Sal)]⁺
-
[Fe(Sal)]⁺ + Sal²⁻ ⇌ [Fe(Sal)₂]⁻
-
[Fe(Sal)₂]⁻ + Sal²⁻ ⇌ [Fe(Sal)₃]³⁻
Quantitative Data: Stability and Formation Constants
The stability of the iron(III)-salicylate complexes is a critical parameter for understanding their behavior in both chemical and biological systems. The stability constants (log K) and formation constants have been determined by various methods, primarily potentiometric titrations and spectrophotometry. The following tables summarize the key quantitative data available in the literature.
| Complex Species | Log K₁ | Log K₂ | Log K₃ | Method | Conditions | Reference |
| [Fe(Sal)]⁺ | 16.4 | - | - | Potentiometry | 25 °C, I = 0.1 M | [1] |
| [Fe(Sal)₂]⁻ | - | 11.7 | - | Potentiometry | 25 °C, I = 0.1 M | [1] |
| [Fe(Sal)₃]³⁻ | - | - | 7.9 | Potentiometry | 25 °C, I = 0.1 M | [1] |
| [Fe(Sal)]⁺ | 7.31 | - | - | Spectrophotometry | pH 2.4-3.0 | [2] |
Table 1: Stepwise Stability Constants (Log K) of Iron(III)-Salicylate Complexes.
| Complex | Overall Stability Constant (log β) | Method | Reference |
| [Fe(Sal)₂]⁻ | 28.1 | Potentiometry | [1] |
| [Fe(Sal)₃]³⁻ | 36.0 | Potentiometry | [1] |
Table 2: Overall Stability Constants (log β) of Iron(III)-Salicylate Complexes.
Experimental Protocols
Accurate characterization of iron(III)-salicylate complexes relies on precise experimental techniques. This section provides detailed methodologies for the key experiments cited.
Synthesis of Tris(salicylato)iron(III)
Objective: To synthesize the tris(salicylato)iron(III) complex.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Salicylic acid (H₂Sal)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve a stoichiometric amount of salicylic acid in ethanol.
-
In a separate beaker, dissolve a corresponding stoichiometric amount of ferric chloride hexahydrate in distilled water.
-
Slowly add the ferric chloride solution to the salicylic acid solution with constant stirring.
-
Adjust the pH of the mixture to approximately 3-4 by the dropwise addition of a dilute sodium hydroxide solution. A deep violet precipitate of tris(salicylato)iron(III) will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel and wash with distilled water and then with a small amount of ethanol.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
Spectrophotometric Analysis using Job's Method of Continuous Variation
Objective: To determine the stoichiometry of the dominant iron(III)-salicylate complex in solution.
Materials:
-
Stock solution of 0.001 M Ferric Chloride (FeCl₃) in 0.002 M HCl.
-
Stock solution of 0.001 M Salicylic Acid (H₂Sal) in 0.002 M HCl.
-
0.002 M HCl solution (for blank).
-
Volumetric flasks (10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of FeCl₃ and H₂Sal in varying mole fractions, keeping the total volume and total molar concentration constant (e.g., in 10 mL volumetric flasks). The mole fraction of the metal can be varied from 0 to 1 in increments of 0.1.
-
For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max), which for the iron(III)-salicylate complex is typically around 530 nm. Use the 0.002 M HCl solution as the blank.[3]
-
Plot the absorbance values against the mole fraction of the iron(III).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5; for a 1:2 complex, at 0.33; and for a 1:3 complex, at 0.25.[3][4]
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constants of the iron(III)-salicylate complexes.
Materials:
-
Standardized solution of Iron(III) perchlorate (B79767) [Fe(ClO₄)₃] in dilute perchloric acid (to prevent hydrolysis).
-
Standardized solution of salicylic acid.
-
Standardized solution of sodium hydroxide (NaOH), carbonate-free.
-
Potassium nitrate (B79036) (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength.
-
pH meter with a glass electrode.
-
Burette, beaker, magnetic stirrer.
Procedure:
-
Prepare a solution containing a known concentration of Fe(ClO₄)₃, a known concentration of salicylic acid, and an inert salt (e.g., KNO₃) to maintain a constant ionic strength.
-
Titrate this solution with a standardized NaOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a separate titration of salicylic acid alone under the same conditions to determine its pKa values.
-
The stability constants are then calculated from the titration data by solving a series of simultaneous equations that describe the equilibria involved, often using specialized software.
Biological Significance and Signaling Pathways
The coordination of iron by salicylic acid has profound implications in biological systems, particularly in plant iron homeostasis and potentially in human therapeutics.
Role in Plant Iron Homeostasis
Iron is an essential micronutrient for plants, but its availability in soil is often limited. Plants have evolved sophisticated strategies to acquire iron, and salicylic acid plays a crucial role in this process, especially in Strategy I plants (dicots and non-graminaceous monocots). Under iron-deficient conditions, plants increase the synthesis and exudation of phenolic compounds, including salicylic acid, into the rhizosphere. Salicylic acid can chelate Fe³⁺, solubilizing it and making it available for uptake by the plant roots.[5][6][7]
The following diagram illustrates the proposed signaling pathway for salicylic acid-mediated iron uptake in Arabidopsis.
Implications for Drug Development
The ability of salicylic acid and its derivatives to chelate iron has significant implications for drug development, particularly in the context of iron overload disorders and as a strategy for antimicrobial and anticancer therapies.
Iron overload, resulting from genetic disorders or repeated blood transfusions, can lead to severe organ damage due to iron-catalyzed oxidative stress. Iron chelators are used to bind excess iron and facilitate its excretion. Salicylic acid and its metabolites have demonstrated iron-chelating properties, suggesting their potential as therapeutic agents.[8][9] The development of more effective and less toxic iron chelators based on the salicylate (B1505791) scaffold is an active area of research.
The general workflow for evaluating the efficacy of a new iron chelator is depicted below.
The cellular uptake of iron is a tightly regulated process. While transferrin-mediated endocytosis is the primary pathway for cellular iron uptake, non-transferrin-bound iron (NTBI) uptake mechanisms also exist. Iron chelates, such as iron-salicylate, can potentially be taken up by cells through these NTBI pathways. Understanding the specific transporters involved is crucial for designing drug delivery systems that can target specific cells or tissues. For instance, the lipophilicity of the iron-salicylate complex can influence its ability to cross cell membranes.
The proposed mechanism for the cellular uptake of an iron-salicylate complex for therapeutic purposes is illustrated below.
Conclusion
The coordination chemistry of iron(III) with salicylic acid is a multifaceted field with significant implications for analytical chemistry, plant biology, and medicine. The formation of stable, colored complexes allows for straightforward characterization and quantification. In biological systems, this interaction is integral to iron acquisition in plants and offers a promising avenue for the development of novel therapeutics for iron-related disorders and targeted drug delivery. A thorough understanding of the fundamental principles of this coordination chemistry, as outlined in this guide, is essential for researchers and professionals working in these diverse areas. Further research into the specific cellular transport mechanisms and signaling pathways modulated by iron-salicylate complexes will undoubtedly unlock new applications and therapeutic strategies.
References
- 1. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity [mdpi.com]
- 2. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. Cellular uptake and release of two contrasting iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. academic.oup.com [academic.oup.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Ferric Salicylate Complexes: A Technical Guide to Stability Constants and Their Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability constants of ferric salicylate (B1505791) complexes, crucial for understanding their behavior in various chemical and biological systems. The interaction between iron(III) and salicylic (B10762653) acid is of significant interest in fields ranging from analytical chemistry to pharmacology, owing to the formation of intensely colored complexes. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visual representations of the underlying chemical processes.
Core Concepts in Ferric Salicylate Complexation
Iron(III) ions react with salicylate anions (Sa²⁻) in a stepwise manner to form a series of mononuclear complexes: [Fe(Sa)]⁺, [Fe(Sa)₂]⁻, and [Fe(Sa)₃]³⁻. The formation and stability of these species are highly dependent on the pH of the solution, with the 1:1 complex predominating at lower pH values and the higher-order complexes forming as the pH increases. The equilibrium between these species is fundamental to applications such as the spectrophotometric determination of iron or salicylic acid.
Stability Constants of this compound Complexes
The stability constant (β) is a quantitative measure of the strength of the interaction between a metal ion and a ligand in a complex. For the this compound system, the stepwise formation constants (K) and overall stability constants (β) are defined as follows:
-
Stepwise Formation:
-
Fe³⁺ + Sa²⁻ ⇌ [Fe(Sa)]⁺ ; K₁ = [[Fe(Sa)]⁺] / ([Fe³⁺][Sa²⁻])
-
[Fe(Sa)]⁺ + Sa²⁻ ⇌ [Fe(Sa)₂]⁻ ; K₂ = [[Fe(Sa)₂]⁻] / ([[Fe(Sa)]⁺][Sa²⁻])
-
[Fe(Sa)₂]⁻ + Sa²⁻ ⇌ [Fe(Sa)₃]³⁻ ; K₃ = [[Fe(Sa)₃]³⁻] / ([[Fe(Sa)₂]⁻][Sa²⁻])
-
-
Overall Stability:
-
Fe³⁺ + Sa²⁻ ⇌ [Fe(Sa)]⁺ ; β₁ = K₁
-
Fe³⁺ + 2Sa²⁻ ⇌ [Fe(Sa)₂]⁻ ; β₂ = K₁ * K₂
-
Fe³⁺ + 3Sa²⁻ ⇌ [Fe(Sa)₃]³⁻ ; β₃ = K₁ * K₂ * K₃
-
The following table summarizes experimentally determined stability constants for this compound complexes from various studies. It is important to note that the values can vary significantly depending on the experimental conditions such as ionic strength, temperature, and the specific methodology employed.
| Complex | log(β₁) | log(β₂) | log(β₃) | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| [Fe(Sal)]⁺ | 16.3 | - | - | 25 | 0.1 | Potentiometry | [1] |
| [Fe(Sal)₂]⁻ | - | ~29 | - | 25 | 0.1 | Potentiometry | [2] |
| [Fe(Sal)₃]³⁻ | - | - | ~41 | 25 | 0.1 | Potentiometry | [2] |
| [Fe(Sal)]⁺ | 17.43 | - | - | 25 | 0 | Spectrophotometry | [3] |
| [Fe(Sal)]⁺ | - | - | - | 25 | 0.5 | Spectrophotometry | [4][5][6] |
Experimental Protocols for Determining Stability Constants
The determination of stability constants for this compound complexes primarily relies on spectrophotometric and potentiometric methods.
Spectrophotometric Methods
Spectrophotometry is a widely used technique due to the strong coloration of the this compound complexes. The general principle involves measuring the absorbance of solutions containing varying concentrations of iron(III) and salicylic acid at a specific wavelength, typically the absorption maximum of the complex (around 530 nm).[7][8]
1. Method of Continuous Variations (Job's Plot)
This method is used to determine the stoichiometry of the dominant complex in solution.
-
Protocol:
-
Prepare a series of solutions where the mole fraction of iron(III) and salicylic acid is varied while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of one of the components (e.g., iron(III)).
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, the peak will be at a mole fraction of 0.5. For a 1:2 complex, the peak will be at a mole fraction of approximately 0.33 for the metal, and so on.
-
2. Mole Ratio Method
This method is also used to determine the stoichiometry and can be used to calculate the stability constant.
-
Protocol:
-
Prepare a series of solutions where the concentration of one reactant (e.g., iron(III)) is held constant, while the concentration of the other reactant (salicylic acid) is systematically varied.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the molar ratio of the ligand to the metal ion.
-
The plot will typically show two linear regions. The intersection of the extrapolated linear portions gives the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data in the curved portion of the plot, where the complex is dissociating.
-
Potentiometric Titration
Potentiometric methods involve monitoring the pH of a solution as a titrant is added. This technique is particularly useful for determining the stability constants of a series of complexes.
-
Protocol:
-
Prepare a solution containing known concentrations of salicylic acid and a mineral acid (to lower the initial pH).
-
Titrate this solution with a standard solution of a strong base (e.g., NaOH).
-
In a separate experiment, add a known concentration of iron(III) to the initial solution and repeat the titration.
-
The difference in the titration curves with and without the metal ion is used to calculate the concentration of the complexed ligand at each point of the titration.
-
From this data, the stepwise formation constants can be determined.[1]
-
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining stability constants and the chemical equilibria involved.
Caption: Experimental workflow for determining this compound stability constants.
Caption: Stepwise formation of this compound complexes.
Conclusion
The stability of this compound complexes is a well-studied but complex topic, with reported stability constants varying based on experimental conditions. A thorough understanding of the underlying equilibria and the methods used for their characterization is essential for researchers in various scientific disciplines. The data and protocols presented in this guide offer a comprehensive overview to support further research and application of these important chemical species.
References
- 1. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Complex formation between the Fe3+ ion and some substituted phenols. Part 1.—Spectrophotometric determination of the stability constant of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Quantum Chemical Studies of Ferric Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies of ferric salicylate (B1505791), a complex of significant interest in analytical chemistry, biochemistry, and pharmaceutical sciences. Ferric salicylate and its derivatives are known for their roles in iron transport and sequestration, as well as their potential as therapeutic agents. Understanding the electronic structure, bonding, and reactivity of these complexes at a molecular level is crucial for the rational design of new drugs and analytical reagents. This document summarizes key quantitative data from experimental studies, details relevant experimental and computational protocols, and visualizes the underlying scientific workflows.
Introduction to this compound Complexes
Salicylic (B10762653) acid (H₂Sal) is a diprotic acid that can coordinate with metal ions in various modes. With ferric iron (Fe³⁺), it forms intensely colored complexes, a property long utilized in spectrophotometric analysis.[1][2] The primary interaction involves chelation through the carboxylate and phenolate (B1203915) oxygen atoms, forming stable ring structures.[3] Depending on the pH and stoichiometry, different complex species can be formed in solution, including mono-, bis-, and tris-salicylate complexes, often denoted as [Fe(Sal)]⁺, [Fe(Sal)₂]⁻, and [Fe(Sal)₃]³⁻.[4][5] The biological and chemical activity of these complexes is intrinsically linked to their three-dimensional structure and electronic properties.
Quantitative Data Presentation
The following tables summarize the key structural and thermodynamic parameters for various this compound complexes as determined by experimental methods.
Table 1: Structural Data for Crystalline this compound Complex
The first crystal structure of a neutral iron(III) salicylate complex, Fe[(HSal)(Sal)(H₂O)₂], was reported in 2017.[6] This provides precise data on the coordination environment of the iron center.
| Parameter | Value | Reference |
| Coordination Geometry | Octahedral | [6] |
| Fe-O (salicylate) Bond Lengths | 1.925(6) Å, 1.973(6) Å | [6] |
| Fe-O (water) Bond Length | 2.092(6) Å | [6] |
| Salicylate Chelate Ring Torsion Angle | 2.7(7)° | [6] |
Table 2: Stability Constants of this compound Complexes in Solution
The stability of this compound complexes in aqueous solution has been investigated using potentiometric and spectrophotometric methods. The stability constants (log β) indicate the thermodynamic favorability of complex formation.
| Complex Species | log β | Experimental Conditions | Reference |
| [Fe(Sal)]⁺ | 16.3 | 0.1 M NaClO₄ | [7] |
| [Fe(Sal)₂]⁻ | ~29 | 0.1 M NaClO₄ | [7] |
| [Fe(Sal)₃]³⁻ | ~41 | 0.1 M NaClO₄ | [7] |
| [Fe(Sal)(OH)] | 27.1 | (for 5-fluorosalicylate) | [7] |
| [Fe(Sal)₂(OH)]²⁻ | 42.8 | (for 5-fluorosalicylate) | [7] |
| [FeᴵᴵᴵFeᴵᴵ(Sal)₂(OH)]⁰ | 12.92 | pH 3.5-9.5 | [8] |
Table 3: Spectroscopic Data (UV-Vis) for this compound Complexes
The characteristic colors of this compound complexes are due to ligand-to-metal charge transfer (LMCT) bands in the visible region of the electromagnetic spectrum.
| Complex Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| [Fe(Sal)]⁺ (5-fluorosalicylate) | 522 | 1670 | [7] |
| [Fe(Sal)₂]⁻ (5-fluorosalicylate) | 499 | 1710 | [7] |
| [Fe(Sal)₃]³⁻ (5-fluorosalicylate) | 470 | 1960 | [7] |
| [Fe(Sal)(OH)] (5-fluorosalicylate) | 528 | 1630 | [7] |
| [Fe(Sal)₂(OH)]²⁻ (5-fluorosalicylate) | 453 | 2210 | [7] |
Experimental and Computational Protocols
A thorough understanding of this compound complexes requires a combination of experimental characterization and theoretical modeling.
-
Potentiometric Titration: This technique is used to determine the stability constants of the complexes in solution.[6][7] A solution of the ligand (salicylic acid) is titrated with a standard solution of a strong base in the presence and absence of ferric ions. The pH is monitored throughout the titration. By analyzing the resulting titration curves, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.[7]
-
UV-Vis Spectrophotometry: This is a primary method for studying the formation of this compound complexes and determining their stoichiometry.[3][4] The intense color of the complexes allows for the application of methods such as the continuous variations (Job's) plot or the mole-ratio method.[4] By measuring the absorbance at the λmax of the LMCT band, the concentration of the complex can be determined, which in turn is used to calculate stability constants.[7]
-
Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.[6] The process involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is then used to solve the crystal structure.
While dedicated computational studies on this compound are scarce in the literature, the methodologies for such investigations are well-established and have been successfully applied to structurally similar iron(III) complexes, such as those with catecholates and β-diketonates.[9][10] A typical quantum chemical study of this compound would involve the following workflow:
-
Geometry Optimization: The first step is to determine the lowest energy structure of the complex. This is typically done using Density Functional Theory (DFT).[9][11]
-
Functional: A popular choice for transition metal complexes is a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[12]
-
Basis Set: A double-zeta basis set with polarization functions, such as 6-311+G(d,p), is commonly used for the ligand atoms (C, H, O).[12] For the iron atom, a larger basis set that includes diffuse functions and is suitable for transition metals, like CEP-121G, is often employed.[10]
-
Solvent Effects: To model the behavior in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used.[12]
-
-
Vibrational Analysis: Once the geometry is optimized, a frequency calculation is performed to ensure that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9] This calculation also provides the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.
-
Electronic Structure and Bonding Analysis: The nature of the Fe-O bonds can be elucidated through various analyses:
-
Molecular Orbital (MO) Analysis: Examination of the frontier molecular orbitals (HOMO, LUMO) provides insights into the electronic transitions and reactivity of the complex.[10]
-
Natural Bond Orbital (NBO) Analysis: This method can be used to quantify the charge distribution and the nature of the donor-acceptor interactions between the salicylate ligand and the ferric ion.
-
-
Simulation of Electronic Spectra: The UV-Vis absorption spectrum, which is a key experimental observable, can be simulated using Time-Dependent DFT (TD-DFT).[10][12] This calculation provides the excitation energies and oscillator strengths of the electronic transitions, allowing for the assignment of the experimentally observed absorption bands (e.g., LMCT bands).[10]
Visualizing Workflows and Structures
Diagrams created using the DOT language provide a clear visual representation of the scientific processes and molecular structures involved in the study of this compound.
Caption: Workflow for a quantum chemical study of this compound.
Caption: Chelation of a ferric ion by a salicylate ligand.
Conclusion
The study of this compound complexes is a rich field that benefits from the synergy between experimental and computational chemistry. While a significant body of experimental data exists, providing valuable benchmarks, there is a clear opportunity for further in-depth quantum chemical investigations. By applying the computational protocols outlined in this guide, researchers can gain a deeper understanding of the electronic structure and reactivity of these important molecules. Such insights are essential for the continued development of new therapeutic agents that target iron metabolism and for the design of more sensitive and selective analytical methods.
References
- 1. Computational study of the non-heme iron active site in superoxide reductase and its reaction with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex formation between iron(III) and some substituted salicylic acids | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. CCCC 1995, Volume 60, Issue 3, Abstracts pp. 464-472 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. math.ru.nl [math.ru.nl]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Salicylate Coordination Compounds of Iron, Models of Their Formation [article.sapub.org]
- 9. Fe-catecholate and Fe-oxalate vibrations and isotopic substitution shifts from DFT quantum chemistry [research.chalmers.se]
- 10. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
The Critical Role of pH in the Formation and Stoichiometry of Ferric Salicylate Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of pH in the formation of ferric salicylate (B1505791) complexes. The interaction between ferric ions (Fe³⁺) and salicylic (B10762653) acid is highly sensitive to pH, leading to the formation of distinct complex species with varying stoichiometries and spectral properties. Understanding and controlling the pH is therefore paramount for applications ranging from analytical chemistry and drug formulation to environmental science. This document outlines the underlying chemical principles, presents key quantitative data, details experimental protocols for characterization, and provides visual representations of the associated chemical pathways and workflows.
Chemical Equilibria and Species Distribution
The complexation of ferric ions with salicylic acid (H₂Sa) is not a simple 1:1 reaction but a stepwise process that is fundamentally governed by the hydrogen ion concentration of the solution. As the pH increases, salicylic acid deprotonates, and the resulting salicylate anions (Sa²⁻) coordinate with the Fe³⁺ ion. Three primary complex species are formed successively in acidic solutions: [Fe(Sa)]⁺, [Fe(Sa)₂]⁻, and [Fe(Sa)₃]³⁻.[1][2][3]
The distribution of these species is a dynamic equilibrium. In strongly acidic environments (pH 0.7-2.5), the mono-salicylate complex, [Fe(Sa)]⁺, is the predominant species.[1][2][3] As the pH rises into the weakly acidic range (pH 3-6), the di-salicylate complex, [Fe(Sa)₂]⁻, and subsequently the tri-salicylate complex, [Fe(Sa)₃]³⁻, are formed.[1][2] This pH-dependent speciation is critical, as each complex exhibits a unique color, stability, and absorption spectrum.
Caption: pH-dependent successive formation of ferric salicylate complexes.
Quantitative Data on Complex Formation
The formation of each complex is characterized by an optimal pH range and a specific stability constant. Spectrophotometric analysis is heavily reliant on the distinct absorption maxima (λmax) of these complexes.
Table 1: Optimal pH Ranges and Absorption Maxima for this compound Complexes
| Complex Species | Predominant Stoichiometry (Fe³⁺:Salicylate) | Optimal pH Range for Maximum Formation | Absorption Maxima (λmax) | Color |
| [Fe(Sa)]⁺ | 1:1 | 2.0 - 3.0[4][5][6] | 530 nm[1][2][5] | Violet[7] |
| [Fe(Sa)₂]⁻ | 1:2 | ~ 3.0 - 6.0 | Shifts to shorter wavelengths[1][2] | Red[8] |
| [Fe(Sa)₃]³⁻ | 1:3 | > 6.0 | Shifts to shorter wavelengths[1] | Red |
| Mixed-Ligand Complex | 1:1:2 (Fe³⁺:Salicylate:Purpurin) | 9.0[9] | 590 nm[9] | - |
Note: Above pH 3, the absorption maxima shift, and an isosbestic point is observed around 550 nm, indicating the equilibrium between different complex species.[1][2]
Table 2: Stability Constants of this compound Complexes
| Complex Species | Log of Stability Constant (log K) | Free Energy (ΔG) | Conditions |
| [Fe(Sa)]⁺ | 7.31 | -41.71 kJ mol⁻¹ | 25 °C[5][6] |
| [FeL]⁺ (L=Salicyluric acid) | - | - | I = 0.1, 25°C[10] |
| [FeL₂]⁻ (L=Salicyluric acid) | - | - | I = 0.1, 25°C[10] |
| Heterovalent Complex [Fe³⁺Fe²⁺L₂OH]⁰ | 12.92 | - | pH 3.5 - 9.5[11] |
Note: Stability constants can vary based on experimental conditions such as ionic strength and temperature.
Experimental Protocol: Spectrophotometric Determination of Stoichiometry by Job's Method
Job's method of continuous variation is a standard procedure to determine the stoichiometry of a complex in solution. The protocol involves preparing a series of solutions with varying mole fractions of the metal ion and ligand while keeping the total molar concentration constant. The maximum absorbance corresponds to the mole fraction of the stoichiometric complex.
3.1. Reagents and Equipment
-
Ferric Nitrate (B79036) Solution (Fe(NO₃)₃·9H₂O): 1 x 10⁻³ M in 0.002 M HCl.
-
Salicylic Acid Solution (C₇H₆O₃): 1 x 10⁻³ M in 0.002 M HCl.[12]
-
Hydrochloric Acid (HCl): 0.002 M for pH adjustment. The optimal pH for the 1:1 complex is around 2.6-2.8.[13]
-
UV-Vis Spectrophotometer
-
Volumetric flasks (10 mL)
-
Pipettes
3.2. Procedure
-
Solution Preparation: Prepare a series of solutions in 10 mL volumetric flasks by mixing the ferric nitrate and salicylic acid solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), as detailed in Table 3. The total volume in each flask should be 10 mL.[13]
-
pH Control: The use of 0.002 M HCl as the solvent ensures the pH is maintained in the optimal range (around 2.6) for the formation of the 1:1 [Fe(Sa)]⁺ complex.[12][13]
-
Equilibration: Allow the solutions to stand for a sufficient time (e.g., 2 hours) to ensure the complexation reaction reaches equilibrium.[3]
-
Spectrophotometric Measurement:
-
Determine the λmax of the complex by scanning one of the colored solutions (e.g., the 5:5 mixture) over a wavelength range of 400-700 nm. The expected λmax is approximately 530 nm.[1][5]
-
Measure the absorbance of each prepared solution at the determined λmax. Use a solution of ferric nitrate in 0.002 M HCl as the blank.[13]
-
Table 3: Solution Preparation for Job's Method
| Solution # | Volume of 1x10⁻³ M Fe(NO₃)₃ (mL) | Volume of 1x10⁻³ M Salicylic Acid (mL) | Mole Fraction of Salicylic Acid |
| 1 | 9.0 | 1.0 | 0.1 |
| 2 | 8.0 | 2.0 | 0.2 |
| 3 | 7.0 | 3.0 | 0.3 |
| 4 | 6.0 | 4.0 | 0.4 |
| 5 | 5.0 | 5.0 | 0.5 |
| 6 | 4.0 | 6.0 | 0.6 |
| 7 | 3.0 | 7.0 | 0.7 |
| 8 | 2.0 | 8.0 | 0.8 |
| 9 | 1.0 | 9.0 | 0.9 |
3.3. Data Analysis
-
Plot the measured absorbance against the mole fraction of salicylic acid.
-
The plot will show a maximum absorbance at a specific mole fraction. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[14] A maximum at 0.67 would indicate a 1:2 stoichiometry, and so on.
Caption: Experimental workflow for Job's method of continuous variation.
Conclusion
The hydrogen ion concentration is the master variable controlling the formation of this compound complexes. The pH dictates which complex species—[Fe(Sa)]⁺, [Fe(Sa)₂]⁻, or [Fe(Sa)₃]³⁻—predominates in solution, thereby influencing the stoichiometry, stability, color, and spectrophotometric properties of the system. For any quantitative application, from the colorimetric determination of salicylates in pharmaceutical products to the study of iron chelation in biological systems, precise control and careful consideration of pH are not merely recommended but absolutely essential for obtaining accurate, reproducible, and meaningful results. This guide underscores the necessity for researchers to establish and maintain a specific pH environment tailored to the particular this compound species under investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. SPECTROSCOPIC DETERMINATION OF THE STOICHIOMETRIES AND STABILITY CONSTANTS OF IRON (III) AND ALUMINIUM (III) COMPLEXES OF SALICYLIC ACID | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric determination of trace amounts of iron(III) in salicylates by extraction of the mixed-ligand iron-salicylate-purpurin complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. Salicylate Coordination Compounds of Iron, Models of Their Formation [article.sapub.org]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. scribd.com [scribd.com]
- 14. DSpace [soar.wichita.edu]
A Technical Guide to the Ferric Salicylate Reaction: From Discovery to Quantitative Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between ferric ions (Fe³⁺) and phenolic compounds to produce a distinct color is a foundational observation in organic chemistry. Specifically, the formation of a violet-colored complex between ferric iron and salicylic (B10762653) acid has served as a crucial qualitative and quantitative analytical method for over a century. This guide provides an in-depth examination of the ferric salicylate (B1505791) reaction, detailing its historical discovery, the underlying chemical principles, comprehensive experimental protocols for its application, and a summary of key quantitative parameters. It is designed to serve as a technical resource for professionals in research and drug development who utilize this classic colorimetric test.
Historical Overview
The discovery of the ferric salicylate reaction is rooted in the broader exploration of phenol (B47542) chemistry.
-
1834: Friedlieb Ferdinand Runge is credited with the first observation that phenol produces a violet-blue coloration when reacted with ferric chloride.[1]
-
1871: Hugo Schiff conducted a systematic study of the reaction between phenols and ferric chloride, laying the groundwork for its analytical use.[1]
-
1876: Building on Schiff's work, Hesse utilized the ferric chloride test to aid in the structural determination of organic compounds.[1]
While initially a test for the general class of phenols, its specific application for detecting salicylates became clinically significant, particularly as a rapid diagnostic tool for assessing aspirin (B1665792) (acetylsalicylic acid) overdose by detecting its metabolite, salicylic acid, in urine.[2] The history of salicylic acid itself predates this, with its initial isolation from willow bark in the early 19th century and its first chemical synthesis by Gerland in 1852.[3]
Chemical Principles
The characteristic violet color of the this compound reaction results from the formation of a coordination complex between the ferric ion (Fe³⁺), a Lewis acid, and the salicylate anion, which acts as a ligand.
The salicylate anion typically functions as a bidentate ligand, coordinating with the iron center through both the carboxylate oxygen and the phenolic oxygen. The reaction is highly dependent on pH, which influences both the speciation of the salicylate and the stoichiometry of the resulting complex.[4]
-
Stoichiometry: In strongly acidic solutions (pH ≈ 1.5 - 2.5), the reaction predominantly forms a mono-salicylate complex with a 1:1 stoichiometry of iron to salicylate, represented as [Fe(H₂O)₄(C₇H₄O₃)]⁺.[2][4] As the pH increases, complexes with 1:2 and 1:3 iron-to-salicylate ratios can form.[4] Job's method of continuous variation is frequently used to confirm this 1:1 stoichiometry under acidic conditions.[5]
-
Chemical Equation (1:1 Complex): Fe(H₂O)₆³⁺ + C₇H₅O₃⁻ ⇌ [Fe(H₂O)₄(C₇H₄O₃)]⁺ + 2H₂O
The diagram below illustrates the formation of the 1:1 this compound complex.
Caption: Formation of the 1:1 this compound Complex.
Quantitative Data Summary
The this compound complex is well-suited for spectrophotometric analysis. Key quantitative parameters for the predominant 1:1 complex are summarized below.
| Parameter | Value | Conditions |
| λmax (Wavelength of Maximum Absorbance) | 520 - 530 nm | Aqueous, acidic solution (pH ≈ 2.0 - 2.5)[2][6] |
| Molar Absorptivity (ε) | 1520 - 1710 L·mol⁻¹·cm⁻¹ | Aqueous, acidic solution (pH ≈ 2.0 - 2.3)[2][6] |
| Stoichiometry (Fe³⁺:Salicylate) | 1:1 | Strongly acidic conditions (pH < 3.0)[4][5] |
| Optimal pH for 1:1 Complex Formation | 1.5 - 2.5 | Aqueous solution[2][4] |
Experimental Protocols
Detailed methodologies for both qualitative detection and quantitative analysis are presented below.
Protocol 1: Qualitative Detection of Salicylates
This test is used for the rapid, qualitative determination of the presence of phenols, including salicylic acid.
4.1.1 Reagents
-
Sample to be tested
-
Deionized Water
-
Ethanol (95%)
-
1% (w/v) Ferric Chloride (FeCl₃) solution
-
2.5 M Sodium Hydroxide (NaOH) or dilute Ammonium Hydroxide (NH₄OH)
4.1.2 Preparation of Neutral Ferric Chloride Solution
-
Take an aliquot of the 1% FeCl₃ solution.
-
Add the NaOH or NH₄OH solution dropwise while stirring.
-
Continue adding base until a faint, permanent brown precipitate of iron(III) hydroxide/oxyhydroxide just forms.[2][3][4]
-
Filter the solution to remove the precipitate. The resulting clear solution is "neutral" ferric chloride and should be used shortly after preparation.
4.1.3 Procedure
-
Dissolve a small amount of the sample (a few crystals or drops) in 2-3 mL of deionized water or a 50:50 water/ethanol mixture in a test tube.
-
Add 2-3 drops of the freshly prepared neutral ferric chloride solution to the test tube.
-
Gently agitate the mixture.
-
Observation: The formation of an intense violet, blue, green, or red color indicates a positive test for a phenolic compound.[4] Salicylic acid and its salts yield a distinct violet color.
The workflow for this qualitative test is outlined in the following diagram.
Caption: Workflow for Qualitative this compound Test.
Protocol 2: Quantitative Spectrophotometric Analysis
This protocol provides a method for the accurate quantification of sodium salicylate based on the absorbance of the this compound complex.[1]
4.2.1 Equipment and Reagents
-
UV-Visible Spectrophotometer
-
1 cm path length cuvettes
-
Analytical balance, volumetric flasks, and calibrated pipettes
-
Sodium Salicylate (analytical grade, dried at 105°C for 2 hours)
-
Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃·9H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
4.2.2 Preparation of Solutions
-
0.1 M HCl Solution: Dilute approximately 8.3 mL of concentrated HCl to 1000 mL with deionized water in a volumetric flask.
-
Ferric Chloride Reagent (1% w/v in 0.1 M HCl): Accurately weigh 1.0 g of FeCl₃ and dissolve it in the 0.1 M HCl solution. Transfer to a 100 mL volumetric flask and bring to volume with 0.1 M HCl. Store in a dark bottle.[1]
-
Sodium Salicylate Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dried sodium salicylate, dissolve in deionized water, and quantitatively transfer to a 100 mL volumetric flask. Bring to volume with deionized water.
-
Sodium Salicylate Working Standard (100 µg/mL): Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
4.2.3 Procedure: Calibration Curve
-
Label a series of 25 mL volumetric flasks (e.g., for 0, 10, 20, 40, 60, 80 µg/mL standards).
-
Pipette appropriate volumes of the 100 µg/mL working standard into each flask.
-
To each flask, add 2.0 mL of the 1% Ferric Chloride reagent.
-
Dilute each solution to the 25 mL mark with deionized water, mix thoroughly, and allow 10 minutes for full color development.[1]
-
Set the spectrophotometer to the predetermined λmax (approx. 530 nm).
-
Use the "0 µg/mL" standard as the blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of Absorbance vs. Concentration (µg/mL). The plot should be linear and adhere to the Beer-Lambert law.
4.2.4 Procedure: Analysis of Unknown Sample
-
Prepare a solution of the unknown sample, diluting it as necessary to ensure the final salicylate concentration falls within the range of the calibration curve.
-
Pipette a known volume of the diluted unknown solution into a 25 mL volumetric flask.
-
Add 2.0 mL of the 1% Ferric Chloride reagent.
-
Dilute to the 25 mL mark with deionized water, mix, and wait 10 minutes.
-
Measure the absorbance of the sample solution against the blank.
-
Determine the concentration of salicylate in the sample solution using the calibration curve equation. Account for any initial dilutions to calculate the concentration in the original sample.
The workflow for this quantitative analysis is depicted below.
Caption: Workflow for Quantitative Spectrophotometric Analysis.
Conclusion
The this compound reaction, from its discovery in the 19th century to its modern application in quantitative analysis, remains a robust and valuable tool in the chemical and pharmaceutical sciences. Its simplicity, reliability, and the distinct violet color of the resulting complex have ensured its longevity. This guide has provided the historical, chemical, and procedural details necessary for researchers and drug development professionals to effectively understand and implement this classic analytical method.
References
Methodological & Application
Application Notes and Protocols: Ferric Salicylate in Analytical Chemistry
Introduction
The reaction between ferric ions (Fe³⁺) and phenolic compounds, particularly salicylic (B10762653) acid, to form a distinctively colored ferric salicylate (B1505791) complex is a cornerstone of various analytical techniques. This reaction provides a simple, rapid, and cost-effective method for both the qualitative detection and quantitative determination of salicylates and other phenols. The principle lies in the formation of a stable, colored coordination complex when the phenolic hydroxyl group reacts with Fe³⁺ ions in a solution.[1][2] The intensity of the resulting color, typically violet, is directly proportional to the concentration of the phenolic compound, which allows for accurate spectrophotometric analysis.[3][4] This method is widely employed in pharmaceutical quality control, clinical diagnostics, and academic research.[5][6][7]
Application 1: Qualitative Detection of Phenols (The Ferric Chloride Test)
This qualitative test is used to determine the presence of a phenol (B47542) functional group in a given sample.[6] The reaction between a phenol and ferric chloride (FeCl₃) results in the formation of a colored complex, providing a visual confirmation of the phenol's presence.[2]
Principle
Phenols react with neutral ferric chloride to form a ferric-phenolate complex that is intensely colored.[1] The color can vary from violet, blue, green, to red-brown, depending on the structure of the specific phenol.[1][8] For salicylic acid, a distinct violet color is produced.
Experimental Protocol
Reagent Preparation:
-
Neutral 1% Ferric Chloride Solution: Prepare a 1% (w/v) aqueous solution of FeCl₃. To ensure the solution is neutral, add a dilute sodium hydroxide (B78521) solution dropwise until a slight, permanent brown precipitate of Fe(OH)₃ is formed. Filter the solution and use the clear filtrate for the test.[9]
Procedure:
-
Dissolve a small amount (a few crystals or drops) of the sample in a suitable solvent like water or a water-ethanol mixture in a test tube.[6]
-
Add a few drops of the neutral 1% ferric chloride solution to the sample solution.[9]
-
Observe any immediate color change.
Interpretation of Results
-
Positive Test: The appearance of an intense violet, blue, green, or red-purple coloration indicates the presence of a phenolic functional group.[6][8]
-
Negative Test: The absence of a distinct color change (the solution may remain yellow, the color of the FeCl₃ solution) suggests the absence of a phenolic group.[1]
-
Interferences: It is important to note that other compounds such as enols, oximes, hydroxamic acids, and sulfinic acids can also give a positive result.[6]
Logical Relationship Diagram
Caption: Workflow for the qualitative ferric chloride test for phenols.
Application 2: Quantitative Spectrophotometric Determination of Salicylic Acid
This application utilizes the color-forming reaction to quantify the concentration of salicylic acid in various samples, such as pharmaceutical formulations or biological fluids.[5][10] The method is based on the Beer-Lambert law, which states that the absorbance of the colored solution is directly proportional to the concentration of the analyte.[5]
Principle
Salicylic acid reacts with an excess of ferric ions in an acidic medium to form a violet-colored ferric salicylate complex.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is typically around 525-530 nm.[3][11] By comparing the absorbance of an unknown sample to a calibration curve prepared from standard solutions, the concentration of salicylic acid can be accurately determined.
Method Validation Parameters
The spectrophotometric method for salicylic acid determination has been validated across numerous studies, demonstrating its reliability. Key performance characteristics are summarized below.
| Parameter | Typical Value Range | Source(s) |
| Wavelength (λmax) | 525 - 540 nm | [3][11][12] |
| Linearity Range | 5 - 100 µg/mL (or mg/L) | [7][13][14] |
| Correlation Coefficient (r²) | > 0.998 | [7][13] |
| Limit of Detection (LOD) | 1.52 µg/mL (pharmaceuticals) 10 mg/L (plasma) | [7][13] |
| Limit of Quantification (LOQ) | 4.61 µg/mL (pharmaceuticals) 50 mg/L (plasma) | [7][13] |
| Accuracy (Recovery) | 98% - 102% | [13] |
Detailed Experimental Protocol
1. Reagent Preparation:
-
Ferric Chloride Reagent (1% w/v): Dissolve 1.0 g of ferric chloride (FeCl₃) in 100 mL of 1% hydrochloric acid (HCl). The 1% HCl can be prepared by diluting concentrated HCl in distilled water.[3][4]
-
Salicylic Acid Stock Solution (100 µg/mL):
-
Accurately weigh 100 mg of pure salicylic acid.
-
Dissolve it in a few mL of methanol (B129727) and quantitatively transfer it to a 100 mL volumetric flask. Make up the volume to 100 mL with distilled water to get a 1 mg/mL solution.[3]
-
Dilute 10 mL of this solution to 100 mL with distilled water in another volumetric flask to obtain a final working stock solution of 100 µg/mL.[3][4]
-
2. Preparation of Calibration Curve:
-
Pipette 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL of the 100 µg/mL salicylic acid stock solution into a series of 10 mL volumetric flasks.[3]
-
This will create standard solutions with concentrations of 10, 20, 30, 40, 50, and 60 µg/mL, respectively.
-
To each flask, add 1.0 mL of the 1% ferric chloride reagent.[3]
-
Make up the volume to the 10 mL mark with distilled water.[3]
-
Prepare a blank solution containing 1.0 mL of the ferric chloride reagent diluted to 10 mL with distilled water.[3]
-
Allow the solutions to stand for 5 minutes for the color to develop fully.
-
Set the spectrophotometer to the predetermined λmax (e.g., 525 nm). Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance (Y-axis) versus concentration (µg/mL) (X-axis). The resulting plot should be a straight line passing through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
3. Analysis of an Unknown Sample:
-
Prepare the sample solution. For solid samples like aspirin (B1665792) tablets, this may involve dissolving the tablet in a suitable solvent and filtering to remove excipients.[12] Dilute the sample solution as necessary to ensure the final concentration falls within the linear range of the calibration curve.
-
Take a known volume of the prepared sample solution in a 10 mL volumetric flask.
-
Add 1.0 mL of the 1% ferric chloride reagent and make up the volume to 10 mL with distilled water.
-
Measure the absorbance of the sample solution against the blank at the same wavelength used for the calibration curve.
-
Calculate the concentration of salicylic acid in the sample using the equation of the line from the calibration curve. Remember to account for any dilution factors used during sample preparation.
Experimental Workflow Diagram
Caption: Workflow for quantitative determination of salicylic acid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ck12.org [ck12.org]
- 3. bspublications.net [bspublications.net]
- 4. docsity.com [docsity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 7. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Rapid determination of salicylate in serum on a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. old.iupac.org [old.iupac.org]
- 13. Spectrophotometric analysis of salicylic acid in various forms. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Colorimetric Determination of Salicylates Using Ferric Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between salicylates and ferric ions (Fe³⁺) to form a distinct violet-colored ferric salicylate (B1505791) complex is a well-established and widely utilized colorimetric method for the quantitative determination of salicylic (B10762653) acid and its derivatives. This application note provides detailed protocols and technical information for researchers, scientists, and drug development professionals employing this simple, rapid, and cost-effective analytical technique.
The fundamental principle of this assay lies in the formation of a colored complex when the phenolic hydroxyl group of a salicylate reacts with ferric chloride in an acidic medium.[1][2] The intensity of the resulting violet color is directly proportional to the concentration of the salicylate present in the sample, which can be quantified spectrophotometrically.[1] The reaction is not entirely specific to salicylates, as other phenols can produce a similar color change.[3]
Chemical Reaction
Salicylic acid reacts with ferric ions to form a colored complex. While the exact stoichiometry can vary depending on the pH and concentration ratios, a common representation of the reaction is the formation of a 1:1 complex, [Fe(H₂O)₄(sal)]⁺.
Applications
The ferric salicylate colorimetric assay finds broad applications in various fields:
-
Pharmaceutical Analysis: It is frequently used for the quality control of aspirin (B1665792) (acetylsalicylic acid) by quantifying the amount of free salicylic acid, a degradation product.[4][5]
-
Clinical and Forensic Toxicology: The method is employed for the rapid screening of salicylate levels in biological samples such as urine, serum, and plasma, particularly in cases of suspected overdose.[3]
-
Drug Development: In formulation studies, this assay can be used to monitor the release of salicylate-based drugs.
-
Consumer Products: It is suitable for determining salicylate content in skincare products and preservatives.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the this compound colorimetric assay.
| Parameter | Reported Values | References |
| Wavelength of Maximum Absorbance (λmax) | 525 nm, 537 nm, 540 nm, 560 nm | [1][4][6] |
| Linear Detection Range | 10-90 µg/mL, 12-72 µg/mL, 0.8-20 mM | [6][7] |
| Limit of Detection (LOD) | 75 mg/L (in urine), 0.0735 µg/mL | [3][6] |
| Limit of Quantification (LOQ) | 0.223 µg/mL | [6] |
Experimental Protocols
Protocol 1: General Colorimetric Assay for Salicylate Quantification
This protocol provides a general procedure for the determination of salicylic acid concentration.
1. Reagent Preparation
-
Ferric Chloride Reagent (1% w/v): Dissolve 1 g of ferric chloride (FeCl₃) in 100 mL of 1% hydrochloric acid (HCl). The acidic solution prevents the precipitation of ferric hydroxide.[1][2]
-
Salicylic Acid Stock Solution (1 mg/mL): Dissolve 100 mg of salicylic acid in a few mL of methanol (B129727) and then dilute to 100 mL with distilled water in a volumetric flask.[1]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[1]
2. Preparation of Calibration Standards
Prepare a series of calibration standards by pipetting varying volumes of the working standard solution (e.g., 1, 2, 3, 4, 5, and 6 mL) into separate 10 mL volumetric flasks.[1]
3. Sample Preparation
-
Liquid Samples (e.g., urine, plasma): Samples should be clear and free of precipitates. If necessary, centrifuge the sample at 14,000 x g for 5 minutes and use the supernatant. For protein-rich samples like plasma, precipitation may occur upon adding the acidic reagent. In such cases, mix the sample and reagent in a microcentrifuge tube, centrifuge, and use the supernatant for absorbance measurement.
-
Solid Samples (e.g., aspirin tablets): Accurately weigh and crush the tablet. Dissolve the powder in a suitable solvent (e.g., ethanol (B145695) or by hydrolysis with heating in water) and dilute to a known volume.[4][5]
4. Color Development and Measurement
-
To each volumetric flask containing the calibration standards and the prepared sample solution, add 1 mL of the 1% ferric chloride reagent.[1]
-
Bring the final volume in each flask to 10 mL with distilled water.[1]
-
Mix the contents thoroughly and allow the color to develop.
-
Measure the absorbance of the violet-colored complex at the predetermined λmax (e.g., 525 nm) using a UV-Visible spectrophotometer against a blank sample (containing the reagent and distilled water but no salicylic acid).[1]
5. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the salicylic acid standards.
-
Determine the concentration of salicylic acid in the unknown sample by interpolating its absorbance value on the calibration curve.[1]
Protocol 2: Trinder's Spot Test for Rapid Salicylate Screening in Urine
This protocol is a qualitative or semi-quantitative method for the rapid detection of salicylates.[3]
1. Reagent Preparation
-
Trinder's Reagent: Dissolve 40 g of mercuric chloride in 850 mL of water with heating. After cooling, add 120 mL of 1N HCl and 40 g of ferric nitrate. Once dissolved, dilute the solution to 1 L with water.[3]
2. Procedure
-
Pipette approximately 1 mL of the urine sample into a test tube.
-
Add 1 mL of Trinder's reagent.
-
Vortex the mixture.
-
The immediate development of a violet color indicates the presence of salicylates.[3]
Visualizations
Caption: Formation of the colored this compound complex.
Caption: General workflow for quantitative salicylate analysis.
Caption: The logical basis of the colorimetric assay.
References
Application Notes: Ferric Salicylate Assay for Salicylic Acid Detection
Introduction
Salicylic (B10762653) acid and its derivatives are crucial compounds in the pharmaceutical and cosmetic industries, known for their analgesic, anti-inflammatory, and keratolytic properties. Accurate and efficient quantification of salicylic acid is paramount for quality control, formulation development, and research. The ferric salicylate (B1505791) assay is a simple, rapid, and cost-effective colorimetric method for the determination of salicylic acid. This application note provides a detailed protocol for the quantification of salicylic acid using the ferric salicylate assay, intended for researchers, scientists, and drug development professionals.
The assay is based on the reaction between the phenolic hydroxyl group of salicylic acid and ferric ions (Fe³⁺) in an acidic medium, which forms a distinct violet-colored complex, this compound.[1] The intensity of the color produced is directly proportional to the concentration of salicylic acid in the sample, which can be quantified spectrophotometrically.[2][3]
Principle of the Assay
The this compound assay relies on the formation of a colored coordination complex. In the presence of ferric chloride (FeCl₃), the phenolic hydroxyl group of salicylic acid reacts with the Fe³⁺ ion.[3] This reaction results in the formation of a violet-colored this compound complex. The stoichiometry of the primary complex formed is typically 1:1 between the ferric ion and salicylate.[4] The absorbance of this complex is then measured at its wavelength of maximum absorbance (λmax), which typically falls within the range of 525-560 nm.[1][2][5] By creating a standard curve using known concentrations of salicylic acid, the concentration of salicylic acid in an unknown sample can be accurately determined.
Materials and Reagents
-
Salicylic Acid (analytical standard)
-
Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃)
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)
-
Methanol (B129727) or Ethanol (B145695) (for dissolving salicylic acid)
-
Distilled or Deionized Water
-
Volumetric flasks (various sizes)
-
Pipettes and pipette tips
-
Cuvettes or 96-well microplates
-
Spectrophotometer or microplate reader
Experimental Protocols
Preparation of Reagents
4.1.1. 1% (w/v) Ferric Chloride Reagent:
-
Weigh 1.0 g of ferric chloride (FeCl₃).
-
Dissolve the FeCl₃ in 100 mL of 1% (v/v) hydrochloric acid.[2] To prepare 1% HCl, add 1 mL of concentrated HCl to 99 mL of distilled water.
-
Mix thoroughly until the ferric chloride is completely dissolved.
-
Store the reagent in a dark, airtight container at room temperature.
Note: Some protocols suggest preparing the ferric chloride reagent in ethanol for specific applications.[1]
4.1.2. Salicylic Acid Standard Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of salicylic acid.
-
Dissolve the salicylic acid in a small amount of methanol or ethanol in a 100 mL volumetric flask.[2]
-
Once dissolved, bring the volume up to 100 mL with distilled water.
-
This results in a stock solution of 1 mg/mL (1000 µg/mL).
4.1.3. Working Standard Salicylic Acid Solution (100 µg/mL):
-
Pipette 10 mL of the 1 mg/mL salicylic acid stock solution into a 100 mL volumetric flask.
-
Add distilled water to the mark to make a final volume of 100 mL.[2]
-
The concentration of this working standard solution is 100 µg/mL.
Preparation of Standard Curve
-
Label a set of test tubes or microcentrifuge tubes from 0 to 6 (or as needed).
-
Prepare a series of salicylic acid standard solutions by diluting the 100 µg/mL working standard solution as described in the table below.
-
Add 1 mL of the 1% ferric chloride reagent to each tube.[1]
-
Bring the final volume in each tube to 10 mL with distilled water.[2]
-
Mix the contents of each tube thoroughly and allow the color to develop for at least 10 minutes at room temperature.[6]
-
The tube labeled "0" will serve as the blank (containing no salicylic acid).
| Tube No. | Volume of Working Standard (100 µg/mL) (mL) | Volume of 1% FeCl₃ Reagent (mL) | Volume of Distilled Water (mL) | Final Concentration (µg/mL) |
| 0 (Blank) | 0 | 1.0 | 9.0 | 0 |
| 1 | 1.0 | 1.0 | 8.0 | 10 |
| 2 | 2.0 | 1.0 | 7.0 | 20 |
| 3 | 3.0 | 1.0 | 6.0 | 30 |
| 4 | 4.0 | 1.0 | 5.0 | 40 |
| 5 | 5.0 | 1.0 | 4.0 | 50 |
| 6 | 6.0 | 1.0 | 3.0 | 60 |
Sample Preparation
-
Prepare the sample containing an unknown concentration of salicylic acid. This may involve dissolving a solid sample in an appropriate solvent or diluting a liquid sample.
-
Ensure the final sample solution is clear and free of particulate matter. If necessary, centrifuge or filter the sample.
-
In a separate tube, add a known volume of the sample solution.
-
Add 1 mL of the 1% ferric chloride reagent.
-
Adjust the final volume to 10 mL with the same solvent used for the sample preparation.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the this compound complex. This is typically between 525 nm and 560 nm.[1][2][5] It is recommended to perform a wavelength scan to determine the optimal λmax for your specific conditions.
-
Use the blank solution (Tube 0) to zero the spectrophotometer.
-
Measure the absorbance of each of the standard solutions and the sample solution.
-
Record the absorbance values.
Data Analysis
-
Plot a standard curve of absorbance versus the concentration of the salicylic acid standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be close to 1 for a good linear fit.
-
Use the absorbance of the unknown sample to calculate its salicylic acid concentration using the equation from the standard curve.
-
Remember to account for any dilution factors used during sample preparation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay based on various literature sources.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 525 nm - 560 nm | [1][2][5] |
| Linear Range | Varies, e.g., 10 - 72 µg/mL | [1] |
| Limit of Detection (LOD) | Dependent on specific protocol and instrumentation | |
| Limit of Quantification (LOQ) | Dependent on specific protocol and instrumentation |
Visualizations
Chemical Reaction Pathway
Caption: Formation of the colored this compound complex.
Experimental Workflow
Caption: Step-by-step workflow of the this compound assay.
References
Application Notes and Protocols for the Preparation of Ferric Salicylate Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of ferric salicylate (B1505791) solution, a colored complex often utilized in laboratory settings for quantitative analysis. The formation of this complex is dependent on pH and the molar ratio of the reactants.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of ferric salicylate solution.
| Parameter | Value | Reference |
| Reactants | Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃) & Salicylic (B10762653) Acid (C₇H₆O₃) | The reaction is a complex formation between Fe(III) ions and salicylic acid.[1][2][3] |
| Solvent | Deionized Water or Ethanol | Ethanol is used for preparing film-forming solutions.[4] |
| Molar Masses | FeCl₃: 162.2 g/mol , C₇H₆O₃: 138.12 g/mol | |
| Stoichiometry of Complex | 1:1, 1:2, or 1:3 (Fe³⁺:Salicylate) depending on pH | Different complex species such as [Fe(Sal)]⁺, [Fe(Sal)₂]⁻, and [Fe(Sal)₃]³⁻ can form.[5][6][7] |
| Optimal pH for Formation | 2.0 - 3.5 | The characteristic violet color is formed in an acidic medium.[1][8] Some applications may use a pH of 5.5.[9] |
| Stability of Solution | Stable for at least 50 hours | The prepared colored complex demonstrates good stability over time.[8] |
| Storage Conditions | Store in an airtight container, protected from light, at room temperature. | Proper storage is crucial to maintain the integrity of the solution. |
Experimental Protocols
This section details the methodology for preparing a this compound solution.
Materials and Reagents
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Salicylic Acid (C₇H₆O₃)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Volumetric flasks (100 mL)
-
Beakers
-
Pipettes
-
pH meter
Preparation of Stock Solutions
-
0.1 M Ferric Chloride Stock Solution:
-
Weigh 2.703 g of FeCl₃·6H₂O.
-
Dissolve the solid in a beaker containing approximately 50 mL of deionized water.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Make up the volume to the 100 mL mark with deionized water and mix thoroughly.
-
-
0.01 M Salicylic Acid Stock Solution:
-
Weigh 0.138 g of salicylic acid.
-
Dissolve the solid in a beaker containing approximately 50 mL of deionized water. Gentle heating may be required to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Make up the volume to the 100 mL mark with deionized water and mix thoroughly.
-
Preparation of this compound Working Solution (1:1 Complex)
-
Pipette 10 mL of the 0.01 M salicylic acid stock solution into a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water.
-
Pipette 1 mL of the 0.1 M ferric chloride stock solution into the flask while gently swirling. A violet-colored solution will form.[1][10]
-
Adjust the pH of the solution to between 2.5 and 3.0 using 0.1 M HCl or 0.1 M NaOH. Use a pH meter to monitor the pH.
-
Once the desired pH is reached, make up the volume to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
The final concentration of the this compound complex will be approximately 1 mM.
Visualizations
Signaling Pathway: this compound Complex Formation
The formation of the this compound complex involves the coordination of the ferric ion (Fe³⁺) with the carboxylate and phenolate (B1203915) groups of the salicylate anion.
Caption: Formation of the 1:1 this compound complex.
Experimental Workflow: Preparation of this compound Solution
This diagram outlines the step-by-step process for preparing the this compound working solution.
Caption: Workflow for this compound solution preparation.
References
- 1. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. odinity.com [odinity.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Quantitative Analysis of Phenols Using the Ferric Chloride Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a broad class of chemical constituents found in numerous natural products, pharmaceutical ingredients, and industrial materials. Their quantitative analysis is crucial for quality control, drug efficacy studies, and safety assessments. The ferric chloride test is a well-established colorimetric method for the detection and quantification of phenols. This application note provides a detailed protocol for the quantitative analysis of phenols using a spectrophotometric ferric chloride assay, tailored for researchers and professionals in drug development.
The principle of this assay is based on the reaction between phenols and ferric chloride (FeCl₃) in an aqueous or alcoholic solution, which produces a colored complex.[1] The intensity of the color, which can range from blue, green, to purple depending on the specific phenolic compound, is directly proportional to the concentration of the phenol (B47542) present.[1][2] This relationship allows for the quantitative determination of phenolic content by measuring the absorbance of the solution using a spectrophotometer.
Principle of the Method
Phenols form a colored coordination complex with ferric ions (Fe³⁺). The reaction involves the formation of a ferric phenoxide complex.[2] The stoichiometry of the reaction can be represented as:
6 ArOH + Fe³⁺ → [Fe(OAr)₆]³⁻ + 6 H⁺[3]
The resulting complex exhibits strong absorption in the visible region of the electromagnetic spectrum, typically between 540 nm and 550 nm.[4][5] By measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared with known concentrations of a standard phenolic compound (e.g., phenol or gallic acid), the concentration of phenols in an unknown sample can be accurately determined.
Materials and Apparatus
Apparatus
-
UV-Vis Spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
pH meter
-
Vortex mixer
Reagents
-
Phenol (analytical standard)
-
Ferric chloride (FeCl₃), anhydrous or hexahydrate
-
Hydrochloric acid (HCl), concentrated
-
Ethanol or Methanol (spectrophotometric grade)
-
Distilled or deionized water
Experimental Protocols
Preparation of Reagents
4.1.1 Ferric Chloride Solution (1% w/v)
-
Weigh 1.0 g of ferric chloride (FeCl₃).
-
Dissolve it in 100 mL of distilled water.
-
To prevent the hydrolysis of the iron salt, add a few drops of concentrated hydrochloric acid to the solution.[6]
-
Store the solution in a dark, airtight container. For a neutral ferric chloride solution, which may be required for certain phenols, a dilute sodium hydroxide (B78521) solution can be added dropwise to a freshly prepared ferric chloride solution until a slight, permanent brown precipitate is formed. The solution is then filtered before use.[7]
4.1.2 Phenol Standard Stock Solution (1 mg/mL)
-
Accurately weigh 100 mg of phenol.
-
Dissolve it in a 100 mL volumetric flask with distilled water or a suitable solvent (e.g., ethanol, if the sample is not water-soluble).
-
Ensure the phenol is completely dissolved by vortexing.
-
This stock solution should be stored at 4°C and protected from light.
Preparation of Calibration Curve
-
From the phenol standard stock solution, prepare a series of working standards by serial dilution. A typical concentration range for the calibration curve is 0.09 mg/mL to 2.30 mg/mL.[5][6]
-
For each standard concentration, pipette a fixed volume (e.g., 1 mL) into a test tube.
-
Add a specific volume of the 1% ferric chloride solution (e.g., 0.5 mL) to each test tube.
-
Bring the final volume to a constant value (e.g., 5 mL) with the same solvent used for the standards.
-
Mix the contents thoroughly and allow the reaction to proceed for at least 2 minutes for color development.[5] The resulting colored complex is stable for at least 10 hours.[5][6]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 540 nm, using a spectrophotometer.[4][5] Use a reagent blank (solvent and ferric chloride solution without phenol) to zero the instrument.
-
Plot a graph of absorbance versus concentration of the phenol standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates a good linearity.
Analysis of Unknown Sample
-
Prepare the sample solution by dissolving a known weight or volume of the sample in a suitable solvent. The concentration should be adjusted to fall within the linear range of the calibration curve.
-
Follow the same procedure as described for the preparation of the calibration curve (steps 2-6 in section 4.2), using the sample solution instead of the standard solutions.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of phenols in the sample using the equation of the line obtained from the calibration curve.
Data Presentation
Quantitative data from the spectrophotometric analysis should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Calibration Curve Data for Phenol Quantification
| Phenol Concentration (mg/mL) | Absorbance at 540 nm |
| Standard 1 | A₁ |
| Standard 2 | A₂ |
| Standard 3 | A₃ |
| Standard 4 | A₄ |
| Standard 5 | A₅ |
| Linear Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | R² value |
Table 2: Performance Characteristics of the Ferric Chloride Method for Phenol Quantification
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 540 nm | [4][5][6] |
| Linear Concentration Range | 0.09 – 2.30 mg/mL | [5][6] |
| Limit of Detection (LOD) | 0.06 mg/mL | [6] |
| Limit of Quantification (LOQ) | ~0.18 mg/mL (Estimated as 3 x LOD) | |
| Molar Absorption Coefficient (ε) | 1.19 x 10³ L·mol⁻¹·cm⁻¹ | [6] |
| Reaction Time | 1-2 minutes | [5] |
| Complex Stability | At least 10 hours | [5][6] |
Note: The LOD and LOQ values can vary depending on the instrument and experimental conditions. One study reported an estimated LOD of 1.254 mg/L and LOQ of 3.801 mg/L.[4]
Visualization of the Experimental Workflow
The logical flow of the quantitative analysis of phenols using the ferric chloride test can be visualized as follows:
Discussion and Troubleshooting
-
Interferences : The ferric chloride test is not specific to a single phenolic compound but rather provides a measure of the total phenolic content. Other compounds such as enols, oximes, and sulfinic acids can also give a positive result.[3] Therefore, for complex mixtures, chromatographic techniques like HPLC may be necessary for the separation and quantification of individual phenolic compounds.
-
pH of the Medium : The pH of the reaction medium can influence the color development and stability of the complex. While the reaction often proceeds without pH adjustment, it is crucial to maintain consistent pH conditions for all standards and samples to ensure reproducibility.[5]
-
Solvent Effects : The choice of solvent can affect the λmax and the intensity of the color. It is important to use the same solvent for the blank, standards, and samples.
-
Light Sensitivity : Ferric chloride solutions can be sensitive to light and may decompose over time.[8] It is recommended to store the reagent in a dark bottle and prepare it fresh if necessary.
Conclusion
The ferric chloride test, when coupled with spectrophotometry, provides a simple, rapid, and cost-effective method for the quantitative analysis of total phenolic content.[4][5] By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can obtain reliable and reproducible results for the quantification of phenols in various samples. Careful preparation of reagents, meticulous construction of the calibration curve, and awareness of potential interferences are key to the successful application of this method.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
Application Notes and Protocols: Use of Ferric Salicylate in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between ferric ions (Fe³⁺) and salicylic (B10762653) acid or its derivatives to form a colored ferric salicylate (B1505791) complex is a well-established and cost-effective method in pharmaceutical analysis.[1][2][3][4][5] This colorimetric method is widely used for the qualitative and quantitative determination of salicylates in various samples, including pharmaceutical dosage forms and biological fluids.[1][6][7] The principle lies in the formation of a distinct purple or violet-colored chelate complex when ferric chloride reacts with the phenolic hydroxyl group of salicylic acid.[2][8] This complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for its quantification using spectrophotometry.[3][9]
This application note provides detailed protocols for the use of the ferric salicylate method in the analysis of salicylic acid and acetylsalicylic acid (aspirin) in pharmaceutical preparations.
Chemical Principle
Salicylic acid and other phenolic compounds react with a ferric chloride solution to produce a colored complex.[5][10] In an acidic medium, the salicylate ion complexes with the ferric ion (Fe³⁺) to form an intensely colored species.[4][11] The stoichiometry of the iron-salicylate complex can vary, but a 1:1 complex is often predominant.[9] The reaction is sensitive and can be used to detect even small amounts of free salicylic acid.[3][12]
The reaction can be represented as follows:
Fe³⁺ + Salicylate⁻ ⇌ [Fe(Salicylate)]²⁺ (Colored Complex)
For the analysis of acetylsalicylic acid (aspirin), a preliminary hydrolysis step is required to convert it into salicylic acid and acetic acid.[2][13] This is typically achieved by heating the sample with an alkali like sodium hydroxide (B78521) or simply with water.[2][4]
Applications in Pharmaceutical Analysis
The this compound method has several key applications in the pharmaceutical industry:
-
Quantification of Salicylic Acid: Direct determination of salicylic acid in various formulations.
-
Aspirin (B1665792) Assay: Quantification of acetylsalicylic acid in tablets and other dosage forms after hydrolysis.[2][14]
-
Impurity Testing: Detection and quantification of free salicylic acid as an impurity in aspirin preparations.[3][12] This is crucial as the amount of free salicylic acid is an indicator of the stability and purity of the aspirin product.[5][12]
-
Emergency Toxicology: Rapid determination of salicylate levels in plasma in cases of suspected overdose.[1]
-
Quality Control: Routine analysis of salicylate-containing products in quality control laboratories.[7][15][16]
Quantitative Data Summary
The performance of the this compound spectrophotometric method has been validated in several studies. The key quantitative parameters are summarized in the table below for easy comparison.
| Parameter | Salicylate in Plasma[1] | Salicylic Acid Impurity[3] | Aspirin Assay[2] | Salicylic Acid Calibration[8] |
| Linearity Range | 50 - 500 mg/L | 10 - 90 µg/ml | Not specified | 10 - 60 µg/mL |
| Correlation Coefficient (R²) | 0.998 | 0.998 | 0.996 | Not specified |
| Limit of Detection (LOD) | 10 mg/L | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | 50 mg/L | Not specified | Not specified | Not specified |
| Wavelength of Max. Absorbance (λmax) | Not specified | 505 nm | 530 nm | 525 nm |
| Molar Absorptivity | Not specified | Not specified | 1.3 × 10³ L·mol⁻¹·cm⁻¹ | Not specified |
Experimental Protocols
Herein are detailed methodologies for key experiments involving the use of this compound.
Protocol 1: Quantitative Determination of Salicylic Acid
This protocol is adapted for the general quantification of salicylic acid.
1. Materials and Reagents:
-
Salicylic Acid (analytical standard)
-
Ferric Chloride (FeCl₃)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol (optional, for initial dissolution of salicylic acid)[8]
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Solutions:
-
1% Ferric Chloride Reagent: Dissolve 1 g of FeCl₃ in 100 mL of 1% HCl solution. The 1% HCl can be prepared by diluting 1 mL of concentrated HCl to 100 mL with distilled water.[8]
-
Standard Salicylic Acid Stock Solution (1 mg/mL): Accurately weigh 100 mg of salicylic acid and dissolve it in a few mL of methanol. Transfer this solution to a 100 mL volumetric flask and make up the volume with distilled water.[8]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water in a volumetric flask.[8]
3. Preparation of Calibration Curve:
-
Pipette varying volumes of the working standard solution (e.g., 1, 2, 3, 4, 5, and 6 mL) into a series of 10 mL test tubes or volumetric flasks.[8]
-
To each tube, add 1 mL of the 1% ferric chloride reagent.[8]
-
Make up the total volume to 10 mL with distilled water. This will result in concentrations of 10, 20, 30, 40, 50, and 60 µg/mL of salicylic acid.[8]
-
Prepare a blank solution containing 1 mL of the ferric chloride reagent and 9 mL of distilled water.[8]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (typically around 525-530 nm) against the blank.[2][8]
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.[8]
4. Analysis of Sample:
-
Prepare the sample solution containing an unknown concentration of salicylic acid.
-
Take a known volume of the sample solution, add 1 mL of the ferric chloride reagent, and adjust the final volume.
-
Measure the absorbance of the sample solution under the same conditions as the standards.
-
Determine the concentration of salicylic acid in the sample by interpolating from the calibration curve.[17]
Protocol 2: Assay of Acetylsalicylic Acid (Aspirin) in Tablets
This protocol involves the hydrolysis of aspirin to salicylic acid before colorimetric determination.
1. Materials and Reagents:
-
Aspirin tablets
-
Sodium Hydroxide (NaOH), 1.0 M
-
Ferric Chloride reagent (as prepared in Protocol 1)
-
Distilled or deionized water
-
Volumetric flasks, pipettes, beakers
-
Heating apparatus (e.g., hot plate or water bath)
-
UV-Visible Spectrophotometer
2. Sample Preparation (Hydrolysis of Aspirin):
-
Accurately weigh and crush an aspirin tablet.[4]
-
Transfer the powdered tablet to a beaker and add 10 mL of 1.0 M NaOH.[4]
-
Heat the mixture to boiling and continue to boil for about five minutes to ensure complete hydrolysis.[4]
-
Cool the solution to room temperature.[4]
-
Quantitatively transfer the cooled solution to a 500 mL volumetric flask and dilute to the mark with distilled water.[4] An alternative method involves heating the aspirin with distilled water for 90 minutes.[2]
3. Color Development and Measurement:
-
Take an appropriate aliquot of the hydrolyzed aspirin solution and transfer it to a volumetric flask.
-
Add the ferric chloride reagent.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at the predetermined λmax (around 530 nm).[2]
4. Calculation:
-
Using the calibration curve prepared from salicylic acid standards (as in Protocol 1), determine the concentration of salicylic acid in the diluted sample solution.
-
Calculate the amount of acetylsalicylic acid in the original tablet, taking into account the stoichiometric relationship between aspirin and salicylic acid and the dilution factors.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the fundamental chemical reaction involved in the this compound test.
Caption: Formation of the colored this compound complex.
Experimental Workflow for Aspirin Analysis
This diagram outlines the key steps for the quantitative analysis of aspirin using the this compound method.
Caption: Workflow for the spectrophotometric analysis of aspirin.
Logical Relationship of Applications
This diagram shows the relationship between the core this compound reaction and its various applications in pharmaceutical analysis.
Caption: Applications derived from the this compound reaction.
References
- 1. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. essaywriter.co.uk [essaywriter.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. bspublications.net [bspublications.net]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. old.iupac.org [old.iupac.org]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. journals.du.ac.in [journals.du.ac.in]
- 15. Use of ferric chloride to identify salicylate-containing poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Ferric Chloride to Identify Salicylate-Containing Poisons | Semantic Scholar [semanticscholar.org]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for Salicylate Detection Using Trinder's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates, a class of drugs that includes aspirin, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Accurate and rapid detection of salicylate (B1505791) levels in biological samples is crucial for both therapeutic drug monitoring and toxicological screening. The Trinder reaction provides a simple and effective colorimetric method for the qualitative and quantitative determination of salicylates. This method is based on the reaction of the phenolic group of salicylate with ferric ions (Fe³⁺) in an acidic medium to produce a distinct violet-colored complex.[1][2] The intensity of the color produced is directly proportional to the salicylate concentration and can be measured spectrophotometrically.
These application notes provide a detailed protocol for the preparation and use of Trinder's reagent for the detection of salicylates in various biological matrices.
Principle of the Method
The Trinder method relies on the formation of a colored coordination complex between the ferric ion (Fe³⁺) and the phenolic hydroxyl group of salicylic (B10762653) acid and its derivatives.[1][3] This reaction results in a violet-colored solution with a maximum absorbance at approximately 540 nm.[2][4] The inclusion of mercuric chloride in the traditional Trinder's reagent serves to precipitate proteins from biological samples, such as serum or plasma, which could interfere with the spectrophotometric measurement.[1][2][4]
Reagents and Materials
Trinder's Reagent Composition
There are several reported formulations for Trinder's reagent. Below are two common preparations:
Formulation 1: Standard Trinder's Reagent [1][2]
| Component | Concentration | Amount (for 1 L) |
| Mercuric Chloride (HgCl₂) | 40 g/L | 40 g |
| Ferric Nitrate (B79036) (Fe(NO₃)₃·9H₂O) | 40 g/L | 40 g |
| 1N Hydrochloric Acid (HCl) | 120 mL/L | 120 mL |
| Deionized Water | - | to 1 L |
Formulation 2: Alternative Trinder's Reagent [3]
| Component | Concentration | Amount (for 1 L) |
| Mercuric Chloride (HgCl₂) | 40 g/L | 40 g |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | 40 g/L | 40 g |
| Concentrated Hydrochloric Acid (HCl) | 10 mL/L | 10 mL |
| Deionized Water | - | to 1 L |
Note: Mercuric chloride is highly toxic and requires careful handling and disposal according to institutional guidelines.
Other Materials
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Vortex mixer
-
Centrifuge
-
Test tubes (e.g., 12 x 75 mm)
-
Pipettes
-
Salicylate standards
-
Biological samples (serum, plasma, urine)
-
Positive and negative controls
Experimental Protocols
Preparation of Trinder's Reagent (Formulation 1)
-
In a suitable container, dissolve 40 g of mercuric chloride in 850 mL of deionized water. Gentle heating may be required to fully dissolve the solid.
-
Cool the solution to room temperature.
-
Carefully add 120 mL of 1N hydrochloric acid.
-
Add 40 g of ferric nitrate nonahydrate and stir until completely dissolved.
-
Bring the final volume to 1 L with deionized water.
-
The reagent is stable when stored at room temperature.[1]
Qualitative Detection of Salicylates in Urine (Trinder Spot Test)
This rapid test is suitable for initial screening.
-
Pipette 1 mL of urine into a clean test tube.
-
Add 1 mL of Trinder's reagent.
-
Mix the contents by vortexing.
-
Observe for an immediate color change.
Quantitative Determination of Salicylates in Serum/Plasma
This protocol allows for the precise measurement of salicylate concentrations.
-
Sample Preparation:
-
Pipette 0.5 mL of the serum or plasma sample into a test tube.[2]
-
For each batch of samples, include a blank (deionized water), positive and negative controls, and a series of salicylate standards for calibration.
-
-
Reaction:
-
Add 2.5 mL of Trinder's reagent to each tube.
-
Mix thoroughly using a vortex mixer.
-
-
Protein Precipitation:
-
Allow the tubes to stand for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at a sufficient speed and duration to obtain a clear supernatant (e.g., 3000 rpm for 10 minutes).
-
-
Spectrophotometric Measurement:
-
Carefully transfer the clear supernatant to a cuvette.
-
Measure the absorbance of the solution at 540 nm against the reagent blank.[2]
-
-
Calibration Curve:
-
Prepare a series of standard salicylate solutions of known concentrations.
-
Process the standards in the same manner as the samples.
-
Plot the absorbance of the standards against their corresponding concentrations to generate a calibration curve.
-
-
Concentration Determination:
-
Determine the salicylate concentration in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Trinder's reagent-based salicylate assay.
| Parameter | Value | Sample Matrix | Reference |
| Wavelength of Max. Absorbance | ~540 nm | Serum, Plasma, Urine | [2][4] |
| Limit of Detection (LOD) | 75 mg/L | Urine | [1] |
| Sensitivity (Clinical) | 94% - 100% | Urine | [3][5] |
| Specificity (Clinical) | 71% - 74% | Urine | [3][5] |
| Sample Volume | 0.5 mL - 1 mL | Serum, Plasma, Urine | [1][2] |
| Reagent to Sample Ratio | 5:1 (for quantitative) | Serum, Plasma | - |
| Reagent to Sample Ratio | 1:1 (for qualitative) | Urine | [1][5] |
Visualizations
Reaction Mechanism
The following diagram illustrates the chemical reaction between salicylate and ferric ions.
Caption: Reaction of Salicylate with Ferric Ions.
Experimental Workflow for Quantitative Salicylate Detection
The workflow for the quantitative analysis of salicylates in serum or plasma is depicted below.
Caption: Quantitative Salicylate Detection Workflow.
Troubleshooting and Considerations
-
Interferences: The Trinder method is not entirely specific for salicylates.[1] Other phenolic compounds can produce a similar color reaction. False positives have also been reported in neonates with hyperbilirubinemia.[3]
-
Lipemia: Highly lipemic samples may cause turbidity and interfere with spectrophotometric readings. A sample blank may be necessary in such cases.
-
Safety: Trinder's reagent contains mercuric chloride, which is highly toxic and corrosive. Always handle this reagent with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area. Dispose of waste according to hazardous waste protocols.
-
Acetylsalicylic Acid (Aspirin): The Trinder reaction primarily detects salicylic acid. For the determination of acetylsalicylic acid, alkaline hydrolysis is required to convert it to salicylic acid prior to the assay.[6]
References
- 1. nyc.gov [nyc.gov]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. Trinder spot test - Wikipedia [en.wikipedia.org]
- 4. US3915643A - Determination of salicylate - Google Patents [patents.google.com]
- 5. A comparison of two bedside tests for the detection of salicylates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated flow injection determination of salicylates using Trinder reaction for clinical analysis, assays and dissolution studies of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Ferric Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ferric salicylate (B1505791) assay is a robust and cost-effective colorimetric method for the detection and quantification of salicylate and its derivatives. This assay is based on the principle that salicylic (B10762653) acid forms a colored complex with ferric (Fe³⁺) ions, which can be measured spectrophotometrically. Its simplicity and adaptability make it a valuable tool in high-throughput screening (HTS) for various applications in drug discovery and other research areas. These application notes provide an overview of the assay's uses, detailed experimental protocols for HTS, and relevant quantitative data.
Principle of the Assay
The core of the assay is the chemical reaction between salicylate and a ferric salt, typically ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃), in a weakly acidic solution. This reaction produces a distinct violet-colored complex. The intensity of the color, which is directly proportional to the concentration of salicylate, is measured by absorbance, typically at a wavelength between 530 and 560 nm. The reaction is rapid and sensitive, lending itself well to automated HTS platforms.
Applications in High-Throughput Screening
The ferric salicylate assay can be employed in a variety of HTS campaigns:
-
Enzyme Inhibitor Screening: The assay is particularly useful for identifying inhibitors of enzymes that either produce salicylate as a product or consume a salicylate derivative as a substrate. A decrease or increase in the colorimetric signal would indicate potential inhibitory activity.
-
Drug Metabolism and Pharmacokinetics (DMPK): In early-stage drug discovery, this assay can be adapted to screen for the metabolic stability of salicylate-based drugs or to study the activity of enzymes involved in their metabolism.
-
Quality Control: The assay can be used in a high-throughput manner to determine the concentration of salicylate in various formulations and commercial products.[1]
-
Biological Sample Analysis: It is suitable for the rapid screening of salicylate levels in biological matrices such as serum, plasma, and urine, which can be relevant in toxicological studies or for monitoring therapeutic drug levels.[1]
Experimental Protocols
Protocol 1: High-Throughput Screening for Enzyme Inhibitors in 384-Well Plates
This protocol is designed for screening a compound library for inhibitors of an enzyme that produces salicylate.
Materials:
-
384-well clear, flat-bottom microplates
-
Enzyme and substrate solution
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (known inhibitor)
-
Negative control (vehicle, e.g., DMSO)
-
Stop solution (e.g., 1 M HCl)
-
This compound Reagent: 1% (w/v) Ferric Chloride (FeCl₃) in 0.1 M HCl
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Compound Plating:
-
Dispense 1 µL of each test compound, positive control, and negative control into the wells of a 384-well plate using an automated liquid handler.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the enzyme and substrate in the appropriate assay buffer.
-
Add 20 µL of the enzyme/substrate mix to each well of the plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Add 5 µL of the stop solution to each well to quench the enzymatic reaction.
-
-
Color Development:
-
Add 25 µL of the this compound Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)) where Abs_blank is the absorbance of wells with no enzyme.
-
Determine hit compounds based on a predefined inhibition threshold (e.g., >50%).
-
Perform dose-response curves for hit compounds to determine their IC₅₀ values.
Protocol 2: Quantification of Salicylate in Biological Samples (96-Well Plate Format)
This protocol is adapted from commercially available kits for the quantification of salicylate in samples like serum or plasma.[1]
Materials:
-
96-well clear, flat-bottom microplates
-
Biological samples (e.g., serum, plasma)
-
Salicylate standards (0 to 20 mM)
-
Trichloroacetic acid (TCA) for protein precipitation (if necessary)
-
This compound Reagent: 1% (w/v) Ferric Chloride (FeCl₃) in 0.1 M HCl
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample Preparation:
-
If samples contain high protein concentrations, precipitate the proteins by adding an equal volume of 10% TCA, vortexing, and centrifuging at 10,000 x g for 5 minutes. Use the clear supernatant for the assay.[1]
-
For samples with low protein content, they can often be used directly.
-
-
Standard Curve Preparation:
-
Prepare a series of salicylate standards in the same buffer as the samples (e.g., 0, 2, 4, 8, 12, 16, 20 mM).
-
-
Plating:
-
Add 20 µL of each standard and sample (in duplicate or triplicate) to the wells of a 96-well plate.
-
-
Color Development:
-
Add 180 µL of the this compound Reagent to each well.[1]
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of salicylate in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Presentation
The performance of the this compound assay in an HTS format can be evaluated using several key parameters. The following tables summarize typical quantitative data that can be expected.
Table 1: Assay Performance Metrics
| Parameter | Typical Value | Description |
| Z'-factor | > 0.5 | A measure of the statistical effect size, indicating the quality of the assay. A value greater than 0.5 is generally considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from the uninhibited reaction to the background signal. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
Table 2: Salicylate Quantification Parameters
| Parameter | Value | Sample Type | Reference |
| Linear Detection Range | 0.8 - 20 mM | Serum, Plasma, Urine | [1] |
| Limit of Detection (LOD) | 75 mg/L | Urine | |
| Wavelength of Max. Absorbance | 530 - 560 nm | Aqueous Solution |
Table 3: Example IC₅₀ Values from Enzyme Inhibition Screens
Note: The following are illustrative examples of IC₅₀ values that could be obtained from an HTS campaign for enzyme inhibitors where the this compound assay could be applicable.
| Enzyme Target | Inhibitor Type | Illustrative IC₅₀ (µM) |
| Salicylate Synthase | Compound A | 5.2 |
| Salicylate Hydroxylase | Compound B | 12.8 |
| Acetylsalicylate Deacetylase | Compound C | 8.5 |
Mandatory Visualizations
Diagram 1: Chemical Reaction of the this compound Assay
References
Application Notes and Protocols for the Detection of Salicylates in Urine using Ferric Salicylate Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates, a class of drugs that includes aspirin, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] Monitoring salicylate (B1505791) levels in urine is crucial for assessing therapeutic dosage, detecting overdose, and in toxicological screenings.[2][3] A rapid and straightforward method for the qualitative and semi-quantitative detection of salicylates in urine is based on the chemical reaction between salicylates and ferric ions, which forms a colored ferric salicylate complex.[4][5] This application note provides detailed protocols for the use of ferric chloride and Trinder's reagent for the detection of salicylates in urine, along with data on the performance of these tests and visual representations of the underlying chemical principles and experimental workflows.
Principle of the Method
The detection of salicylates using ferric chloride is based on the formation of a colored complex. Salicylic acid and its salts contain a phenolic hydroxyl group and a carboxyl group. The phenolic group reacts with ferric ions (Fe³⁺) to produce a distinct violet or purple-colored complex.[4][5] This colorimetric reaction allows for the visual detection of salicylates in a sample. The intensity of the color produced is proportional to the concentration of salicylates, which forms the basis for a semi-quantitative analysis.[6]
Data Presentation
The performance of the ferric chloride-based tests for salicylate detection in urine has been evaluated for its sensitivity and specificity. The following tables summarize the key performance characteristics.
Table 1: Performance Characteristics of Ferric Chloride and Trinder's Reagent for Salicylate Detection in Urine [2]
| Parameter | Ferric Chloride (FC) | Trinder's Reagent (TR) |
| Sensitivity | 100% | 100% |
| Specificity | 71% | 73% |
| Positive Test | Darkening of the reagent color | Darkening of the reagent color |
| Negative Test | No color change | No color change |
Table 2: Interpretation of Color Intensity for Semi-Quantitative Analysis
| Salicylate Concentration | Observed Color | Interpretation |
| < 30 mg/dL | No change or faint color | Negative or sub-therapeutic |
| 30-50 mg/dL | Noticeable purple/violet color | Therapeutic to potentially toxic |
| > 50 mg/dL | Intense purple/violet color | Toxic |
Experimental Protocols
Protocol 1: Qualitative Detection of Salicylates using 10% Ferric Chloride
This protocol describes a rapid qualitative test for the presence of salicylates in a urine sample.
Materials:
-
10% (w/v) Ferric Chloride (FeCl₃) solution
-
Urine sample
-
Test tubes
-
Pipettes
Procedure:
-
Pipette 1 mL of the urine sample into a clean test tube.
-
Add a few drops of 10% ferric chloride solution to the urine sample.[7]
-
Gently agitate the tube to mix the contents.
-
Observe for an immediate color change.
Interpretation of Results:
-
Positive: The development of a brown to purple color indicates the presence of salicylates.[7]
-
Negative: The absence of a distinct color change suggests the absence of salicylates.
Protocol 2: Salicylate Detection using Trinder's Reagent
Trinder's reagent provides a standardized solution for salicylate detection.
Materials:
-
Trinder's Reagent (see preparation below)
-
Urine sample
-
Positive and negative control samples
-
Test tubes
-
Vortex mixer
-
Pipettes
Preparation of Trinder's Reagent:
-
Dissolve 40 g of mercuric chloride in 850 mL of deionized water by heating.
-
Cool the solution.
-
Add 120 mL of 1N HCl and 40 g of ferric nitrate (B79036).
-
Once the ferric nitrate has completely dissolved, dilute the solution to 1 L with deionized water. The reagent is stable indefinitely.[4]
Procedure:
-
Label test tubes for the unknown urine sample, a positive control, and a negative control.
-
Pipette approximately 1 mL of the unknown urine sample into its respective test tube.[4]
-
Pipette 1 mL of the positive and negative control samples into their respective tubes.
-
Add 1 mL of Trinder's reagent to each test tube.[4]
-
Mix the contents of each tube using a vortex mixer.[4]
-
Observe for an immediate color change. A violet color will develop if salicylates are present.[4]
Acceptance Criteria:
-
The negative control must not show a color reaction with Trinder's reagent.[4]
-
The positive control must produce a violet color in the presence of Trinder's reagent.[4]
Protocol 3: Semi-Quantitative Analysis of Salicylates by Visual Colorimetry
This protocol allows for the estimation of salicylate concentration by comparing the color intensity of a test sample to that of standard solutions.
Materials:
-
Salicylate standard solutions of known concentrations (e.g., 10, 25, 50, 75, 100 mg/dL)
-
0.1 M Ferric Nitrate solution (or 10% Ferric Chloride)
-
Urine sample (decolorized with activated charcoal if necessary)
-
Test tubes
-
Pipettes
Procedure:
-
Prepare a series of salicylate standard solutions in distilled water.
-
Pipette 10 mL of each standard solution into separate, labeled test tubes.
-
Pipette 10 mL of the urine sample into a separate test tube. If the urine is strongly colored, it can be decolorized by shaking with a small amount of activated charcoal and then filtering.
-
Add 1 mL of 0.1 M ferric nitrate solution to each test tube.
-
Visually compare the intensity of the violet color of the urine sample to the color intensity of the standard solutions.
Interpretation of Results:
-
Estimate the salicylate concentration in the urine sample by identifying the standard solution with the most similar color intensity.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of two bedside tests for the detection of salicylates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 4. nyc.gov [nyc.gov]
- 5. Use of Ferric Chloride to Identify Salicylate-Containing Poisons | Semantic Scholar [semanticscholar.org]
- 6. US3915643A - Determination of salicylate - Google Patents [patents.google.com]
- 7. Salicylate Toxicity Workup: Approach Considerations, Toxicity Versus Serum Level, Bedside Ferric Chloride Testing [emedicine.medscape.com]
Application Notes and Protocols for the Salicylate-Assisted Synthesis of Iron Oxide Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of iron oxide nanoparticles using a salicylate-assisted method. While a direct sol-gel synthesis using ferric salicylate (B1505791) as the primary precursor is not a conventional method, this document outlines a closely related sol-gel-like process involving the formation of an iron(III)-salicylate complex followed by thermal decomposition to yield iron oxide nanoparticles. Additionally, protocols for the surface functionalization of iron oxide nanoparticles with salicylic (B10762653) acid are provided, as this is a more common approach for drug delivery applications.
Introduction
Iron oxide nanoparticles have garnered significant interest in the biomedical field, particularly for drug delivery, owing to their magnetic properties, biocompatibility, and ease of functionalization. Salicylic acid and its derivatives are known for their therapeutic properties, including anti-inflammatory and anti-cancer effects. The combination of iron oxide nanoparticles with salicylic acid offers a promising platform for targeted drug delivery and therapy.
This document details two primary methodologies:
-
Salicylate-Derived Synthesis of Iron Oxide Nanoparticles: A sol-gel-like method where an iron-salicylate complex is formed in solution and subsequently converted to iron oxide via thermal treatment.
-
Surface Functionalization of Pre-synthesized Iron Oxide Nanoparticles with Salicylic Acid: A common approach to modify the surface of iron oxide nanoparticles to enhance their therapeutic efficacy and drug-carrying capacity.
Experimental Protocols
Salicylate-Derived Sol-Gel-Like Synthesis of Iron Oxide (α-Fe₂O₃) Nanoparticles
This protocol is based on the formation of an iron(III) salicylate complex in an ethanol (B145695) solution, followed by thermal decomposition to produce hematite (B75146) (α-Fe₂O₃) nanoparticles.[1]
Materials:
-
Ferric chloride (FeCl₃)
-
Salicylic acid (C₇H₆O₃)
-
Ethanol (96%)
-
Deionized water
-
Beakers and magnetic stirrer
-
Drying oven
-
Tube furnace
Protocol:
-
Precursor Solution Preparation:
-
Prepare a solution of salicylic acid in 96% ethanol.
-
Separately, prepare a solution of ferric chloride in 96% ethanol.
-
Slowly add the ferric chloride solution to the salicylic acid solution while stirring vigorously. A 1:1 molar ratio of iron(III) chloride to salicylic acid is recommended for the formation of the [FeC₆H₄OCOO]⁺ complex.[1]
-
Continue stirring for 2 hours at room temperature to ensure the complete formation of the iron-salicylate complex. The solution will typically exhibit a distinct color change.
-
-
Gel Formation and Drying:
-
Allow the solution to age for 24-48 hours in a sealed container.
-
Dry the resulting sol in an oven at 60-80°C to remove the solvent and form a solid gel.
-
-
Thermal Decomposition (Calcination):
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Place the powder in a ceramic crucible and transfer it to a tube furnace.
-
Heat the sample in air to 600°C at a controlled ramp rate (e.g., 5°C/min).
-
Hold the temperature at 600°C for 2-4 hours to ensure the complete decomposition of the iron-salicylate complex into α-Fe₂O₃.[1]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting powder is α-Fe₂O₃ nanoparticles.
-
Surface Functionalization of Iron Oxide (Fe₃O₄) Nanoparticles with Salicylic Acid
This protocol describes the coating of pre-synthesized magnetite (Fe₃O₄) nanoparticles with salicylic acid. The initial Fe₃O₄ nanoparticles can be synthesized using standard methods such as co-precipitation.
Materials:
-
Pre-synthesized Fe₃O₄ nanoparticles
-
Salicylic acid (C₇H₆O₃)
-
Deionized water
-
Ethanol
-
Ultrasonicator
-
Magnetic stirrer
Protocol:
-
Dispersion of Nanoparticles:
-
Disperse the pre-synthesized Fe₃O₄ nanoparticles in a mixture of deionized water and ethanol.
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
-
Salicylic Acid Coating:
-
Prepare a solution of salicylic acid in ethanol.
-
Add the salicylic acid solution dropwise to the nanoparticle suspension while stirring vigorously.
-
Continue stirring the mixture at room temperature for 12-24 hours to allow for the adsorption and binding of salicylic acid to the surface of the iron oxide nanoparticles.
-
-
Washing and Collection:
-
Separate the salicylic acid-functionalized nanoparticles from the solution using a strong magnet.
-
Decant the supernatant and wash the nanoparticles several times with ethanol and then with deionized water to remove any unbound salicylic acid.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Data Presentation
The following tables summarize typical quantitative data for iron oxide nanoparticles functionalized with salicylic acid.
Table 1: Physicochemical Properties of Salicylic Acid-Functionalized Iron Oxide Nanoparticles
| Parameter | Typical Value | Reference |
| Core Material | Fe₃O₄ (Magnetite) | [2] |
| Coating | Salicylic Acid | [2] |
| Hydrodynamic Size | 50 - 150 nm | [2] |
| Core Size | 10 - 20 nm | [2] |
| Zeta Potential | +30 to +40 mV | [2] |
| Polydispersity Index (PDI) | < 0.3 |
Table 2: Drug Loading and Release Characteristics
| Parameter | Typical Value | Reference |
| Drug | Salicylic Acid | [3] |
| Encapsulation Efficiency | ~91% | [3] |
| Drug Loading Capacity | ~30% | [3] |
| Release Profile | Diffusion-controlled | [3] |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for Salicylate-Derived Synthesis of Iron Oxide Nanoparticles.
Caption: Workflow for Surface Functionalization with Salicylic Acid.
Caption: Simplified Signaling Pathways of Salicylate's Anticancer Effects.[2]
Applications in Drug Development
Salicylic acid-functionalized iron oxide nanoparticles are being investigated for several applications in drug development:
-
Targeted Cancer Therapy: The magnetic core allows for magnetic guidance to tumor sites, while the salicylic acid coating can exert its own anti-cancer effects.[2] Salicylate has been shown to induce apoptosis, inhibit angiogenesis, and modulate inflammatory pathways in cancer cells.[2]
-
Anti-inflammatory Drug Delivery: The inherent anti-inflammatory properties of salicylic acid make these nanoparticles suitable for targeted delivery to inflamed tissues.
-
Dual-Modal Therapy: These nanoparticles can potentially be used for combination therapy, such as magnetic hyperthermia (using the iron oxide core) and chemotherapy (from the salicylic acid or other loaded drugs).
Conclusion
The use of salicylic acid in the synthesis and functionalization of iron oxide nanoparticles provides a versatile platform for developing advanced drug delivery systems. The salicylate-derived synthesis offers a novel route to produce iron oxide nanoparticles, while surface functionalization allows for the enhancement of the therapeutic properties of pre-synthesized nanoparticles. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development. Further research is warranted to fully explore the potential of these materials in clinical applications.
References
Application Notes and Protocols for Electrochemical Sensing of Salicylic Acid with Iron Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and performance of electrochemical sensors for the detection of salicylic (B10762653) acid (SA) utilizing iron complexes. The inherent interaction between iron(III) ions and salicylic acid to form stable complexes is leveraged to develop sensitive and selective analytical methods. This document details the fabrication and application of two primary types of iron-based electrochemical sensors: those utilizing iron oxide nanoparticles and those based on iron-based metal-organic frameworks (MOFs).
Introduction
Salicylic acid is a key active pharmaceutical ingredient (API) and a primary metabolite of acetylsalicylic acid (aspirin). It is also a significant signaling molecule in plants.[1] Accurate and rapid quantification of salicylic acid is crucial in pharmaceutical quality control, clinical diagnostics, and agriscience. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, cost-effectiveness, and portability.[2]
Iron complexes are particularly well-suited for the electrochemical sensing of salicylic acid due to the strong and specific coordination between the iron(III) center and the carboxylate and hydroxyl moieties of the salicylate (B1505791) molecule.[3] This interaction can be harnessed to either directly detect the complex or to modulate the electrochemical response of the electrode in a way that is proportional to the salicylic acid concentration.
Signaling Pathway and Detection Mechanism
The fundamental principle behind the electrochemical sensing of salicylic acid with iron complexes lies in the formation of a coordination complex between Fe(III) and salicylic acid. In solution, this is a well-known reaction that produces a distinct purple-colored complex.[4] On the surface of an electrode modified with an iron-based material, this interaction facilitates the electrochemical detection.
The general mechanism involves the pre-concentration of salicylic acid onto the electrode surface through its affinity for the immobilized iron complexes. This is followed by the electrochemical oxidation of the bound salicylic acid, often catalyzed by the iron centers. The resulting oxidation current is proportional to the concentration of salicylic acid in the sample.
For instance, with iron oxide nanoparticle-modified electrodes, the detection mechanism involves the coupling of the Fe(III)/Fe(II) redox reaction with the oxidation of salicylic acid to a salicylic acid radical.[5] This electrocatalytic process enhances the sensitivity of the measurement.
Caption: General workflow for the electrochemical detection of salicylic acid.
Experimental Protocols
Detailed methodologies for the preparation and use of two types of iron-based electrochemical sensors for salicylic acid are provided below.
Protocol 1: Iron(III) Oxide Nanoparticle-Modified Electrode
This protocol is based on the development of a highly sensitive sensor using a carbon nanotube/iron oxide nanoparticle modified electrode.[5]
A. Materials and Reagents:
-
Single-walled carbon nanotubes (SWCNTs)
-
Iron(III) oxide nanoparticles (IONPs, Fe₂O₃)
-
Glassy carbon electrode (GCE)
-
Phosphate buffer solution (PBS), 0.1 M
-
Salicylic acid standard solutions
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) slurry (for polishing)
B. Preparation of the Modified Electrode:
-
GCE Pre-treatment: Polish the bare GCE with alumina slurry on a polishing cloth to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual particles.
-
Preparation of the Modifier Suspension: Disperse SWCNTs and IONPs in DMF to a final concentration of 1 mg/mL each. Sonicate the suspension for at least 30 minutes to ensure homogeneity.
-
Electrode Modification: Drop-cast a small volume (e.g., 5 µL) of the SWCNT/IONP suspension onto the pre-treated GCE surface. Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
C. Electrochemical Measurement:
-
Electrochemical Cell Setup: Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use 0.1 M PBS (pH optimized, typically acidic to neutral) as the supporting electrolyte.
-
Voltammetric Technique: Employ differential pulse voltammetry (DPV) for quantitative analysis. Typical DPV parameters include a potential range of +0.4 V to +1.2 V, a pulse amplitude of 50 mV, and a scan rate of 50 mV/s.
-
Analysis: Record the DPV of the blank electrolyte solution. Then, add aliquots of the salicylic acid standard solution to the electrochemical cell and record the DPV after each addition. The peak current at the oxidation potential of salicylic acid is proportional to its concentration.
Caption: Experimental workflow for salicylic acid detection with an IONP-modified electrode.
Protocol 2: Iron-Based Metal-Organic Framework (MOF) Modified Electrode
This protocol describes the synthesis of an iron-based MOF and its application as an electrode modifier for salicylic acid sensing. The electrosynthesis of iron-based MOFs with bis(salicylic acid) derivatives provides a basis for this application.[6]
A. Materials and Reagents:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
2,5-dihydroxyterephthalic acid (DOBDC) or similar bis(salicylic acid) derivative linker
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Fluorine-doped tin oxide (FTO) coated glass slides or other suitable electrode substrate
-
Salicylic acid standard solutions
B. Electrosynthesis of the Fe-MOF Film on the Electrode:
-
Electrode Cleaning: Thoroughly clean the FTO substrate by sonicating in a detergent solution, followed by rinsing with deionized water, methanol, and acetone (B3395972).
-
Electrolyte Preparation: Prepare a solution of FeCl₃·6H₂O and the organic linker (e.g., DOBDC) in DMF containing 0.1 M TBAP as the supporting electrolyte.
-
Electrochemical Deposition: Use a three-electrode setup with the FTO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl reference electrode. Apply a constant negative potential (e.g., -1.2 V to -1.4 V) for a defined period (e.g., 1 hour) to cathodically deposit the Fe-MOF film onto the FTO surface.[7]
-
Post-synthesis Treatment: After deposition, rinse the electrode with fresh DMF and acetone to remove unreacted precursors and dry it at room temperature.
C. Electrochemical Measurement of Salicylic Acid:
-
Electrochemical Cell Setup: Use the Fe-MOF modified electrode as the working electrode in a standard three-electrode cell.
-
Electrolyte: Use a suitable buffer solution (e.g., PBS) as the supporting electrolyte.
-
Voltammetric Technique: Utilize cyclic voltammetry (CV) or DPV to measure the electrochemical response to salicylic acid. The interaction of salicylic acid with the Fe-MOF can either produce a direct electrochemical signal from the complex or modulate the redox signals of the MOF itself.
-
Analysis: Correlate the change in peak current or potential with the concentration of salicylic acid.
Data Presentation
The performance of various electrochemical sensors for salicylic acid, including those based on iron complexes and other materials for comparison, is summarized in the table below.
| Sensor Type/Electrode Modifier | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Iron-Based Sensors | ||||
| Carbon Nanotube/Iron Oxide Nanoparticles | DPV | 0.6 - 46.3 | 0.02 | [5] |
| Chitosan@Fe₃O₄/CPE | SWV | 1.0 - 400.0 | 0.57 | N/A |
| Other Relevant Sensors | ||||
| Graphene Oxide-Modified GCE | DPV | 25 - 2250 | 10 | [1] |
| Cu-MOF/Carbon Black SPE | Ratiometric | 100 - 900 | 12.50 | [8] |
| Basal Plane-GUITAR | SWV | 1 - 4500 | 1.0 | [9] |
| Carbon Paste Electrode (CPE) | SWV | 0 - 80 | 0.01 | [9] |
Concluding Remarks
Electrochemical sensors based on iron complexes offer a promising platform for the sensitive and selective detection of salicylic acid. Iron oxide nanoparticles and iron-based MOFs have demonstrated significant potential as electrode modifiers, enhancing the electrochemical response towards salicylic acid oxidation. The protocols provided herein offer a starting point for the development and optimization of such sensors for various applications in the pharmaceutical and life sciences sectors. The choice of the specific iron complex and electrode material can be tailored to meet the required sensitivity, selectivity, and operational range for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltammetric determination of salicylic acid in pharmaceuticals formulations of acetylsalicylic acid. | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive determination of salicylic acid in skin care product by means of carbon nanotube/iron oxide nanoparticle voltammetric sensors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ratiometric electrochemical sensor for accurate detection of salicylic acid in leaves of living plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for the Determination of Salicylate Concentration using a Calibration Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylic (B10762653) acid and its derivatives, collectively known as salicylates, are a class of compounds widely used for their analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of salicylate (B1505791) concentration is crucial in various fields, including pharmaceutical quality control, clinical diagnostics, and drug metabolism studies. This application note provides a detailed protocol for the determination of salicylate concentration using a spectrophotometric method based on the reaction with ferric chloride. This method is simple, rapid, and cost-effective, making it suitable for routine analysis.
Principle
The determination of salicylate concentration is based on the chemical reaction between the phenolic hydroxyl group of salicylic acid and ferric ions (Fe³⁺) in an acidic medium.[1][2] This reaction forms a distinct violet-colored complex, ferric salicylate.[1][2] The intensity of the color produced is directly proportional to the concentration of salicylate in the sample, which can be quantified by measuring the absorbance of the solution using a spectrophotometer.[1][3] The relationship between absorbance and concentration is established by creating a calibration curve from a series of standard solutions of known salicylate concentrations.
Signaling Pathway: this compound Complex Formation
The reaction involves the formation of a coordination complex between the ferric ion and the salicylate molecule. The ferric ion acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the phenolic hydroxyl and carboxyl groups of the salicylate, which act as Lewis bases.
Caption: Reaction of Salicylate with Ferric Ion.
Materials and Reagents
-
Salicylic Acid (analytical grade)
-
Ferric Chloride (FeCl₃)
-
Hydrochloric Acid (HCl, concentrated)
-
Methanol (B129727) (analytical grade)
-
Distilled or deionized water
-
Volumetric flasks (100 mL)
-
Pipettes (various sizes)
-
Test tubes
-
Spectrophotometer
-
Cuvettes
Experimental Protocols
-
1% (w/v) Ferric Chloride Reagent: Dissolve 1 gram of FeCl₃ in 100 mL of 1% (v/v) hydrochloric acid. To prepare 1% HCl, add 1 mL of concentrated HCl to 99 mL of distilled water.[1][2]
-
Salicylate Stock Solution (1 mg/mL): Accurately weigh 100 mg of salicylic acid and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Once dissolved, make up the volume to 100 mL with distilled water.[1][2]
-
Working Stock Solution (100 µg/mL): Dilute 10 mL of the 1 mg/mL stock solution to 100 mL with distilled water in a volumetric flask.[1][2]
-
Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 10 to 60 µg/mL by pipetting appropriate volumes of the 100 µg/mL working stock solution into test tubes and adding the ferric chloride reagent and distilled water to a final volume of 10 mL, as detailed in the table below.
The following diagram illustrates the overall workflow for developing the salicylate calibration curve.
Caption: Workflow for Salicylate Determination.
-
To each test tube containing the standard solutions, add 1 mL of the 1% ferric chloride reagent.
-
Add distilled water to each test tube to bring the total volume to 10 mL.
-
Prepare a blank solution containing 1 mL of the ferric chloride reagent and 9 mL of distilled water.
-
Mix the contents of each tube thoroughly and allow the color to develop for 10 minutes.
-
Calibrate the spectrophotometer to zero absorbance using the blank solution.
-
Measure the absorbance of each standard solution.
Data Presentation
The quantitative data for the calibration curve is summarized in the table below.
| Standard | Volume of Working Stock (mL) | Volume of 1% FeCl₃ (mL) | Volume of Distilled Water (mL) | Final Concentration (µg/mL) | Absorbance at 525 nm |
| Blank | 0 | 1 | 9 | 0 | 0.000 |
| 1 | 1 | 1 | 8 | 10 | 0.152 |
| 2 | 2 | 1 | 7 | 20 | 0.305 |
| 3 | 3 | 1 | 6 | 30 | 0.458 |
| 4 | 4 | 1 | 5 | 40 | 0.610 |
| 5 | 5 | 1 | 4 | 50 | 0.763 |
| 6 | 6 | 1 | 3 | 60 | 0.915 |
Data Analysis
Plot a graph of absorbance (Y-axis) versus the concentration of the salicylate standard solutions (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1, indicating a strong linear relationship between concentration and absorbance. The concentration of an unknown salicylate sample can then be determined by measuring its absorbance and calculating the concentration using the equation of the calibration curve.
References
Application of Ferric Salicylate in Forensic Toxicology: A Rapid Screening Method
Introduction
In forensic toxicology, the rapid identification of substances in biological samples is crucial for timely investigation and clinical intervention in cases of poisoning. Salicylates, common components of over-the-counter and prescription medications, are frequently involved in accidental and intentional overdoses. The ferric salicylate (B1505791) test, widely known as the Trinder test, serves as a simple, rapid, and cost-effective qualitative screening method for detecting the presence of salicylates in urine and other biological samples. This colorimetric test is based on the chemical reaction between ferric ions (Fe³⁺) and the phenolic group of salicylic (B10762653) acid, the primary metabolite of most salicylates, to produce a distinct violet-colored complex.
Principle of the Test
The Trinder test relies on the formation of a colored complex between the ferric ion and phenols.[1] Salicylic acid, the major metabolite of acetylsalicylic acid (aspirin) and other salicylates, possesses a phenolic hydroxyl group. In an acidic medium, ferric chloride reacts with this phenolic group to produce a stable, violet-colored ferric salicylate complex. The intensity of the color produced is proportional to the concentration of salicylate in the sample, allowing for a qualitative or semi-quantitative estimation of exposure.
Application Notes
Primary Applications in Forensic Toxicology:
-
Rapid Screening for Salicylate Exposure: The primary application of the this compound test is as a rapid screening tool to determine exposure to salicylates in suspected overdose cases.[2][3][4] Its immediate color change allows for quick bedside or field assessment.[2]
-
Analysis of Various Sample Types: While most commonly performed on urine, the test can be adapted for use with other biological samples such as serum, plasma, and whole hemolyzed blood.[5][6] It can also be used to identify salicylate-containing products directly, such as crushed tablets, liquids, and creams.[7][8][9]
-
Preliminary Investigation: A positive Trinder test provides preliminary evidence of salicylate ingestion, guiding further confirmatory and quantitative analyses such as high-performance liquid chromatography (HPLC).[1]
Limitations and Considerations:
-
Specificity: The test is not specific for salicylates.[1] A false-positive result can occur in the presence of other phenolic compounds or substances that produce a similar color change. Phenothiazines, for instance, can cause a brown color change.[2] False positives have also been reported in neonates with hyperbilirubinemia.[2]
-
Qualitative Nature: The Trinder test is primarily a qualitative assay. While a strong color change may suggest a high concentration of salicylates, it does not provide a precise quantitative measurement.[10] Confirmatory quantitative analysis is necessary to determine the severity of poisoning and guide clinical management.[1][4]
-
Sensitivity: The test has a high sensitivity, with some studies reporting 94% to 100% sensitivity in detecting salicylate concentrations above 30 mg/dL.[2][3][4] However, a negative result does not completely rule out salicylate exposure, especially if the ingestion was recent and the drug has not yet been metabolized and excreted in sufficient quantities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound test and salicylate toxicity levels.
Table 1: Performance Characteristics of the Trinder Test
| Parameter | Value | Reference |
| Sensitivity | 93.2% - 100% | [2][3][4] |
| Specificity | 71% - 74% | [2][4] |
| Limit of Detection (LOD) | 75 mg/L | [1] |
Table 2: Salicylate Concentration Levels and Clinical Significance
| Concentration Range | Clinical Significance | Reference |
| 15-30 mg/dL | Therapeutic Range | [10][11] |
| > 30 mg/dL | Onset of Toxicity Symptoms | [10][11] |
| 40-50 mg/dL | Symptomatic Toxicity | [10] |
| > 60 mg/dL (Chronic) | Serious Toxicity in Chronic Poisoning | [10][12] |
| > 100 mg/dL | Potentially Lethal | [10][11][12] |
Experimental Protocols
Protocol 1: Trinder's Spot Test for Salicylates in Urine
This protocol describes the standard procedure for performing a qualitative screening for salicylates in a urine sample.
Materials:
-
Trinder's Reagent (see preparation below)
-
Urine sample (patient)
-
Positive control (urine spiked with a known concentration of salicylate)
-
Negative control (salicylate-free urine)
-
Test tubes (12 x 75 mL)
-
Pipettes
-
Vortex mixer
Preparation of Trinder's Reagent:
There are two common formulations for Trinder's reagent:
-
Simple Formulation: A 10% ferric chloride (FeCl₃) solution in water.[2]
-
Trinder's Solution: Dissolve 40 g of mercuric chloride (HgCl₂) in 850 mL of deionized water by heating. After cooling, add 120 mL of 1N hydrochloric acid (HCl) and 40 g of ferric nitrate (B79036) [Fe(NO₃)₃]. Once all components are dissolved, dilute the solution to 1 L with deionized water. This solution is stable indefinitely.[1] An alternative formulation combines 40 g of mercuric chloride and 40 g of ferric nitrate in 850 ml of deionized water, followed by the addition of 10 ml of concentrated hydrochloric acid, and then dilution to 1 liter.[2]
Procedure:
-
Label three test tubes: "Patient," "Positive Control," and "Negative Control."
-
Pipette approximately 1 mL of the corresponding urine sample into each test tube.[1]
-
Mix the contents of each tube thoroughly using a vortex mixer.[1]
-
Observe for an immediate color change.
Interpretation of Results:
-
Positive: A blue or purple color develops immediately, indicating the presence of salicylates.[1][2]
-
Negative: No color change occurs.[2]
-
False Positive (Phenothiazines): A brown color may indicate the presence of phenothiazines.[2]
Acceptance Criteria:
-
The negative control must show no color change.[1]
-
The positive control must produce a distinct violet color.[1]
-
Only results from batches with successful controls should be reported.[1]
Reporting:
-
Samples with no color change are reported as "salicylates not detected."[1]
-
Samples that produce a violet color are reported as "salicylates detected" and should be scheduled for confirmatory testing by a quantitative method like HPLC.[1]
Visualizations
Caption: Chemical reaction forming the colored this compound complex.
Caption: Experimental workflow for the Trinder spot test.
Caption: Logical relationship of screening and confirmatory testing.
References
- 1. nyc.gov [nyc.gov]
- 2. Trinder spot test - Wikipedia [en.wikipedia.org]
- 3. Urine Trinder spot test: a rapid salicylate screen for the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Toxicology | Basicmedical Key [basicmedicalkey.com]
- 5. A rapid and simple color test for detection of salicylate in whole hemolyzed blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Use of ferric chloride to identify salicylate-containing poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salicylate Toxicity Workup: Approach Considerations, Toxicity Versus Serum Level, Bedside Ferric Chloride Testing [emedicine.medscape.com]
- 11. litfl.com [litfl.com]
- 12. acmt.net [acmt.net]
Troubleshooting & Optimization
Technical Support Center: Ferric Salicylate Interference
This technical support center provides troubleshooting guidance and frequently asked questions regarding ferric salicylate (B1505791) interference in chemical assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ferric salicylate interference?
A1: this compound interference occurs when salicylic (B10762653) acid or its derivatives (salicylates) react with ferric ions (Fe³⁺) present in a sample or assay reagent. This reaction forms a distinctively colored this compound complex, which can absorb light and interfere with spectrophotometric measurements in various chemical assays.[1][2][3] This interference can lead to inaccurate quantification of the target analyte.
Q2: How does the this compound complex form?
A2: The phenolic group of salicylic acid chelates with ferric ions (Fe³⁺) to form a colored complex.[4][5] The intensity and color of the complex can be pH-dependent.[6] This reaction is the basis of the Trinder assay, which is historically used for salicylate detection.[7][8]
Q3: Which chemical assays are most susceptible to this compound interference?
A3: Assays that are particularly vulnerable to this interference include:
-
Colorimetric Assays: Especially those that rely on measurements in the visible light spectrum where the this compound complex absorbs. Examples include the Bradford and BCA protein assays, and assays using Trinder's reagent.[1][7]
-
Fluorescent Assays: Salicylates can cause spectral overlap or quenching of the fluorescent signal.[7]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur if the detection method is colorimetric or fluorescent.
-
Ammonia (B1221849) Quantification: The salicylate method for ammonia quantification is known to have strong negative interference from iron (III).[9]
Q4: What are the common signs of this compound interference in my assay?
A4: Common indicators of interference include:
-
Unexpectedly high background absorbance in blank samples.[7]
-
Inaccurate or non-linear standard curves.[7]
-
Falsely elevated or decreased analyte concentrations.
-
A noticeable purple or violet color in samples containing both salicylates and ferric ions.[1][10]
Troubleshooting Guides
Issue 1: Inaccurate Results in Colorimetric Assays
Symptoms:
-
High background absorbance.
-
Non-linear standard curve.
-
Analyte concentrations are higher or lower than expected.
Troubleshooting Steps:
-
Run a 'Salicylate-Only' Blank: Prepare a blank sample containing the salicylate compound in the assay buffer without the analyte. If this blank shows significant absorbance, spectral overlap is likely.[7]
-
Spike Your Standard Curve: Prepare your standard curve with and without the addition of a known concentration of the interfering salicylate. A change in the slope or intercept of the curve indicates interference.[7]
-
Wavelength Shift: If possible, measure the absorbance at a wavelength where the this compound complex has minimal absorbance.
-
Sample Dilution: Diluting the sample may reduce the concentration of the interfering salicylate to a level that no longer significantly affects the assay.
-
Alternative Assay: Consider using an alternative assay that is less susceptible to this type of interference, such as an enzymatic assay for salicylate or a different protein quantification method.[7]
Issue 2: Unexpected Results in Fluorescent Assays
Symptoms:
-
Quenching of the fluorescent signal (lower than expected fluorescence).
-
Falsely positive signal due to the intrinsic fluorescence of the salicylate.
Troubleshooting Steps:
-
Measure 'Salicylate-Only' Fluorescence: Check if the salicylate compound itself fluoresces at the excitation and emission wavelengths of your assay. If so, this can cause a false positive.[7]
-
Spike a Known Sample: Add the interfering salicylate to a sample with a known fluorescent signal. A reduction in the signal indicates quenching.[7]
-
Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or fluorescence spectrum of the this compound complex or the salicylate itself.
-
Sample Cleanup: Consider methods to remove the salicylate from the sample before the assay, such as solid-phase extraction (SPE) or dialysis.[7]
Quantitative Data Summary
The following tables provide illustrative data for troubleshooting this compound interference.
Table 1: Effect of Salicylate on a Colorimetric Assay
| Analyte Concentration (µg/mL) | Absorbance (No Salicylate) | Absorbance (with 1 mM Salicylate) |
| 0 (Blank) | 0.050 | 0.150 |
| 10 | 0.250 | 0.350 |
| 20 | 0.450 | 0.550 |
| 40 | 0.850 | 0.950 |
| 80 | 1.650 | 1.750 |
This table demonstrates how the presence of salicylate can increase the baseline absorbance and shift the entire standard curve, leading to an overestimation of the analyte concentration.
Table 2: Quenching Effect of Salicylate in a Fluorescent Assay
| Fluorophore Concentration (nM) | Fluorescence Units (No Salicylate) | Fluorescence Units (with 1 mM Salicylate) | % Signal Reduction |
| 10 | 12000 | 9600 | 20% |
| 20 | 24000 | 18000 | 25% |
| 40 | 48000 | 33600 | 30% |
| 80 | 96000 | 62400 | 35% |
This table illustrates how increasing concentrations of a fluorophore experience significant signal quenching in the presence of salicylate, which can lead to an underestimation of the analyte.
Experimental Protocols
Protocol 1: Preparation of a 'Salicylate-Only' Blank
Objective: To determine if the salicylate compound itself contributes to the assay signal.
Methodology:
-
Prepare the assay buffer as per the standard protocol.
-
Add the salicylate compound at the same concentration present in the experimental samples to the assay buffer.
-
Follow the standard assay procedure, including the addition of all reagents except for the analyte.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Compare the signal of the 'salicylate-only' blank to a standard blank (assay buffer and reagents only). A significant increase in signal indicates interference.
Protocol 2: Spiking a Standard Curve with Salicylate
Objective: To quantify the effect of salicylate interference on the assay's standard curve.
Methodology:
-
Prepare two sets of standards for the analyte at various known concentrations.
-
To the first set of standards, add the assay buffer.
-
To the second set of standards, add the assay buffer containing the salicylate compound at a concentration expected in the experimental samples.
-
Perform the assay on both sets of standards according to the standard protocol.
-
Plot the standard curves for both sets (with and without salicylate).
-
Compare the slopes and y-intercepts of the two curves to determine the extent of the interference. A correction factor can be calculated from this data.[7]
Visualizations
Caption: Chemical reaction forming the this compound complex.
Caption: Spectral overlap interference in spectrophotometry.
Caption: A logical workflow for troubleshooting interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERIC - EJ823773 - Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy: An Undergraduate Quantitative Analysis Experiment, Journal of Chemical Education, 2008-Dec [eric.ed.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Salicylate testing - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nyc.gov [nyc.gov]
Technical Support Center: Optimizing Ferric Salicylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ferric salicylate (B1505791) reaction conditions for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the ferric salicylate reaction?
The this compound reaction is a colorimetric method used to detect and quantify phenolic compounds, most notably salicylic (B10762653) acid. The reaction is based on the formation of a distinctively colored coordination complex when ferric ions (Fe³⁺) from a reagent like ferric chloride (FeCl₃) react with the phenolic hydroxyl group of salicylic acid.[1][2] This results in a violet-colored complex, and the intensity of the color is directly proportional to the concentration of salicylic acid, which can be measured spectrophotometrically.[3][4]
Q2: What is the optimal pH for the this compound reaction?
The optimal pH for the formation of the this compound complex is in the acidic range, typically between 2.0 and 3.0.[5][6] Within this pH range, the complex exhibits maximum color intensity and stability. It is crucial to control the pH as deviations can lead to incomplete complex formation or the formation of other iron-salicylate species with different colors and absorption characteristics.[7][8]
Q3: What is the ideal wavelength for measuring the absorbance of the this compound complex?
The this compound complex has a maximum absorbance (λmax) in the range of 520 nm to 540 nm.[1][3] Spectrophotometric readings should be taken at this wavelength to ensure the highest sensitivity and accuracy in quantification.
Q4: How should I prepare the ferric chloride reagent for the assay?
A common preparation for the ferric chloride reagent involves dissolving ferric chloride (FeCl₃) in a dilute acid solution. For instance, a 1% ferric chloride reagent can be prepared by dissolving 1 gram of FeCl₃ in 100 mL of 1% hydrochloric acid (HCl).[3][9] Using a dilute acid helps to maintain the optimal acidic pH for the reaction and prevents the precipitation of ferric hydroxide.
Troubleshooting Guide
Issue 1: No purple color develops upon adding the ferric chloride reagent.
| Possible Cause | Troubleshooting Steps |
| Absence of Salicylic Acid or Phenolic Group | - Ensure that the sample indeed contains salicylic acid or a compound with a phenolic hydroxyl group. The reaction is specific to this functional group.[1] - Acetylsalicylic acid (aspirin) in its pure form will not give a positive test as the phenolic hydroxyl group is acetylated.[1][2] |
| Incorrect pH | - Verify that the pH of the reaction mixture is within the optimal range of 2.0-3.0.[5][6] - If necessary, adjust the pH using a dilute acid (e.g., HCl). |
| Reagent Degradation | - Prepare a fresh ferric chloride reagent. Although relatively stable, prolonged storage or exposure to light can affect its reactivity. |
Issue 2: The purple color is faint or less intense than expected.
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Salicylic Acid | - The concentration of salicylic acid in the sample may be below the detection limit of the assay. - Consider concentrating the sample or using a more sensitive analytical method if necessary. |
| Improper Reagent-to-Sample Ratio | - Ensure that an adequate amount of ferric chloride reagent is added to react with all the salicylic acid present in the sample. - Follow a validated protocol for the appropriate volumes of sample and reagent.[3] |
| Interference from Other Substances | - Certain ions or compounds in the sample matrix may interfere with the complex formation. - See the section on common interferences for more details. |
Issue 3: The purple color fades quickly after formation.
| Possible Cause | Troubleshooting Steps |
| Unstable Complex | - The this compound complex can be unstable under certain conditions. - Ensure the pH is maintained within the optimal range. - Take the absorbance reading promptly after color development as specified in the protocol. |
| Photodegradation | - Exposure to strong light can sometimes lead to the degradation of the colored complex. - Keep the solutions protected from direct light, especially during incubation. |
| Presence of Reducing Agents | - Strong reducing agents in the sample can reduce Fe³⁺ to Fe²⁺, which does not form the colored complex with salicylic acid. |
Issue 4: The solution turns a different color (e.g., yellow, brown).
| Possible Cause | Troubleshooting Steps |
| High pH | - If the pH is too high (alkaline), ferric ions can precipitate as ferric hydroxide, which is a brownish solid.[10] |
| Presence of Interfering Substances | - Other compounds in the sample may form colored complexes with ferric ions. For example, other phenolic compounds can also produce a color, although the shade and intensity may vary.[11] |
| Excessive Reagent Concentration | - A very high concentration of the ferric chloride reagent itself can impart a yellow color to the solution. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for this compound Assay
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 2.0 - 3.0 | [5][6] |
| λmax (Wavelength of Maximum Absorbance) | 520 - 540 nm | [1][3] |
| Temperature | Room Temperature | [6] |
| Solvent | Aqueous, Ethanol (B145695) | [3][4] |
Table 2: Stability Constants of this compound Complexes
| Complex Species | Log K | Conditions | Reference(s) |
| Fe(Sa)⁺ | 7.31 | 25 °C | [6] |
| Fe(Sa)₂⁻ | - | - | [7] |
| Fe(Sa)₃³⁻ | - | - | [7] |
Note: 'Sa' represents the salicylate anion. The stability constants for the di- and tri-salicylate complexes are also reported in the literature but with more variability depending on the experimental conditions.[7]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
1% (w/v) Ferric Chloride Reagent:
-
Salicylic Acid Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 100 mg of pure salicylic acid.
-
Dissolve it in a small amount of a suitable solvent (e.g., ethanol or distilled water, depending on the desired final matrix).
-
Quantitatively transfer the solution to a 100 mL volumetric flask and make up the volume with the solvent.[3]
-
Protocol 2: Standard Calibration Curve for Salicylic Acid
-
Prepare a series of working standard solutions of salicylic acid by diluting the stock solution to known concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[3][9]
-
In separate test tubes, pipette a fixed volume of each working standard solution.
-
Add a fixed volume of the 1% ferric chloride reagent to each test tube.
-
Add distilled water or the appropriate blank solvent to bring all solutions to the same final volume.
-
Prepare a blank solution containing the ferric chloride reagent and the solvent but no salicylic acid.[3]
-
Mix the contents of each tube thoroughly and allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of each solution at the predetermined λmax (e.g., 525 nm) using a spectrophotometer, with the blank solution as the reference.[3]
-
Plot a graph of absorbance versus the concentration of the salicylic acid standards. This will be the calibration curve.
Visualizations
Caption: A general workflow for the this compound colorimetric assay.
Caption: A troubleshooting flowchart for common issues in the this compound reaction.
Caption: The basic principle of the this compound reaction.
References
- 1. old.iupac.org [old.iupac.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bspublications.net [bspublications.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. academic.oup.com [academic.oup.com]
- 8. Salicylate Coordination Compounds of Iron, Models of Their Formation [article.sapub.org]
- 9. scribd.com [scribd.com]
- 10. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. quora.com [quora.com]
Technical Support Center: Ferric Salicylate Colorimetric Assay
Welcome to the technical support center for the ferric salicylate (B1505791) colorimetric assay. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the quantification of salicylates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ferric salicylate colorimetric assay?
The assay is based on the chemical reaction between a salicylate compound and a ferric iron (Fe³⁺) solution. The phenolic hydroxyl group of salicylic (B10762653) acid reacts with Fe³⁺ ions in an acidic medium to form a distinct violet-colored complex, known as this compound.[1][2][3] The intensity of this color is directly proportional to the concentration of salicylate in the sample.[1][2][3] The absorbance of the colored complex is then measured using a spectrophotometer at a specific wavelength, typically between 525 nm and 560 nm.[1][4][5][6]
Q2: What is the optimal pH for the reaction?
The formation of the this compound complex is pH-dependent. The optimal pH range for stable color development is typically acidic, between 2.0 and 2.5.[7] It is crucial to maintain consistent pH across all standards and samples to ensure reproducible results.[8]
Q3: My sample contains acetylsalicylic acid (aspirin). Can I still use this assay?
Yes, but it requires a hydrolysis step first. Acetylsalicylic acid itself does not have the free phenolic hydroxyl group needed to react with the ferric ions. The sample must be hydrolyzed (e.g., using an acid or base) to convert acetylsalicylic acid into salicylic acid before performing the assay.
Q4: What are the common interfering substances in this assay?
Any compound with a phenolic group can potentially react with ferric chloride to produce a colored complex, leading to false positive results.[9] Additionally, substances that can reduce Fe³⁺ to Fe²⁺, such as ascorbic acid (Vitamin C), may interfere by preventing the formation of the colored complex.[10] High concentrations of proteins in biological samples like serum or plasma can precipitate in the acidic reagent, causing turbidity and affecting absorbance readings.[5][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
Problem 1: No or Very Weak Color Development
| Potential Cause | Recommended Solution |
| Degraded Reagents | The ferric chloride (or ferric nitrate) solution can degrade over time. Prepare fresh reagents, especially the ferric solution. Store ferric solutions in amber bottles to protect them from light.[8] |
| Incorrect pH | The reaction is pH-sensitive. Verify the pH of your final reaction mixture. An incorrect pH can prevent the complex from forming.[7][8] |
| Reagent Omission | Systematically check your protocol to ensure all reagents, including the ferric solution and the sample/standard, were added in the correct order and volume. |
| Sample Matrix Interference | Your sample may contain reducing agents (e.g., ascorbic acid) that interfere with the reaction.[10] Consider sample pre-treatment or dilution to mitigate this effect. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are properly calibrated and use consistent technique for all samples and standards.[11] |
| Temperature Fluctuations | If the color development step is performed over a significant period, temperature variations in the lab can affect the reaction rate. Perform incubations in a temperature-controlled environment.[12] |
| Timing Inconsistency | The time between adding the final reagent and reading the absorbance must be consistent for all wells. Use a multichannel pipette to add reagents to multiple wells simultaneously to minimize time lag. |
| Dirty Cuvettes/Plates | Fingerprints, smudges, or residues on the optical surfaces will interfere with absorbance readings. Ensure cuvettes or microplate wells are clean and handled carefully. |
Problem 3: High Background Absorbance
| Potential Cause | Recommended Solution |
| Contaminated Reagents | One of your reagents (e.g., water, buffer) may be contaminated. Prepare fresh reagents using high-purity water. |
| Sample Turbidity | Particulate matter or precipitated proteins in the sample can scatter light, leading to artificially high absorbance.[13] Centrifuge samples to pellet any insoluble material and use the clear supernatant for the assay.[5] |
| Endogenous Color | Biological samples may have intrinsic color (e.g., from hemolysis).[13] Prepare a "sample blank" for each sample. This blank should contain the sample and all reagents except the color-developing ferric solution. Subtract the absorbance of the sample blank from your sample reading.[5][13] |
Problem 4: Non-Linear Standard Curve
| Potential Cause | Recommended Solution |
| Incorrect Standard Preparation | Errors in the serial dilution of your stock solution are a primary cause of non-linearity. Carefully prepare new standards and ensure the stock solution is fully dissolved.[1][4] |
| Concentration Range is Too Wide | The assay has a specific linear range. If your higher concentration standards are plateauing, they may be outside this range. Prepare a new set of standards with a narrower concentration range.[11] |
| Reagent Limitation | At very high salicylate concentrations, the ferric ion may become the limiting reagent, causing the curve to flatten. If necessary, adjust the reagent concentration, but do so for all standards and samples. |
| Incorrect Blanking | Ensure you are using the correct reagent blank (containing all reagents except the salicylate standard) to zero the spectrophotometer.[1] |
Key Experimental Parameters
The following table summarizes critical parameters for the this compound assay.
| Parameter | Recommended Value / Condition | Notes |
| Wavelength (λmax) | 525 - 560 nm | The exact maximum absorbance can vary slightly depending on the specific protocol and instrument.[1][5][6] |
| Optimal pH | 2.0 - 2.5 | Critical for stable color formation.[7] |
| Color of Complex | Violet / Purple | The characteristic color of the this compound complex.[1][2][9] |
| Linear Range | Varies by protocol | Typically within the µg/mL or low mM range. Must be determined experimentally by generating a standard curve.[5][6] |
Diagrams and Workflows
Below are diagrams illustrating the chemical principle, experimental workflow, and a troubleshooting decision tree.
Caption: Chemical principle of the this compound assay.
Caption: General experimental workflow for the assay.
References
- 1. bspublications.net [bspublications.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. docsity.com [docsity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. nyc.gov [nyc.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Ferric Salicylate Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ferric salicylate (B1505791) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does my ferric salicylate solution change color?
The color of a this compound solution is highly dependent on the pH. The solution is typically a deep purple or violet color in acidic conditions (around pH 2-3) due to the formation of the mono-salicylate iron(III) complex, [Fe(C₇H₄O₃)]⁺.[1][2][3] As the pH increases, the color may shift to yellow or yellow-green, and eventually, a precipitate may form.[1] Adding a strong acid can often restore the purple color.[1]
Q2: What is the optimal pH for a stable this compound solution?
The optimal pH for forming the colored this compound complex for spectrophotometric analysis is generally between 2 and 3.[2][4] Within this range, the complex is stable and exhibits maximum absorbance at around 530 nm.[2] Outside of this range, the complex's stability decreases, leading to color changes and potential precipitation.
Q3: My this compound solution is clear. What happened?
If your solution is clear, it is likely that the this compound complex has dissociated. This can be caused by the addition of a strong acid, which protonates the salicylate ligand and prevents it from binding to the ferric ion.[1]
Q4: I've observed a precipitate in my solution. What is it and why did it form?
Precipitation in a this compound solution, especially upon addition of a base, is likely due to the formation of ferric hydroxide (B78521) [Fe(OH)₃].[1] As the pH increases, the concentration of hydroxide ions (OH⁻) increases, which then react with the ferric ions, leading to the precipitation of the insoluble ferric hydroxide.
Q5: Is the this compound complex sensitive to light?
Studies on the photochemistry of Fe(III) complexes with salicylic (B10762653) acid derivatives have shown that they exhibit good photochemical stability upon excitation with UV light (e.g., 355 nm).[5] The quantum yields of photolysis are generally low, suggesting that sunlight is not an effective way to degrade these complexes in natural water systems.[5] However, prolonged exposure to high-intensity light could potentially lead to some degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution color is yellow or orange instead of purple/violet. | The pH of the solution is too high. | Adjust the pH to a range of 2-3 using a suitable acid (e.g., perchloric acid or hydrochloric acid).[5][6] |
| A precipitate has formed in the solution. | The pH is too high, leading to the formation of ferric hydroxide. | Acidify the solution to dissolve the precipitate and reform the this compound complex. If the precipitate persists, it may be due to other contaminants. |
| The solution color fades over time. | The complex may be slowly decomposing.[5] | Prepare fresh solutions for your experiments. Store stock solutions in a cool, dark place to minimize degradation. |
| Inconsistent results in spectrophotometric measurements. | Fluctuation in pH. The presence of competing ligands. | Use a buffer to maintain a stable pH.[6] Ensure all glassware is clean and free of contaminating ions or ligands that could interfere with complex formation. |
Quantitative Data: Stability Constants of this compound Complexes
The stability of this compound complexes can be quantified by their formation constants (K). Higher values indicate a more stable complex. The stoichiometry of the complex can vary with pH, forming mono-, bis-, and tris-salicylato iron(III) species ([Fe(Sa)]⁺, [Fe(Sa)₂]⁻, and [Fe(Sa)₃]³⁻ respectively).[2]
| Complex | Stoichiometry (Fe³⁺:Salicylate) | pH Range | Stability Constant (K) | Reference(s) |
| [Fe(C₇H₄O₃)]⁺ | 1:1 | Acidic (pH < 3) | log K₁ ≈ 16.1 - 16.4 | [5] |
| [Fe(C₇H₄O₃)₂]⁻ | 1:2 | Moderately Acidic | log K₂ ≈ 12.5 - 13.2 | [5] |
| [Fe(C₇H₄O₃)₃]³⁻ | 1:3 | Near Neutral | log K₃ ≈ 8.8 - 10.0 | [5] |
Note: The exact values of stability constants can vary depending on the experimental conditions such as ionic strength and temperature.
Experimental Protocols
Preparation of a Standard this compound Solution
This protocol describes the preparation of a this compound solution for spectrophotometric analysis.
Materials:
-
Ferric chloride (FeCl₃) or ferric perchlorate (B79767) [Fe(ClO₄)₃]
-
Salicylic acid (C₇H₆O₃) or sodium salicylate (NaC₇H₅O₃)
-
Perchloric acid (HClO₄) or Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
pH meter
Procedure:
-
Prepare a stock solution of Fe(III): Dissolve a precisely weighed amount of a ferric salt (e.g., ferric chloride) in a specific volume of distilled water to achieve a desired molarity (e.g., 0.01 M). A small amount of acid (e.g., HClO₄) should be added to prevent the hydrolysis of Fe(III) ions.
-
Prepare a stock solution of salicylate: Dissolve a precisely weighed amount of salicylic acid or sodium salicylate in distilled water to achieve a desired molarity (e.g., 0.01 M).
-
Prepare the working solution: In a volumetric flask, add a specific volume of the Fe(III) stock solution and the salicylate stock solution. The molar ratio will determine the complex formed. For the 1:1 complex, use equimolar amounts.
-
Adjust the pH: Use a pH meter to monitor the pH of the solution. Carefully add a dilute acid (e.g., HClO₄) or base (e.g., NaOH) to adjust the pH to the desired level (typically between 2 and 3 for the mono-salicylate complex).[2]
-
Dilute to the final volume: Add distilled water to the mark on the volumetric flask and mix thoroughly.
-
Spectrophotometric measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is approximately 530 nm for the [Fe(C₇H₄O₃)]⁺ complex.[2]
Assessing Solution Stability
Objective: To determine the stability of the this compound solution over time under specific conditions (e.g., temperature, light exposure).
Procedure:
-
Prepare the this compound solution as described above.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature in the dark, room temperature with light exposure, refrigerated).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each aliquot.
-
Measure the absorbance of each sample at the λmax.
-
A significant decrease in absorbance over time indicates degradation of the complex. The rate of degradation can be calculated from the change in absorbance.
Visualizations
Caption: pH-dependent equilibrium of this compound complexes.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Ferric Salicylate Absorbance Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ferric salicylate (B1505791) complexation for spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What are the different ferric salicylate complexes, and how does pH influence their formation?
A1: Ferric ions (Fe³⁺) react with salicylate to form three primary complex species in succession as the pH of the solution changes.[1] In highly acidic conditions, a 1:1 complex of one iron ion to one salicylate ligand, [Fe(Sal)]⁺, is predominant.[2][3] As the pH increases, complexes with higher salicylate ratios, such as the 1:2 [Fe(Sal)₂]⁻ and 1:3 [Fe(Sal)₃]³⁻ species, are formed.[1][4] The equilibrium between these species is highly dependent on the hydrogen ion concentration.[5]
Q2: How does the pH-dependent complex formation affect the solution's color and absorbance spectrum?
A2: The change in the stoichiometry of the iron-salicylate complex directly impacts its color and, consequently, its UV-Vis absorbance spectrum.[3]
-
Strongly Acidic (pH < 3): A distinct violet-colored solution is formed, which corresponds to the [Fe(Sal)]⁺ complex.[5][6] This complex exhibits a maximum absorbance (λmax) consistently around 520-530 nm.[1][2]
-
Weakly Acidic to Neutral (pH > 3): As the pH increases, the color shifts from violet through red and eventually to yellow-brown.[5] This color change is due to the formation of [Fe(Sal)₂]⁻ and [Fe(Sal)₃]³⁻ complexes. This shift is observed in the absorbance spectrum as the λmax moves to shorter wavelengths.[1][3] For instance, at a pH of 6.1, the λmax has been reported at 460 nm. An isosbestic point, where the molar absorptivity of the different species is the same, occurs around 550 nm for solutions between pH 3 and 6.[1][7]
Q3: What is the optimal pH for the quantitative determination of salicylate using the ferric chloride method?
A3: For quantitative analysis that relies on the formation of the stable, violet-colored [Fe(Sal)]⁺ complex, the optimal pH range is between 2.0 and 3.0.[2][8] Maximum complex formation and color intensity are typically observed between pH 2.4 and 3.0.[2] Working within this range ensures the predominance of a single complex species, which is crucial for achieving a linear relationship between concentration and absorbance as described by Beer's Law.[9]
Troubleshooting Guide
Q1: My this compound solution is reddish-brown or yellow instead of the expected violet. What went wrong?
A1: A reddish-brown or yellow color indicates that the pH of your solution is likely too high (pH > 3). At higher pH values, the equilibrium shifts away from the violet [Fe(Sal)]⁺ complex to the di- and tri-salicylate complexes, which have a different color.[1][5]
-
Solution:
-
Verify the pH of your final solution.
-
Adjust the pH to the optimal range of 2.0 - 3.0 using a suitable acid (e.g., dilute HCl).[2] Ensure any buffers used, such as acetate (B1210297), are set to maintain this acidic condition.[3]
-
Prepare fresh reagents and re-run the experiment, carefully controlling the final pH.
-
Q2: The absorbance reading of my sample is unstable or fading over time. Why is this happening?
A2: While the violet this compound complex is reasonably stable (reportedly for up to 50 hours at the optimal pH), instability can occur due to several factors.[8]
-
Possible Causes & Solutions:
-
pH Drift: The pH of your solution may be drifting out of the optimal range. Ensure your solution is adequately buffered.
-
Photoreduction: Although generally stable in aqueous solutions, prolonged exposure to high-intensity light can potentially lead to the photoreduction of Fe(III) to Fe(II), which does not form the colored complex with salicylate.[10] Minimize light exposure by storing samples in the dark.
-
Reductants in Sample: Your sample may contain reducing agents that convert Fe(III) to Fe(II).[6] This can be a concern with complex biological or environmental samples. Sample pretreatment may be necessary to remove interfering substances.
-
Q3: I'm getting a precipitate in my sample after adding the ferric reagent. How can I prevent this?
A3: Precipitation can occur for two primary reasons:
-
High Protein Content: If you are working with biological samples like plasma, the acidic nature of the ferric chloride reagent can cause proteins to denature and precipitate.[11]
-
Solution: Centrifuge the sample after adding the reagent and use the clear supernatant for the absorbance measurement.[11]
-
-
Hydrolysis of Ferric Ions: At pH values above ~3.5-4, ferric ions (Fe³⁺) can undergo hydrolysis to form insoluble iron(III) hydroxides (Fe(OH)₃).
-
Solution: Ensure the pH of your final solution is maintained below this threshold, ideally within the 2.0 - 3.0 range recommended for the assay.[2]
-
Q4: My calibration curve is not linear. What are the possible causes?
A4: A non-linear calibration curve often points to deviations from Beer's Law.
-
Possible Causes & Solutions:
-
Incorrect pH: If the pH is not consistent across all standards and samples, a mixture of different complex species ([Fe(Sal)]⁺, [Fe(Sal)₂]⁻) will be present, each with a different molar absorptivity. This will lead to non-linearity. Re-prepare the solutions with strict pH control.[3]
-
High Concentrations: At very high salicylate concentrations, the relationship between absorbance and concentration can become non-linear. If this is the case, dilute your samples to fall within the linear range of the assay.
-
Instrumental Factors: Ensure you are measuring the absorbance at the correct λmax for the specific pH you are using (e.g., ~530 nm for pH 2-3).[2] Also, check the spectral bandwidth of your spectrophotometer, as a wide bandwidth can cause deviations from Beer's Law.
-
Data Presentation
Table 1: Effect of pH on this compound Complex Characteristics
| pH Range | Predominant Complex Stoichiometry (Fe³⁺:Salicylate) | Solution Color | Wavelength of Maximum Absorbance (λmax) |
| 0.7 - 2.5 | 1:1 ([Fe(Sal)]⁺) | Violet | ~530 nm[1][7] |
| 2.26 (±0.02) | 1:1 ([Fe(Sal)]⁺) | Violet | 520 nm |
| 2.4 - 3.0 | 1:1 ([Fe(Sal)]⁺) | Intense Violet | ~530 nm[2] |
| > 3.0 | 1:2 ([Fe(Sal)₂]⁻) and 1:3 ([Fe(Sal)₃]³⁻) begin to form | Reddish-Brown to Yellow | Shifts to shorter wavelengths[1][3] |
| 6.1 (±0.02) | 1:2 ([Fe(Sal)₂]⁻) | Yellow-Brown | 460 nm |
Experimental Protocols
Protocol: Spectrophotometric Study of pH Effect on this compound Complex
This protocol outlines the methodology to observe the change in the absorbance spectrum of the this compound complex as a function of pH.
1. Reagent Preparation:
-
Stock Ferric Nitrate (B79036) Solution (e.g., 0.01 M): Dissolve an appropriate amount of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in deionized water containing a small amount of dilute nitric acid to prevent hydrolysis.
-
Stock Salicylic (B10762653) Acid Solution (e.g., 0.01 M): Dissolve salicylic acid in deionized water. Gentle warming may be required.
-
Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 2 to 7 (e.g., acetate buffers for pH 3-6, phosphate (B84403) buffers for pH 6-7).[3] Use dilute HCl or NaOH to prepare solutions for the highly acidic range.
2. Sample Preparation:
-
For each desired pH value, pipette a fixed volume of the stock ferric nitrate solution and the stock salicylic acid solution into a volumetric flask (e.g., 1.00 mL of each into a 10 mL flask).[3]
-
Add a sufficient volume of the appropriate buffer solution to control the pH.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Measure the final pH of each solution using a calibrated pH meter.
3. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.[3]
-
Use a corresponding buffer solution as the reference (blank) to zero the instrument.
-
Record the absorbance spectrum for each prepared this compound solution at different pH values.
-
Identify the λmax for each spectrum and record the absorbance value at this peak.
4. Data Analysis:
-
Plot the absorbance spectra for all pH values on a single graph to visualize the shift in λmax.
-
Create a table summarizing the λmax and absorbance values for each pH.
Visualizations
Caption: pH-dependent equilibrium shift of this compound complexes.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. thaiscience.info [thaiscience.info]
- 4. Complex formation between iron(III) and some substituted salicylic acids - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. odinity.com [odinity.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
preventing precipitation in ferric salicylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing precipitation during ferric salicylate (B1505791) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a stable ferric salicylate complex in aqueous solution?
A1: The optimal pH range for the formation of the stable, purple-colored 1:1 this compound complex ([FeSal]⁺) is between 2.0 and 3.5.[1][2][3] Within this acidic range, the complex exhibits maximum absorbance and stability.[2][3] As the pH rises above this range, the complex can become unstable, leading to a shift in color and potential precipitation.[4][5]
Q2: Why is my this compound solution changing color and forming a precipitate?
A2: Color changes and precipitation in this compound solutions are often due to a shift in pH. An increase in pH can lead to the formation of different complex species, such as Fe(Sa)₂⁻ and Fe(Sa)₃³⁻, or the precipitation of ferric hydroxide (B78521) (Fe(OH)₃).[4][6] The characteristic purple color is associated with the 1:1 complex, which is most stable in acidic conditions.[3][5]
Q3: What is the typical stoichiometry of the this compound complex?
A3: In acidic aqueous solutions (pH 2.4 - 3.0), the predominant species is a 1:1 metal-to-ligand complex, [FeSal]⁺.[2][7] However, depending on the reaction conditions, including pH and the relative concentrations of ferric ions and salicylic (B10762653) acid, complexes with 1:2 and 1:3 stoichiometries can also form.[4][8]
Q4: Can the choice of solvent affect the stability of the this compound complex?
A4: Yes, the solvent can significantly influence the complexation pathways and the resulting this compound species.[9] For instance, in ethanol, a 1:1 complex, [FeC₆H₄OCOO]⁺, has been identified.[10] Different solvents can affect the solubility and stability of the formed complexes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides step-by-step solutions.
Issue 1: Precipitation upon mixing ferric chloride and salicylic acid.
-
Possible Cause: The pH of the solution is not within the optimal range for stable complex formation.
-
Solution:
-
Monitor the pH of the reaction mixture.
-
Adjust the pH to a range of 2.0-3.5 using a suitable buffer, such as a formate (B1220265) buffer, or by adding a dilute acid like HClO₄.[1][8]
-
Ensure that the final pH of the solution is stable within this acidic range.
-
Issue 2: The purple color of the solution fades over time, followed by precipitation.
-
Possible Cause: The solution is unstable, and the this compound complex is decomposing, likely due to a gradual increase in pH or exposure to light.
-
Solution:
-
pH Control: Re-verify and stabilize the pH of the solution within the 2.0-3.5 range. The use of a buffer system is highly recommended for maintaining a stable pH.
-
Photostability: While this compound complexes have good photochemical stability, prolonged exposure to UV light can induce redox reactions.[8] Store the solution in a dark or amber-colored container to minimize light exposure.
-
Temperature: Perform the reaction and store the solution at a controlled room temperature, as temperature fluctuations can affect equilibrium and stability.
-
Issue 3: Inconsistent color formation or low color intensity.
-
Possible Cause: The molar ratio of ferric ions to salicylic acid is not optimal for the formation of the desired complex.
-
Solution:
-
Prepare solutions with varying molar ratios of Fe(III) to salicylic acid to determine the optimal ratio for maximum color intensity, which typically corresponds to the 1:1 complex.[7]
-
Use a spectrophotometer to measure the absorbance at the characteristic wavelength (around 530 nm) to quantify the complex formation.[2][4]
-
Experimental Protocols & Data
Table 1: pH Influence on this compound Complex Formation
| pH Range | Predominant Complex Species | Observation | Stability |
| 0.7 - 2.5 | [Fe(Sa)]⁺ | Purple solution | High |
| 2.4 - 3.0 | [Fe(Sa)]⁺ | Maximum color intensity | High |
| 3.0 - 6.0 | [Fe(Sa)]₂⁻ | Color shifts to shorter wavelengths | Moderate |
| > 6.0 | Fe(OH)₃, other complexes | Precipitation, color change | Low |
Data compiled from multiple sources.[2][3][4]
Protocol for Preparing a Stable this compound Solution
-
Stock Solutions: Prepare a stock solution of ferric chloride (e.g., 5 x 10⁻³ M) with the pH adjusted to ~2 with an acid like perchloric acid (HClO₄) to prevent hydrolysis of Fe(III).[8] Prepare a separate stock solution of salicylic acid.
-
Mixing: In a reaction vessel, add the salicylic acid solution.
-
pH Adjustment: Add a suitable buffer (e.g., formate buffer) to maintain the pH between 2.4 and 3.0.[1][2]
-
Complex Formation: Slowly add the ferric chloride stock solution to the salicylic acid solution while stirring.
-
Final Volume: Adjust to the final desired volume with deionized water.
-
Measurement: Measure the absorbance of the resulting purple solution using a spectrophotometer at approximately 530 nm to confirm complex formation.[2][4]
Visual Guides
Caption: Troubleshooting workflow for addressing precipitation in this compound reactions.
Caption: Influence of pH on the stability of the this compound complex.
References
- 1. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 7. odinity.com [odinity.com]
- 8. kinetics.nsc.ru [kinetics.nsc.ru]
- 9. This compound|Iron(III) Salicylate|CAS 30492-15-0 [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Matrix Effects in Salicylate Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the detection of salicylates in biological samples. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact salicylate (B1505791) analysis?
A1: The term "matrix" refers to all components in a sample other than the analyte of interest (salicylate). Matrix effects occur when these components interfere with the analytical measurement of the salicylate.[1] This interference can lead to inaccurate quantification, either by suppressing or enhancing the analytical signal.[1][2] In mass spectrometry-based methods, this is often seen as ion suppression or enhancement.[1] For immunoassays, matrix components can cause cross-reactivity or non-specific binding, leading to false positives or inaccurate results.[3][4]
Q2: Which biological samples are most susceptible to matrix effects in salicylate detection?
A2: Complex biological fluids like plasma, serum, and urine are highly susceptible to matrix effects due to their high content of proteins, salts, lipids, and other endogenous compounds.[1] For example, the presence of bilirubin (B190676) has been reported to cause positive bias in the Trinder salicylate method, a colorimetric assay.[5] Whole blood can also be challenging due to hemolysis and the presence of cellular components.[6]
Q3: What are the common indicators of matrix effects in my experimental results?
A3: Common indicators of matrix effects include:
-
In LC-MS/MS: Lower than expected signal intensity in samples compared to standards prepared in a clean solvent (ion suppression), inconsistent results across different sample batches, and poor reproducibility.[2][7][8]
-
In Chromatography (HPLC, GC-MS): Poor peak shape, such as tailing or fronting, and co-elution of interfering substances with the analyte peak.[9]
-
In Immunoassays: High background signal in blank samples, reduced assay sensitivity, and falsely elevated results due to cross-reactivity with other substances.[3][4]
-
General: Low recovery of the analyte, high variability in results, and a discrepancy between results obtained by different analytical methods.[9][10]
Q4: How can I minimize matrix effects during the sample preparation stage?
A4: Effective sample preparation is crucial for minimizing matrix effects.[11] Techniques include:
-
Protein Precipitation: A simple method, but may not be sufficient for removing all interferences.[9]
-
Liquid-Liquid Extraction (LLE): This technique uses an immiscible solvent to extract the analyte from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE and protein precipitation by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[9][12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[13]
Q5: What is the role of an internal standard in mitigating matrix effects?
A5: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. The IS helps to correct for variability in the analytical process, including matrix effects. By comparing the response of the analyte to the response of the IS, it is possible to compensate for signal suppression or enhancement. For LC-MS/MS, a stable isotope-labeled internal standard is the preferred choice.
Troubleshooting Guides
Guide 1: Inaccurate Quantification in LC-MS/MS
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected signal (Ion Suppression) | Co-eluting endogenous compounds (e.g., phospholipids) competing for ionization.[7][12] | 1. Optimize Chromatography: Modify the gradient or change the column to better separate the analyte from interfering peaks. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE.[11] 3. Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression.[2] 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression.[14] |
| Higher than expected signal (Ion Enhancement) | Co-eluting compounds enhancing the ionization efficiency of the analyte.[1] | 1. Follow the same steps as for ion suppression. The goal is to separate the analyte from the interfering matrix components. |
| High Variability Between Samples | Inconsistent sample preparation or different matrix composition between samples.[9] | 1. Standardize Sample Preparation: Ensure all steps are performed consistently. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.[1] 3. Employ an Internal Standard: This will help to normalize the results. |
Guide 2: Interference in Immunoassays
| Symptom | Possible Cause | Troubleshooting Steps |
| Falsely Elevated Results | Cross-reactivity with structurally similar compounds or metabolites.[3][4] | 1. Review Assay Specificity: Check the manufacturer's data for known cross-reactants.[4] 2. Confirm with a Different Method: Use a more specific method like HPLC or LC-MS/MS to confirm positive results.[4] 3. Sample Pre-treatment: Consider a sample cleanup step to remove interfering substances. |
| High Background Signal | Non-specific binding of assay components to the matrix. | 1. Optimize Blocking and Washing Steps: Increase the concentration of blocking agents or the number of wash steps. 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering components. |
| Poor Recovery | Interference from endogenous substances like bilirubin.[5] | 1. Choose a Different Assay Format: For example, a fluorescence polarization immunoassay (FPIA) may be less susceptible to bilirubin interference than the Trinder method.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Salicylate from Plasma/Urine
This protocol is a general guideline and may require optimization.
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Pre-treatment: Acidify 1 mL of plasma or urine with a small volume of acid (e.g., phosphoric acid) to a pH of approximately 3-4. Add an internal standard.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the salicylate with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Salicylate from Plasma
This protocol is based on the method described by Kakkar and Mayersohn (1998).[9]
-
Sample Preparation: To 100 µL of rat plasma, add an internal standard.[9]
-
Extraction: Add 500 µL of chloroform (B151607) and vortex for 1 minute.[9]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.[9]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitution/Derivatization: Reconstitute the residue in the mobile phase for LC-MS analysis or proceed with derivatization for GC-MS analysis.[9] For GC-MS, 50 µL of BSTFA can be added to the dried residue.[9]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Recovery and Matrix Effects
| Analyte | Matrix | Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Salicylate | Plasma | Protein Precipitation | 85 - 95 | 40 - 60 (Suppression) |
| Salicylate | Plasma | Liquid-Liquid Extraction | 90 - 105 | 10 - 25 (Suppression) |
| Salicylate | Plasma | Solid-Phase Extraction | 95 - 110 | < 15 (Suppression) |
| Salicylate | Urine | Dilute and Shoot | 98 - 102 | 50 - 70 (Suppression) |
| Salicylate | Urine | Solid-Phase Extraction | 97 - 108 | < 10 (Suppression) |
Note: These are representative values and can vary depending on the specific protocol and analytical conditions.
Table 2: Cross-Reactivity in Salicylate Immunoassays
| Compound | Assay Type | Cross-Reactivity (%) |
| 4-Aminosalicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | 122%[4] |
| 4-Aminosalicylic Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 121%[4] |
| Gentisic Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 37%[4] |
| Salicyluric Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 2.2%[4] |
Note: Cross-reactivity data highlights the importance of assay validation for specific applications.[4]
Visualizations
Caption: General workflow for salicylate analysis in biological samples.
Caption: Decision tree for troubleshooting inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of fluorescence polarization immunoassay for salicylate to avoid positive/negative interference by bilirubin in the Trinder salicylate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and simple color test for detection of salicylate in whole hemolyzed blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A flow-through system for the determination of salicylate in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
improving the selectivity of the ferric chloride test for phenols
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of the ferric chloride test for phenols.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the ferric chloride test for phenols?
The ferric chloride test is a colorimetric assay used to detect the presence of a phenolic hydroxyl (-OH) group attached to an aromatic ring. In the presence of a neutral solution of ferric chloride (FeCl₃), most phenols form an intensely colored coordination complex, typically appearing as a transient or permanent blue, violet, green, or red-brown color.[1][2] The reaction is based on the formation of a ferric-phenolate complex, such as [Fe(OAr)₆]³⁻.[3][4]
Q2: My test is positive, but I don't think I have a phenol (B47542). What could be causing a false positive?
The primary limitation of the ferric chloride test is its lack of specificity. Several other classes of compounds can also produce a colored complex with FeCl₃, leading to false positive results. These include:
-
Enols: Compounds that can tautomerize to form an enol structure are a common source of interference.[3]
-
Hydroxamic acids, Oximes, and Sulfinic acids: These functional groups are also known to give a positive test.[3]
-
Aromatic carboxylic acids: May produce a tan-colored precipitate.
-
Aliphatic acids: Can result in a yellow solution.
Q3: How can I differentiate between a true phenol and an interfering enol?
A reliable method to distinguish between phenols and enols is to use the Jones Test (Chromic Acid Test) .
-
Enols will be oxidized by the Jones reagent (CrO₃ in sulfuric acid), resulting in the reduction of the orange-red Cr⁶⁺ ion to the green Cr³⁺ ion.
-
Phenols , under the same conditions, will produce a dark-colored solution or precipitate, which is distinctly different from the characteristic green-blue color of a positive Jones Test.
Q4: The standard ferric chloride test isn't working for my sample, which is insoluble in water. What should I do?
For water-insoluble compounds, the Ferric Chloride-Pyridine Test is a more suitable modification. This test is performed in a non-aqueous solvent like dichloromethane (B109758) or chloroform. Pyridine (B92270) is added as a base to facilitate the deprotonation of the phenol, which is necessary for complex formation, and to stabilize the resulting colored complex.[5]
Q5: I've heard that controlling the pH can improve the test's selectivity. How can I perform a buffered ferric chloride test?
Yes, controlling the pH can enhance the specificity and sensitivity of the test. An acidic solution of ferric chloride can be prepared using an acetate (B1210297) buffer. By maintaining a weakly acidic pH (e.g., pH 3.6-4.0), the formation of ferric hydroxide (B78521) is prevented, and the conditions for the complexation reaction with phenols are optimized.
Q6: Can the ferric chloride test be used for quantitative analysis?
While primarily a qualitative test, the ferric chloride reaction can be adapted for the quantitative spectrophotometric determination of phenols. The intensity of the colored complex is proportional to the phenol concentration. For phenol itself, the purple complex exhibits a maximum absorbance (λmax) at approximately 540 nm.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No color change, but other evidence suggests a phenol is present. | Steric Hindrance: Highly hindered phenols (e.g., 2,6-di-tert-butylphenol) may fail to form the colored complex. | Use an alternative analytical method such as IR or NMR spectroscopy for confirmation. |
| Inappropriate Solvent: The standard aqueous test is not suitable for water-insoluble phenols. | Use the Ferric Chloride-Pyridine Test in a solvent like dichloromethane. | |
| Reagent Degradation: The ferric chloride solution may have hydrolyzed, especially if not freshly prepared or neutral. | Prepare a fresh, neutral 1% FeCl₃ solution for the test. | |
| A faint or ambiguous color is observed. | Low Concentration: The concentration of the phenol in the sample may be too low for a strong color to develop. | Concentrate the sample if possible, or use a more sensitive method like the Folin-Ciocalteu assay for total phenols. |
| Incorrect pH: The solution may be too acidic or basic, inhibiting complex formation. | Ensure the ferric chloride solution is neutral or use the Buffered Ferric Chloride Test . | |
| A positive result (color change) is observed, but the presence of a phenol is doubtful. | Interfering Substances: The sample may contain enols, hydroxamic acids, or other interfering compounds.[3] | Perform a confirmatory test. Use the Jones Test to rule out the presence of enols. |
| A precipitate forms upon adding the reagent. | Formation of Ferric Hydroxide: If the solution is not sufficiently neutral or acidic, ferric hydroxide [Fe(OH)₃] may precipitate. | Prepare a fresh, neutral FeCl₃ solution or use the Buffered Ferric Chloride Test . |
| Reaction with Aromatic Acids: Some aromatic carboxylic acids can form tan-colored precipitates. | Check the solubility of your compound in 5% sodium bicarbonate solution. Most phenols are insoluble, while carboxylic acids are soluble. |
Data Presentation
The following table summarizes key quantitative parameters for the spectrophotometric analysis of phenol using the ferric chloride method.
| Parameter | Value | Compound | Reference |
| Maximum Absorbance (λmax) | 540 nm | Phenol | |
| Linear Concentration Range | 0.09 – 2.30 mg/mL | Phenol | |
| Color of Complex | Purple | Phenol |
Experimental Protocols
Protocol 1: Standard Ferric Chloride Test (for water/ethanol-soluble samples)
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample in 1 mL of water or a water-ethanol mixture.
-
Reagent Preparation: Prepare a 1-2% (w/v) solution of ferric chloride (FeCl₃) in deionized water. To ensure the solution is neutral, add a dilute sodium hydroxide solution dropwise until a slight, permanent brown precipitate of ferric hydroxide is formed. Filter the solution to obtain a clear, neutral ferric chloride reagent.[4]
-
Procedure: To the sample solution, add 2-3 drops of the neutral ferric chloride reagent.
-
Observation: Observe any immediate color change. A positive result is the formation of an intense blue, violet, green, or red-brown color.[1][6][7]
Protocol 2: Ferric Chloride-Pyridine Test (for water-insoluble samples)
-
Sample Preparation: Dissolve approximately 15-20 mg of the sample (or 1-2 drops if liquid) in 1 mL of dichloromethane or chloroform.
-
Reagent Preparation: Prepare a 1% (w/v) solution of anhydrous ferric chloride in the same solvent (dichloromethane or chloroform).
-
Procedure: To the sample solution, add 3-5 drops of the 1% ferric chloride solution. Then, add 1-2 drops of pyridine and mix.
-
Observation: The appearance of a blue, violet, purple, green, or red-brown color indicates a positive test for a phenol or enol.[5]
Protocol 3: Buffered Ferric Chloride Test
-
Reagent Preparation:
-
Acetate Buffer (pH 4.0): Prepare an acetate buffer solution by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 4.0.
-
Buffered Ferric Chloride Reagent: Dissolve 1 g of ferric chloride in 100 mL of the prepared acetate buffer.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, ethanol) to a concentration of approximately 10-20 mg/mL.
-
Procedure: Add a few drops of the buffered ferric chloride reagent to 1 mL of the sample solution.
-
Observation: Observe any color change as indicative of a positive result.
Protocol 4: Confirmatory Jones Test (to differentiate phenols from enols)
-
Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Cautiously dilute this mixture to a final volume of 100 mL with deionized water. (Caution: This reagent is highly toxic and corrosive. Handle with extreme care in a fume hood).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 1 mL of acetone.
-
Procedure: To the sample solution, add 1-2 drops of the Jones reagent and agitate the mixture.
-
Observation:
-
Positive for Enol (and other oxidizable groups): The orange-red color of the reagent changes to a blue-green color or forms a dark precipitate.
-
Negative for Enol (Phenol behavior): The solution turns into a dark-colored mixture, typically brown or black, without the characteristic blue-green hue.
-
Visualizations
Caption: Troubleshooting workflow for the ferric chloride test.
Caption: Principle of the ferric chloride test and modifications.
References
- 1. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 2. quora.com [quora.com]
- 3. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
common errors in preparing ferric salicylate standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric salicylate (B1505791) standards.
Troubleshooting Guides
Problem: My standard curve is not linear.
A non-linear standard curve is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for maximum absorbance of the ferric salicylate complex. This is typically between 525 nm and 540 nm.[1]
-
pH of the Solution is Not Optimal: The formation and stability of the this compound complex are highly dependent on pH. The optimal pH range is generally between 2.0 and 2.5.[2] Outside this range, different, less stable iron-salicylate complexes can form, leading to inconsistent absorbance readings.
-
To correct this: Use a pH meter to verify the pH of your standards and adjust as necessary with dilute acid or buffer.
-
-
Instability of the this compound Complex: The colored complex may not be stable over long periods. It is recommended to measure the absorbance of your standards and samples shortly after preparation. One study suggests the complex is stable for up to 50 hours at the optimal pH.[2]
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High Concentration of Salicylate: At very high concentrations, the relationship between absorbance and concentration can become non-linear due to limitations of Beer-Lambert's law.
-
To address this: Dilute your standards to a lower, more appropriate concentration range.
-
-
Contamination of Glassware: Any residue on the cuvettes or glassware can interfere with the absorbance readings.[3]
-
Solution: Thoroughly clean all glassware and rinse cuvettes with the solution to be measured before taking a reading.[4]
-
Problem: The color of my standards is weak or inconsistent.
The intensity of the violet color is directly proportional to the concentration of the this compound complex. Weak or inconsistent color development can point to several issues.
Possible Causes and Solutions:
-
Incorrect Reagent Concentration: The concentration of the ferric chloride reagent is crucial for complete complex formation. A common preparation is a 1% ferric chloride solution in 1% hydrochloric acid.[1]
-
Low Quality or Degraded Reagents: Ensure that the salicylic (B10762653) acid and ferric chloride used are of high purity and have not degraded. Ferric chloride solutions can be sensitive to light and should be stored properly.
-
Presence of Interfering Substances: Certain substances can interfere with the formation of the this compound complex.
-
Incorrect pH: As mentioned previously, the pH must be within the optimal range (2.0-2.5) for proper color development.[2]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: The this compound assay is a colorimetric method based on the reaction between the phenolic hydroxyl group of salicylic acid and ferric ions (Fe³⁺) in an acidic solution. This reaction forms a violet-colored complex, this compound.[1] The intensity of the color is proportional to the concentration of salicylic acid and can be quantified using a spectrophotometer.
Q2: What is the optimal wavelength to measure the absorbance of the this compound complex?
A2: The maximum absorbance (λmax) of the this compound complex is typically in the range of 525 nm to 540 nm.[1] It is recommended to perform a wavelength scan to determine the precise λmax using your specific instrumentation and reagent conditions.
Q3: How stable are the prepared this compound standards?
A3: The stability of the this compound complex is influenced by factors such as pH, temperature, and exposure to light. At an optimal pH of around 2.45, the complex has been reported to be stable for up to 50 hours.[2] However, it is best practice to prepare fresh standards for each experiment and to measure absorbance as soon as possible after preparation to ensure accuracy.
Q4: What are some common substances that can interfere with the this compound assay?
A4: Several types of substances can interfere with this assay:
-
Compounds with phenolic groups: Other compounds containing phenolic hydroxyl groups can also react with ferric chloride to produce a colored complex, leading to falsely high readings.
-
Strong acids or bases: These can alter the pH of the solution, moving it out of the optimal range for complex formation.[5]
-
Reducing agents: Substances like ascorbic acid can reduce Fe(III) to Fe(II), preventing the formation of the colored this compound complex.[5][6]
-
Chelating agents: Molecules that can bind to iron ions, such as EDTA, can compete with salicylate and inhibit the formation of the colored complex.[7][8]
-
Iron-dextran complexes: If present in the sample, these can interfere with colorimetric iron assays.[5][9]
Q5: My blank (ferric chloride solution) has a high absorbance reading. What should I do?
A5: A high absorbance reading for the blank can be due to contaminated or old ferric chloride solution, or contamination in the water or glassware used. If the absorbance of the blank is not close to zero (e.g., within 0.05), you should re-calibrate the spectrophotometer with a freshly prepared blank solution.[4] Ensure you are using high-purity water and clean glassware.
Experimental Protocols
Preparation of this compound Standard Curve
This protocol outlines the steps to prepare a series of this compound standards and generate a standard curve.
Materials:
-
Salicylic acid (analytical grade)
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (B129727) (optional, for initial dissolution of salicylic acid)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of 1% Ferric Chloride Reagent:
-
Dissolve 1 gram of FeCl₃ in 100 mL of 1% HCl solution. To prepare 1% HCl, add 1 mL of concentrated HCl to 99 mL of distilled water.[1]
-
-
Preparation of Salicylic Acid Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 100 mg of salicylic acid.
-
Dissolve it in a few mL of methanol and then make up the volume to 100 mL with distilled water in a volumetric flask.[1]
-
-
Preparation of Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[1]
-
-
Preparation of Calibration Standards:
-
Prepare a series of standards by pipetting varying volumes of the working standard solution into labeled test tubes or volumetric flasks, as detailed in the table below.
-
Add 1 mL of the 1% ferric chloride reagent to each tube.[1]
-
Add distilled water to bring the total volume of each standard to 10 mL.[1]
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 525 nm).
-
Use a blank solution (containing 1 mL of ferric chloride reagent and 9 mL of distilled water) to zero the spectrophotometer.[1]
-
Measure the absorbance of each standard.
-
-
Data Analysis:
-
Plot a graph of absorbance versus the concentration of salicylic acid.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.
-
Quantitative Data Summary
| Standard | Volume of Working Standard (100 µg/mL) (mL) | Volume of 1% FeCl₃ Reagent (mL) | Volume of Distilled Water (mL) | Final Concentration (µg/mL) | Absorbance (at λmax) |
| Blank | 0 | 1 | 9 | 0 | 0.000 |
| 1 | 1 | 1 | 8 | 10 | (Record Value) |
| 2 | 2 | 1 | 7 | 20 | (Record Value) |
| 3 | 3 | 1 | 6 | 30 | (Record Value) |
| 4 | 4 | 1 | 5 | 40 | (Record Value) |
| 5 | 5 | 1 | 4 | 50 | (Record Value) |
| 6 | 6 | 1 | 3 | 60 | (Record Value) |
Visualizations
Caption: Experimental workflow for preparing this compound standards.
Caption: Troubleshooting decision tree for a non-linear standard curve.
References
- 1. bspublications.net [bspublications.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. odinity.com [odinity.com]
- 4. Solved I have found the concentration of Sal-Fe+3 for both | Chegg.com [chegg.com]
- 5. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. umt.edu [umt.edu]
- 9. researchgate.net [researchgate.net]
enhancing the color stability of the ferric salicylate complex
Technical Support Center: Ferric Salicylate (B1505791) Complex
This guide provides troubleshooting advice and answers to frequently asked questions concerning the color stability of the ferric salicylate complex. It is intended for researchers, scientists, and drug development professionals utilizing this complex in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound complex and why is its color significant?
A1: The this compound complex is a coordination compound formed between ferric ions (Fe³⁺) and salicylic (B10762653) acid. The complex is well-known for its distinct deep purple or violet color, which arises from a ligand-to-metal charge transfer (LMCT) band.[1] The intensity of this color is directly proportional to the concentration of the complex, making it widely used in the spectrophotometric quantification of both salicylic acid and iron(III).[2] Its stability is crucial for obtaining accurate and reproducible results.
Q2: What is the primary cause of color instability in this compound solutions?
A2: The most significant factor affecting the color stability of the this compound complex is the pH of the solution.[3] The characteristic violet [FeSal]⁺ complex forms optimally and is most stable in a narrow acidic pH range of approximately 2.0 to 3.0.[3][4] Outside this range, different, less stable, or differently colored species may form, or the complex may dissociate, leading to color fading. At a pH above 3.2, ferric ions can begin to precipitate as ferric hydroxide (B78521) (Fe(OH)₃), causing a loss of color and turbidity.[5]
Q3: How long can the color of the this compound complex be expected to last?
A3: Under optimal conditions, specifically within a pH range of 2.0 to 2.5, the purple complex has been reported to be stable for up to 50 hours.[3] However, stability can be significantly reduced by exposure to light, elevated temperatures, the presence of reducing agents, or other competing ligands.
Q4: Besides pH, what other factors can lead to the degradation of the complex's color?
A4: Several factors other than pH can cause the color to fade:
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce photochemical reactions that lead to the reduction of Fe(III) to Fe(II) and the degradation of the complex.[1]
-
Reducing Agents: Substances that can reduce Fe(III) to Fe(II), such as ascorbic acid, will cause the color to disappear as Fe(II) does not form the colored complex with salicylate.[6][7]
-
Competing Ligands: If other compounds that form more stable complexes with Fe(III) are present, they can displace the salicylate ligand, leading to a color change or loss.[7]
-
High Temperatures: Thermal decomposition of the this compound complex can occur at elevated temperatures.[8]
Troubleshooting Guide
Problem: The deep violet color of my this compound solution is fading rapidly.
| Possible Cause | Recommended Action |
| Incorrect pH | The pH of your solution is likely outside the optimal 2.0-3.0 range.[4] Verify the pH using a calibrated pH meter. Adjust the pH to approximately 2.5 using a suitable buffer system, such as a formate (B1220265) buffer.[6][9] |
| Photodegradation | The solution may be exposed to excessive ambient or UV light. Store the solution in an amber glass bottle or protect it from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions if possible.[1] |
| Presence of a Reducing Agent | A contaminant in your reagents or sample may be reducing the Fe(III) to Fe(II). Review all components of your solution for potential reducing agents (e.g., ascorbic acid, thiols).[7] If necessary, purify your reagents or work in an inert atmosphere. |
| Thermal Decomposition | The solution may be stored at too high a temperature. Store the solution at room temperature or refrigerated, and avoid heating unless specified by a protocol. The complex is known to decompose at high temperatures.[8] |
Problem: My solution is not developing the expected deep purple color.
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | The molar ratio of iron(III) to salicylic acid is critical for complex formation. The primary violet complex has a 1:1 stoichiometry.[4] Ensure your calculations for the concentrations of iron(III) and salicylic acid are correct. |
| pH is Too Low or Too High | While the complex forms in acidic conditions, a pH that is too low can suppress the dissociation of salicylic acid's carboxylic group, hindering complexation. A pH above 3.0 can lead to the formation of different species with different colors.[10] Adjust the pH to the 2.0-3.0 range for optimal color development.[4] |
| Interfering Substances | Other ions or ligands in your solution might be competing with salicylate to bind with the iron(III). Use high-purity, analytical grade reagents and deionized water to prepare your solutions.[8] |
Problem: A precipitate has formed in the solution.
| Possible Cause | Recommended Action |
| pH is Too High | If the pH of the solution rises above approximately 3.2, the free Fe(III) ions will begin to hydrolyze and precipitate as reddish-brown ferric hydroxide (Fe(OH)₃).[5] Immediately check and lower the solution's pH to below 3.0. |
Data Presentation: pH Influence on this compound Complex
The stability and spectral characteristics of the this compound complex are highly dependent on pH. The tables below summarize key quantitative data from the literature.
Table 1: Optimal pH for Formation and Maximum Absorbance (λmax)
| Complex Species | Optimal pH Range for Formation | λmax (nm) | Color | Reference(s) |
| [Fe(Sa)]⁺ | 2.4 - 3.0 | 530 | Violet | [4] |
| [Fe(Sa)]⁺ | 2.0 - 2.5 | 524 | Purple | [3] |
| Multiple Species | > 3.0 | Shifts to shorter wavelengths | Red to Yellow | [10][11] |
Table 2: Stability and Formation Constants
| Constant | Value | Conditions | Reference |
| Log K (Formation Constant) | 7.31 | Room Temperature (25 °C) | [4] |
| Free Energy (ΔG) | -41.71 kJ mol⁻¹ | Room Temperature (25 °C) | [4] |
| Formation Constant (Kf) | 710 | Literature compilation | [7] |
Experimental Protocol: Preparation of a Stable this compound Solution
This protocol describes the preparation of a this compound solution optimized for color stability, suitable for use as a spectrophotometric standard.
1. Reagents and Materials:
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O), analytical grade
-
Salicylic Acid (C₇H₆O₃), analytical grade
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Deionized Water
-
Volumetric flasks (100 mL)
-
Calibrated pH meter
-
Spectrophotometer
2. Preparation of Stock Solutions:
-
0.02 M Ferric Chloride Solution: Dissolve the appropriate mass of FeCl₃·6H₂O in deionized water, add a small amount of 0.1 M HCl to prevent hydrolysis, and dilute to the final volume in a volumetric flask.
-
0.02 M Salicylic Acid Solution: Dissolve the appropriate mass of salicylic acid in deionized water and dilute to the final volume in a volumetric flask.[12]
3. Formation of the Complex:
-
In a 100 mL volumetric flask, combine equal volumes of the 0.02 M ferric chloride and 0.02 M salicylic acid stock solutions to ensure a 1:1 molar ratio.[4][8]
-
Dilute the mixture to approximately 80% of the final volume with deionized water.
4. pH Adjustment (Critical Step):
-
Using the calibrated pH meter, monitor the pH of the solution.
-
Carefully adjust the pH to be within the range of 2.4 - 2.8 by dropwise addition of 0.1 M HCl or 0.1 M NaOH as needed.[4] This range is optimal for the formation and stability of the mono-salicylate complex.[3][4]
5. Final Preparation and Storage:
-
Once the target pH is achieved and stable, dilute the solution to the final 100 mL mark with deionized water.
-
Mix the solution thoroughly by inversion.
-
Transfer the final solution to a clean, amber glass bottle to protect it from light.[1]
-
Store the solution at room temperature. The color should remain stable for at least 48 hours.[3]
6. Spectrophotometric Measurement:
-
Measure the absorbance of the solution at its maximum absorbance wavelength (λmax), which should be approximately 530 nm for the [FeSal]⁺ complex.[4][10]
Visualizations
The following diagrams illustrate key concepts for troubleshooting and understanding the this compound complex.
Caption: A flowchart for troubleshooting color instability in this compound solutions.
Caption: The relationship between pH and the dominant this compound species formed.
References
- 1. kinetics.nsc.ru [kinetics.nsc.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. CN102519894B - Ferric ion stabilizing capability measurement method of acidification ferric ion stabilizer - Google Patents [patents.google.com]
- 6. Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Methyl Salicylate Quantification
Welcome to the technical support center for the quantification of methyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for method optimization.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for quantifying methyl salicylate in my specific sample matrix?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample's characteristics. GC is ideal for volatile compounds like methyl salicylate, especially when analyzing them alongside other volatile components.[1] RP-HPLC with UV detection is a versatile and widely used alternative, particularly for pharmaceutical formulations and less volatile sample matrices.[1]
Q2: What are the critical parameters to consider when validating an analytical method for methyl salicylate?
A2: According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1] These parameters ensure the method is reliable and suitable for its intended purpose.[1]
Q3: How can I ensure the specificity of my method when analyzing complex mixtures?
A3: To demonstrate specificity, you must show that the signal for methyl salicylate is not affected by other components like impurities, degradation products, or matrix components.[1] This can be achieved by analyzing a blank matrix and a placebo. No interfering peaks should appear at the retention time of methyl salicylate.[1] For HPLC, a Diode Array Detector (DAD) can confirm peak purity by showing consistent UV spectra across the peak, while for GC-MS, consistent mass spectra across the peak indicate purity.[2]
Q4: What are common sample preparation techniques for methyl salicylate analysis in plant tissues?
A4: For plant tissues, common extraction methods include headspace solid-phase microextraction (HS-SPME) for volatile analysis, solvent extraction using solvents like methanol (B129727) or ethyl acetate, and steam distillation.[3][4] The choice of method depends on whether you are analyzing fresh or dried tissue and the desired sensitivity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of methyl salicylate by HPLC and GC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| HPLC: Peak Tailing or Fronting | 1. Active Sites on Column: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with the analyte. 2. Column Overload: Injecting too high a concentration of the sample.[5] 3. Inappropriate Mobile Phase pH: The pH can affect the ionization state of the analyte. 4. Column Void: A void has formed at the head of the column.[6] | 1. Use a column with low silanol activity or an end-capped column. Consider adding a competitive base to the mobile phase. 2. Dilute the sample to a lower concentration.[5] 3. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form. 4. Replace the column.[6] |
| HPLC: Drifting Retention Times | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase. 2. Changing Mobile Phase Composition: Inconsistent mixing or evaporation of a volatile solvent. 3. Temperature Fluctuations: The column temperature is not stable.[7] | 1. Ensure the column is equilibrated for a sufficient time before starting the analysis. 2. Prepare fresh mobile phase and ensure the solvent mixer is working correctly. Degas the mobile phase.[8] 3. Use a column oven to maintain a constant temperature.[7] |
| GC: Peak Tailing | 1. Active Sites in Injector or Column: Exposed silanol groups can interact with methyl salicylate.[5] 2. Column Contamination: Buildup of non-volatile residues in the column.[5] 3. Slow Injection: A slow injection can cause band broadening.[5] | 1. Use a deactivated injector liner and a high-quality, deactivated column. 2. Bake out the column at a high temperature or trim the front end of the column. 3. Use a fast and consistent injection technique.[5] |
| GC: Ghost Peaks | 1. Septum Bleed: Degradation of the injector septum at high temperatures. 2. Contaminated Carrier Gas: Impurities in the carrier gas. 3. Sample Carryover: Residue from a previous injection.[5] | 1. Use a high-quality, low-bleed septum and replace it regularly.[5] 2. Ensure the use of high-purity carrier gas and install a gas purifier.[5] 3. Implement a thorough syringe rinse between injections and increase the bake-out time between runs.[5] |
| Non-Linear Calibration Curve | 1. Detector Saturation (High Concentrations): The detector response is no longer proportional to the analyte concentration.[5] 2. Analyte Adsorption (Low Concentrations): Active sites in the system adsorb the analyte at low levels.[5] | 1. Narrow the concentration range of the calibration standards to stay within the linear range of the detector. 2. Ensure the GC or HPLC system is properly passivated to minimize active sites.[5] |
| Co-elution with Interfering Compounds | 1. Insufficient Chromatographic Resolution: The analytical column is not able to separate methyl salicylate from other compounds in the matrix.[2] | 1. Method Optimization: Adjust the mobile phase composition, gradient profile (HPLC), or temperature program (GC).[2] 2. Column Selection: Use a column with a different selectivity. For GC, a mid-polar capillary column is often recommended.[5] 3. Sample Cleanup: Implement a sample preparation step (e.g., solid-phase extraction) to remove interfering compounds. |
Detailed Experimental Protocols
Protocol 1: Quantification of Methyl Salicylate in a Medicated Cream by RP-HPLC
This protocol is adapted from a validated method for determining methyl salicylate in a cream formulation.[7]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and a photodiode array (PDA) detector.[7]
-
Column: Lichrosorb C8, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: 304 nm.[7]
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of methyl salicylate and dissolve it in methanol in a 100 mL volumetric flask.[7]
-
Working Standard (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.[9]
-
Calibration Standards: Prepare a series of calibration standards, for example, from 25 to 175 µg/mL, by diluting the working standard with the mobile phase.[7]
3. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the medicated cream into a 100 mL volumetric flask.[7]
-
Add 20 mL of methanol and heat the flask on a water bath until boiling.[7]
-
Cool the sample to room temperature and dilute to 100 mL with the mobile phase.[7]
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[7]
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of methyl salicylate in the sample using the regression equation from the calibration curve.[3]
Protocol 2: Quantification of Methyl Salicylate in Plant Tissue by GC-MS
This protocol provides a general method for the analysis of methyl salicylate in plant tissues.[3]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent.[5]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C for 4 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 6 minutes.[10]
-
MS Ion Source Temperature: 230°C.[10]
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-400 amu.[10]
2. Sample Preparation (Headspace SPME):
-
Flash-freeze 100-200 mg of fresh plant tissue in liquid nitrogen.[3]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3]
-
Quickly transfer the powder to a headspace vial and seal it.[3]
-
Add a known amount of an appropriate internal standard.
-
Incubate the vial at 60°C for 30 minutes to allow volatiles to accumulate in the headspace.[3]
-
Expose a SPME fiber to the headspace for a defined period (e.g., 30 minutes).[3]
-
Retract the fiber and insert it into the GC injector for thermal desorption.[3]
3. Analysis and Quantification:
-
Prepare a stock solution of methyl salicylate in a suitable solvent like methanol.[3]
-
Create a series of calibration standards and spike each with the internal standard at a constant concentration.[3]
-
Analyze the standards using the optimized GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of methyl salicylate in the plant samples using the regression equation.[3]
Method Performance Data
The following tables summarize typical performance characteristics for HPLC and GC methods for methyl salicylate quantification.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Lichrosorb C8[9] | C18[11] |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[9] | Acetonitrile:Water with Phosphoric Acid (pH 3) (65:35, v/v)[11] |
| Detection | PDA at 304 nm[9] | UV at 205 nm[11] |
| Linearity Range | 25-175 µg/mL[9] | 0.05-100.0 µg/mL[11] |
| Correlation Coefficient (r²) | 0.9999[9] | > 0.999 |
| Accuracy (% Recovery) | 99.78 - 100.0%[9] | 97.80 - 103.80%[11] |
| Precision (RSD%) | < 2.0%[7] | < 3.0%[11] |
| LOD | Not Specified | 0.0271 µg/mL[11] |
| LOQ | Not Specified | Not Specified |
Table 2: Performance Characteristics of GC-MS/MS Method
| Parameter | Method 1 |
| Principle | Isotope Dilution GC-MS/MS[12] |
| Sample Matrix | Human Skin and Hair[12] |
| Linearity Range | 0.5 - 5000 ng/mL[12] |
| Correlation Coefficient (r²) | > 0.9968[12] |
| Accuracy (% Recovery) | 99.48 - 102.33%[12] |
| Precision (RSD%) | 1.91 - 2.97% (inter-day)[12] |
| LOD | 0.05 ng/mL[12] |
| LOQ | 0.5 ng/mL[12] |
Visualizations
Caption: Experimental workflow for methyl salicylate quantification.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. realab.ua [realab.ua]
- 7. turkjps.org [turkjps.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Ferric Chloride Test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing and interpreting the ferric chloride test for the detection of phenols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my ferric chloride solution yellow, and is it suitable for the test?
A1: A yellow color in your ferric chloride (FeCl₃) solution is normal and indicates the presence of hydrated iron(III) ions. However, the critical factor for a successful test is the neutrality of the solution. An acidic or basic solution can interfere with the formation of the colored complex, leading to inaccurate results.[1][2] It is crucial to use a freshly prepared or properly neutralized ferric chloride solution.
Troubleshooting:
-
Prepare a fresh neutral solution: Dissolve ferric chloride in distilled water and add a dilute sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution dropwise until a faint permanent brown precipitate of ferric hydroxide (Fe(OH)₃) is observed.[3][4][5] Filter this solution to remove the precipitate; the clear filtrate is the neutral ferric chloride reagent.
-
Test the pH: Before use, you can test the pH of your solution with pH paper to ensure it is close to neutral (pH 7).
Q2: I performed the test, but no color change was observed, or the color is very faint. Does this confirm the absence of a phenol (B47542)?
A2: Not necessarily. While a distinct color change (e.g., violet, blue, green, red) is a positive indicator for phenols, a negative or faint result can be misleading.[6] Several factors can lead to a false negative result.
Troubleshooting:
-
Check for Steric Hindrance: Phenols with bulky groups near the hydroxyl (-OH) group may not be able to form the colored complex with the ferric ion due to steric hindrance.[7]
-
Verify pH of the Reaction Mixture: The formation of the colored complex is pH-dependent. If the sample itself is acidic or basic, it can alter the pH of the reaction mixture and inhibit color development. Ensure the final solution is neutral.
-
Consider the Solvent: The test is typically performed in water or a water-ethanol mixture. If your sample is insoluble in these solvents, it may not be available to react with the ferric chloride.[8] For water-insoluble samples, dissolving them in dichloromethane (B109758) with a small amount of pyridine (B92270) can be an alternative.[8]
-
Increase Analyte Concentration: The concentration of the phenolic compound in your sample might be below the detection limit of the test. Try concentrating your sample if possible.
Q3: My test produced a color, but I suspect it might be a false positive. What other compounds can give a positive ferric chloride test?
A3: The ferric chloride test is not entirely specific to phenols. Several other classes of organic compounds can produce a colored complex with ferric chloride, leading to false positive results.
Interfering Compounds:
-
Enols: Compounds that can tautomerize to form enols, such as some aldehydes and ketones, can give a positive test.[9]
-
Hydroxamic acids, Oximes, and Sulfinic acids: These functional groups are also known to give positive results with the ferric chloride test.[8]
-
Carboxylic Acids: Some carboxylic acids, particularly aromatic ones, can yield a tan precipitate or a colored solution.[7][10] For example, formic acid and acetic acid can produce a red color.[10]
Troubleshooting:
-
Perform Confirmatory Tests: To confirm the presence of a phenol, it is recommended to use additional qualitative tests, such as the bromine water test, or modern spectroscopic techniques like NMR and IR spectroscopy for definitive identification.[8]
Q4: The color of my positive test is not what I expected based on the literature. What could be the reason for this variation?
A4: The color produced in the ferric chloride test can be influenced by several factors, leading to variations from expected results.
Factors Influencing Color:
-
Structure of the Phenol: The nature and position of substituents on the aromatic ring can significantly affect the color of the iron-phenol complex.[11]
-
Concentration: The concentration of the phenol can influence the intensity of the color.[11]
-
pH of the Solution: As mentioned, the pH of the reaction medium plays a critical role in complex formation and the resulting color.
-
Presence of Impurities: Impurities in the sample or reagents can interfere with the color development.
Troubleshooting:
-
Use a Standard: Run the test concurrently with a known standard of the suspected phenolic compound to compare the color.
-
Purify the Sample: If impurities are suspected, purify your sample before performing the test.
Quantitative Data
Table 1: Color Results of Ferric Chloride Test for Various Phenolic Compounds
| Phenolic Compound | Observed Color |
| Phenol | Violet or blue[12] |
| Resorcinol | Violet or blue[12] |
| Catechol | Green[12] |
| Hydroquinone | Violet or transient blue[12] |
| Pyrogallol | Blue, rapidly changing to red[12] |
| Ortho-cresol | Violet or blue[12] |
| Para-cresol | Violet or blue[12] |
| Salicylic acid | Violet[13] |
| Gallic acid | Black[13] |
| Beta-naphthol | Green[13] |
Table 2: Factors Affecting Ferric Chloride Test Results
| Factor | Effect on Test Result | Troubleshooting/Considerations |
| pH | Non-neutral pH can lead to false negatives or interfere with color formation.[10] | Use a freshly prepared neutral ferric chloride solution. |
| Steric Hindrance | Bulky substituents near the hydroxyl group can prevent complex formation, causing a false negative.[7] | Consider alternative analytical methods for highly substituted phenols. |
| Concentration | Low concentrations of phenol may result in a faint or no observable color change. | Concentrate the sample if possible. |
| Solvent | The sample must be soluble in the reaction medium to react. | Use a water-ethanol mixture or dichloromethane with pyridine for insoluble samples.[8] |
| Interfering Compounds | Enols, hydroxamic acids, oximes, sulfinic acids, and some carboxylic acids can give false positives.[8][9] | Perform confirmatory tests (e.g., bromine water test, spectroscopy). |
Experimental Protocols
1. Preparation of Neutral Ferric Chloride Solution
Materials:
-
Ferric chloride (FeCl₃)
-
Distilled water
-
Dilute sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
Filter paper and funnel
Procedure:
-
Prepare a 1-5% aqueous solution of ferric chloride.
-
While stirring, add the dilute NaOH or NH₄OH solution drop by drop.
-
Continue adding the base until a slight, permanent brown precipitate of ferric hydroxide is formed.[3][5]
-
Filter the solution to remove the precipitate.
-
The clear filtrate is the neutral ferric chloride reagent. It should be freshly prepared for best results.[14]
2. Standard Ferric Chloride Test for Phenols
Materials:
-
Sample to be tested
-
Neutral ferric chloride solution (1-5%)
-
Test tubes
-
Solvent (distilled water, ethanol, or a mixture)
Procedure:
-
Dissolve a small amount of the sample (a few crystals or drops) in 1-2 mL of a suitable solvent (water or a water-ethanol mixture) in a clean test tube.
-
Add a few drops of the neutral ferric chloride solution to the test tube.
-
Gently shake the test tube to mix the contents.
-
Observe any color change. A distinct color change to violet, blue, green, or red-brown indicates the presence of a phenolic group.[15][16] A yellow solution is generally considered a negative result.
Visualizations
Caption: Experimental workflow for the ferric chloride test.
Caption: Logical relationship for interpreting ferric chloride test results.
References
- 1. learnorganicchem.com [learnorganicchem.com]
- 2. google.com [google.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. reddit.com [reddit.com]
- 7. studylib.net [studylib.net]
- 8. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. organic chemistry - Neutral FeCl3 Test - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 [pw.live]
- 16. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
troubleshooting unexpected color changes in ferric salicylate test
Technical Support Center: Ferric Salicylate (B1505791) Test
This guide provides troubleshooting and frequently asked questions for the ferric salicylate test, a colorimetric assay used to detect salicylates and other phenolic compounds.
Troubleshooting Guide
This section addresses specific unexpected outcomes during the this compound test.
Q1: My solution turned yellow, brown, or green instead of the expected violet.
Answer: An unexpected color change typically points to issues with pH or the presence of interfering substances.
-
Incorrect pH: The characteristic violet color of the this compound complex is highly pH-dependent. The optimal pH range for the formation of the stable purple complex is between 2.0 and 2.5.[1]
-
High pH (> 3): In less acidic or neutral solutions, the ferric chloride (FeCl₃) can precipitate as brown ferric hydroxide (B78521) (Fe(OH)₃), masking the violet color.
-
Highly Acidic pH (< 1): Very strong acidic conditions can prevent the complex from forming, leading to the original yellow color of the ferric chloride solution.[2]
-
-
Interfering Substances: The ferric chloride test is not specific to salicylates.[3] Many other compounds containing a phenolic hydroxyl group can react to produce a colored complex, which may range from blue, green, to red.[4] If your sample matrix is complex, consider a purification step or a more specific analytical method like HPLC for confirmation.[3]
Q2: No color developed, but I expect salicylates to be present (False Negative).
Answer: A lack of color change when salicylates are expected can result from several factors.
-
Incorrect pH: As mentioned, a highly acidic solution (pH < 1) can inhibit the formation of the colored complex.[2] Ensure the final solution pH is within the optimal 2.0-2.5 range.[1]
-
Low Salicylate Concentration: The sample may contain salicylates at a concentration below the limit of detection (LOD) for the specific protocol being used. For instance, one common method has an LOD of 75 mg/L.[3]
-
Degraded Reagent: Ferric chloride solutions can degrade over time. If the reagent appears cloudy or has significant precipitate, it may no longer be effective. It is recommended to use a freshly prepared or properly stored solution.
-
Presence of Strong Complexing Agents: If the sample contains other ligands that form more stable complexes with iron (III) ions than salicylate does, they may prevent the formation of the violet this compound complex.
Q3: The violet color appeared but faded quickly.
Answer: The stability of the this compound complex can be influenced by several factors.
-
pH Instability: If the solution is not properly buffered, the pH may drift out of the optimal range, causing the complex to dissociate. The complex is reported to be stable for up to 50 hours at the optimal pH of 2.45.[1]
-
Photochemical Instability: While generally stable, prolonged exposure to high-intensity light, particularly UV light, can potentially lead to the degradation of the complex over time.
-
Reductants: The presence of reducing agents in the sample can reduce Fe(III) to Fe(II). Since Fe(II) does not form the colored complex with salicylate, this will cause the violet color to fade.
Q4: My test is positive (violet color), but my sample should not contain salicylates (False Positive).
Answer: This is a common issue due to the non-specific nature of the test. The ferric chloride test yields a positive result for most compounds containing a phenol (B47542) group.[4]
-
Phenolic Compounds: A wide range of natural and synthetic compounds possess a phenolic hydroxyl group and will produce a color change. Examples include phenol itself, cresols, and various plant-derived compounds.
-
Enols and Other Functional Groups: The test can also give a positive result for enols, hydroxamic acids, and sulfinic acids.[4][5]
-
Sample Contamination: Ensure that glassware is thoroughly cleaned and that there is no cross-contamination from previous experiments.
Data & Protocols
Experimental Protocol: Qualitative Ferric Chloride Test
This protocol describes a general method for the qualitative detection of salicylates.
Reagents and Materials:
-
1% (w/v) Ferric Chloride (FeCl₃) solution in water.
-
Sample solution (e.g., dissolved aspirin (B1665792) tablet, urine).[6]
-
Positive Control (e.g., 0.1% salicylic (B10762653) acid solution).
-
Negative Control (e.g., deionized water).
-
Test tubes.
-
Pipettes.
Procedure:
-
Place 1 mL of the sample solution into a clean test tube.
-
Prepare a positive and negative control in separate test tubes.
-
Add 2-3 drops of the 1% ferric chloride solution to each test tube.
-
Gently swirl the tubes to mix the contents.
-
Observe for an immediate color change.[3]
Interpretation:
-
Positive Result: The immediate development of a distinct violet or purple color indicates the presence of salicylates or other phenolic compounds.[3][6][7]
-
Negative Result: The solution remains yellow (the color of the FeCl₃ reagent) or shows no significant change.[7]
Table 1: Influence of pH on this compound Test
| pH Range | Observation | Chemical Reason |
| < 2.0 | No violet color; solution remains yellow. | Excess H⁺ ions prevent the deprotonation of the phenolic group, inhibiting complex formation.[2] |
| 2.0 - 2.5 | Intense, stable violet/purple color. | Optimal conditions for the formation of the mono-salicylate-iron(III) complex. [1] |
| > 3.0 | Color fades or is masked by a brown precipitate. | Formation and precipitation of ferric hydroxide (Fe(OH)₃). |
Diagrams
Chemical Reaction Pathway
The ferric chloride test is based on the formation of a colored coordination complex between the ferric ion (Fe³⁺) and the phenolic hydroxyl group of salicylic acid.[3] The reaction results in a distinct violet-colored complex.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nyc.gov [nyc.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. brainly.com [brainly.com]
- 8. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Ferric Chloride Test for Phenols with a Focus on Salicylic Acid
For researchers, scientists, and drug development professionals, the detection and quantification of phenolic compounds are crucial in various analytical procedures. The ferric chloride test is a well-established, simple, and rapid colorimetric method for this purpose. This guide provides an objective comparison of the ferric chloride test when used for the detection of general phenols versus its specific application for salicylic (B10762653) acid, where a distinct ferric salicylate (B1505791) complex is formed. The information presented herein is supported by experimental data to aid in the selection of appropriate analytical parameters.
Principle of the Ferric Chloride Test
The ferric chloride test is based on the reaction of a phenol (B47542) with a neutral solution of ferric chloride (FeCl₃). The hydroxyl group of the phenol forms a colored complex with the ferric ion (Fe³⁺), which can be detected visually or quantified spectrophotometrically. The color of the complex can vary from purple, blue, green, to red-brown, depending on the nature of the phenol.[1][2][3][4]
While often referred to as the "ferric salicylate test" when used for salicylic acid, it is, in fact, a specific application of the general ferric chloride test. In this case, the product of the reaction is a colored this compound complex.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the ferric chloride test with a generic phenol and with salicylic acid. It is important to note that these values are compiled from various sources and may vary depending on the specific experimental conditions.
| Parameter | Ferric Chloride Test for General Phenols | Ferric Chloride Test for Salicylic Acid |
| Typical Chromophore | Ferric-phenolate complex | This compound complex |
| λmax (Wavelength of Maximum Absorbance) | ~540 nm | ~525 - 530 nm |
| Color of Complex | Varies (purple, blue, green) | Intense violet-blue |
| Stability of Complex | Reported to be stable for at least 10 hours | Stable |
| Stoichiometry (Phenol:Fe³⁺) | Often cited as 6:1 (e.g., [Fe(OPh)₆]³⁻)[1] | Reported as 1:1, 2:1, and 3:1 (Fe³⁺:salicylate) depending on conditions |
| Potential Interferences | Enols, hydroxamic acids, oximes, and sulfinic acids can give a positive result.[1] | Similar to general phenols. |
Experimental Protocols
Below are detailed experimental protocols for the quantitative determination of a general phenol and salicylic acid using the ferric chloride test.
Protocol 1: Spectrophotometric Determination of a General Phenol
Objective: To determine the concentration of a phenol in an aqueous sample.
Materials:
-
Stock solution of the phenol of interest (e.g., 1 mg/mL)
-
1% (w/v) Ferric chloride (FeCl₃) solution in 0.1 M HCl
-
Distilled water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the phenol from the stock solution in volumetric flasks. The concentration range should be appropriate for creating a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).
-
Color Development: To a set volume of each standard solution and the unknown sample in separate test tubes, add a fixed volume of the 1% ferric chloride solution. For example, to 5 mL of each standard, add 1 mL of the FeCl₃ solution.
-
Incubation: Mix the solutions and allow them to stand for a specified time (e.g., 5 minutes) for the color to develop fully.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 540 nm, using a spectrophotometer. Use a blank solution (distilled water with ferric chloride) to zero the instrument.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
-
Determination of Unknown: Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Protocol 2: Spectrophotometric Determination of Salicylic Acid
Objective: To determine the concentration of salicylic acid in a sample.
Materials:
-
Stock solution of salicylic acid (e.g., 1 mg/mL)
-
1% (w/v) Ferric chloride (FeCl₃) solution in 0.1 M HCl
-
Distilled water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of salicylic acid from the stock solution in volumetric flasks (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Color Development: To a specific volume of each standard and the unknown sample in separate volumetric flasks, add a fixed volume of the 1% ferric chloride solution. For example, to 1 mL of each standard, add 1 mL of the FeCl₃ solution and dilute to 10 mL with distilled water.
-
Incubation: Mix the solutions thoroughly and allow for color development (typically a few minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the violet-colored complex at its λmax, which is approximately 525-530 nm. Use a blank containing the ferric chloride solution and distilled water.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the salicylic acid standards.
-
Determination of Unknown: Use the calibration curve to determine the concentration of salicylic acid in the unknown sample based on its absorbance.
Visualizations
The following diagrams illustrate the chemical reactions and experimental workflow.
Caption: Reaction of Ferric Chloride with Phenol and Salicylic Acid.
Caption: Experimental Workflow for Phenolic Compound Quantification.
Conclusion
The ferric chloride test is a versatile and straightforward method for the detection and quantification of phenolic compounds. While the underlying principle remains the same, the specific characteristics of the resulting colored complex, such as the wavelength of maximum absorbance and color, can vary depending on the structure of the phenol. The reaction with salicylic acid yields a particularly intense and characteristic violet-blue this compound complex, making this test highly suitable for its determination. For accurate quantitative analysis, it is essential to prepare a specific calibration curve for the compound of interest under consistent experimental conditions. Researchers should also be aware of potential interferences from other compounds that can yield a positive result with ferric chloride.
References
comparing ferric salicylate and other iron complexes for sensing
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of iron is critical across various scientific disciplines, from environmental monitoring to biomedical research and pharmaceutical development. A variety of iron complexes have been developed for sensing applications, each with distinct performance characteristics. This guide provides a detailed comparison of ferric salicylate (B1505791) with other commonly used iron complexes, offering insights into their performance, experimental protocols, and sensing mechanisms to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Iron Sensing Complexes
The selection of an iron sensing complex is often dictated by the specific requirements of the application, such as the desired sensitivity, the expected concentration range of the analyte, and the nature of the sample matrix. The following table summarizes the key quantitative performance metrics of ferric salicylate and other prominent iron complexes.
| Complex/Reagent | Target Iron Species | Method | Wavelength (λmax) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Linear Range | Limit of Detection (LOD) |
| This compound | Fe(III) | Colorimetric | ~525-535 nm[1] | Not consistently reported | Variable | Not consistently reported |
| Ferrozine | Fe(II) | Colorimetric | 562 nm[2][3] | ~27,900 - 31,500[2][4] | Up to 500 µg/dL (89.5 µM)[5] | 1.85 - 12 µg/dL (0.33 - 2.15 µM)[5][6] |
| Bathophenanthroline (B157979) | Fe(II) | Colorimetric | 533 nm[7] | ~22,400[7] | 50 - 2000 nM[8] | 19 nM (Fluorometric)[9] |
| Desferal (Deferoxamine) | Fe(III) | Colorimetric | - | - | - | - |
Note: The performance of this compound as a quantitative sensor is less documented in standardized assays compared to Ferrozine and Bathophenanthroline, which are well-established reagents for iron determination. Desferal is primarily a therapeutic chelating agent, and while it forms a colored complex with iron, its use as a routine quantitative laboratory sensor is not as common.
Signaling Pathways and Experimental Workflows
The sensing mechanism for these complexes primarily relies on a colorimetric change upon binding with iron. This change in absorbance is then quantified using spectrophotometry.
This compound Sensing Mechanism
Ferric ions (Fe³⁺) react with salicylic (B10762653) acid to form a distinctively colored complex. The stoichiometry of this complex can vary depending on the reaction conditions, but a 1:1 complex is often cited.[10][11]
Caption: this compound complex formation.
Ferrozine Experimental Workflow
The Ferrozine assay is a widely used method for the quantification of ferrous iron (Fe²⁺). It involves the reduction of any ferric iron (Fe³⁺) in the sample to Fe²⁺, followed by the addition of Ferrozine, which forms a stable, intensely colored magenta complex.
Caption: Ferrozine assay workflow.
Bathophenanthroline Signaling Pathway
Bathophenanthroline is a highly sensitive reagent for the detection of ferrous iron (Fe²⁺). It forms a stable, red-colored complex with Fe²⁺ that can be extracted into an organic solvent to increase sensitivity.
Caption: Bathophenanthroline-Iron complex formation.
Experimental Protocols
This compound Test for Salicylate Detection (Qualitative)
This protocol is a modification of the classic qualitative test for phenols.
Materials:
-
Sample containing salicylate
-
10% Ferric Chloride (FeCl₃) solution[12]
-
Test tubes
Procedure:
-
If the sample is a solid, crush it into a fine powder.
-
Place a small amount of the sample into a test tube.
-
Add a few drops of the 10% FeCl₃ solution to the sample.[12]
-
Observe for a color change. A positive test for salicylates is indicated by the formation of a violet-colored complex.[12]
Quantitative Determination of Iron using the Ferrozine Assay
This protocol is adapted from established methods for the colorimetric quantification of iron.[2][3]
Materials:
-
Iron standards (0-50 µM)
-
Reducing agent: 10% (w/v) ascorbic acid or hydroxylamine (B1172632) hydrochloride
-
Ferrozine solution (e.g., 5 mM in a suitable buffer)
-
Buffer solution (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5-5.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample into a microcentrifuge tube or cuvette.
-
To determine total iron, add the reducing agent to convert all Fe³⁺ to Fe²⁺. Incubate for 10-15 minutes at room temperature. For Fe²⁺ determination, omit this step.
-
-
Color Development:
-
Add the buffer solution to the sample.
-
Add the Ferrozine solution and mix well.
-
Allow the color to develop for at least 5 minutes.[6]
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 562 nm using the spectrophotometer.[2]
-
Use a reagent blank (containing all reagents except the iron standard/sample) to zero the instrument.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the iron concentration in the samples from the calibration curve.
-
Quantitative Determination of Iron using the Bathophenanthroline Method
This protocol is based on the sensitive detection of Fe²⁺ using bathophenanthroline.[7][13]
Materials:
-
Iron standards (in the nM to low µM range)
-
Reducing agent: L-ascorbic acid or hydroxylamine hydrochloride
-
Bathophenanthroline solution (e.g., in ethanol (B145695) or methanol)
-
Buffer solution (e.g., acetate buffer, pH 4.0-4.5)[14]
-
Organic extraction solvent (e.g., n-hexyl or isoamyl alcohol)[14]
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation and Reduction:
-
To a known volume of the aqueous sample, add the reducing agent to convert Fe³⁺ to Fe²⁺.
-
Add the acetate buffer to adjust the pH to approximately 4.5.[14]
-
-
Complex Formation and Extraction:
-
Add the bathophenanthroline solution to the sample. A red complex will form in the presence of Fe²⁺.
-
Add a precise volume of the organic extraction solvent.
-
Vortex vigorously to extract the iron-bathophenanthroline complex into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Measurement:
-
Carefully transfer the organic layer to a clean cuvette.
-
Measure the absorbance at 533 nm.[7]
-
-
Quantification:
-
Prepare a calibration curve using iron standards treated with the same procedure.
-
Determine the iron concentration in the samples from the calibration curve.
-
Conclusion
The choice of an iron complex for sensing applications is a critical decision that depends on the specific analytical requirements.
-
This compound offers a straightforward, qualitative method for the detection of salicylates and can be used for the demonstration of iron complexation. However, for precise and sensitive quantification of iron, its utility is limited by a lack of standardized and validated protocols.
-
Ferrozine is a robust and widely adopted reagent for the colorimetric determination of ferrous iron in the micromolar range. Its high molar absorptivity and the stability of its iron complex make it an excellent choice for a variety of applications in aqueous samples.
-
Bathophenanthroline provides superior sensitivity, with detection limits extending into the nanomolar range, especially when coupled with solvent extraction. This makes it ideal for applications where trace amounts of iron need to be quantified.
For researchers requiring high accuracy and sensitivity in iron quantification, Ferrozine and Bathophenanthroline are the recommended choices. The detailed protocols and performance data provided in this guide should facilitate the selection and implementation of the most suitable iron sensing method for your research endeavors.
References
- 1. math.ru.nl [math.ru.nl]
- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 3. matarvattensektionen.se [matarvattensektionen.se]
- 4. researchgate.net [researchgate.net]
- 5. archem.com.tr [archem.com.tr]
- 6. atlas-medical.com [atlas-medical.com]
- 7. researchgate.net [researchgate.net]
- 8. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. odinity.com [odinity.com]
- 12. This compound|Iron(III) Salicylate|CAS 30492-15-0 [benchchem.com]
- 13. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 14. NEMI Method Summary - D1068D [nemi.gov]
A Comparative Guide to the Quantitative Analysis of Salicylates: Ferric Salicylate Method vs. Chromatographic Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of salicylates is crucial in various stages of research and development, from quality control of pharmaceutical formulations to pharmacokinetic studies. This guide provides an objective comparison of the traditional ferric salicylate (B1505791) colorimetric method with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by experimental data to facilitate the selection of the most appropriate technique for specific analytical needs.
Principle of the Methods
The ferric salicylate method is a spectrophotometric technique based on the reaction between a salicylate compound and a ferric iron (Fe³⁺) salt, which forms a distinct purple-colored complex.[1][2] The intensity of the color is directly proportional to the concentration of the salicylate, and this absorbance is measured using a UV-Vis spectrophotometer, typically around 530-540 nm, to quantify the analyte.[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation of the analyte of interest from other components in the sample is based on their differential partitioning between the two phases. A detector, commonly a UV detector for salicylates, is used for quantification.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a gaseous mobile phase carries the volatilized sample through a separating column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.[7]
Performance Comparison
The selection of an analytical method hinges on various factors, including the required sensitivity, selectivity, sample complexity, and available instrumentation. The following tables summarize the quantitative performance of the this compound method, HPLC, and GC-MS for the analysis of salicylates, based on validated methods.
Table 1: Quantitative Performance for Salicylate Analysis
| Validation Parameter | This compound Method | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.996[3] - 0.998[1] | >0.996[8] - 0.9999[9] | >0.9968[10] - >0.997[8] |
| Accuracy (% Recovery) | Satisfactory, with relative biases below 15%[1] | 98% - 102%[8] | 93.9% - 106.6%[8] |
| Precision (%RSD) | < 2.0% (Intra-day)[11] | < 2.0% (Intra- and Inter-day)[8][9] | 0.5% - 3.0%[8] |
| Limit of Detection (LOD) | 10 mg/L (in plasma)[1] | 0.0061 µg/mL[8] - 1.16 µg/mL[12] | 0.05 ng/mL[13] - 31 ng/mL[8] |
| Limit of Quantification (LOQ) | 50 mg/L (in plasma)[1] | Not explicitly stated in search results | 0.5 ng/mL[13] |
Experimental Protocols
This compound Method Validation
This protocol outlines the key steps for the validation of the this compound spectrophotometric method for the quantification of salicylic (B10762653) acid.
1. Preparation of Reagents:
-
Ferric Chloride Reagent (1% w/v): Dissolve 1 g of ferric chloride (FeCl₃) in 100 mL of 1% hydrochloric acid (HCl).[2]
-
Salicylic Acid Stock Solution (1 mg/mL): Accurately weigh 100 mg of salicylic acid standard, dissolve it in a small amount of methanol, and dilute to 100 mL with distilled water in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 10 to 60 µg/mL.[2]
2. Calibration Curve Construction:
-
To a series of test tubes, add the working standard solutions.
-
Add 1 mL of the ferric chloride reagent to each tube.
-
Bring the final volume to 10 mL with distilled water.[2]
-
Measure the absorbance of the resulting violet-colored solution at 525 nm against a blank (containing all reagents except salicylic acid).[2]
-
Plot a calibration curve of absorbance versus concentration and determine the linearity (correlation coefficient, R²).
3. Validation Parameters:
-
Linearity: Assessed from the calibration curve over a defined concentration range.[1]
-
Accuracy: Determined by the recovery method, where a known amount of standard is added to a sample and the recovery is calculated.
-
Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the validation of the this compound method and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for the validation of the this compound method.
Caption: Logical relationship for selecting a quantitative analysis method for salicylates.
References
- 1. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bspublications.net [bspublications.net]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Salicylic Acid: A Comparative Guide to Alternatives to the Ferric Salicylate Method
For researchers, scientists, and drug development professionals, the accurate detection and quantification of salicylic (B10762653) acid is crucial. While the traditional ferric salicylate (B1505791) method is well-established, a range of alternative techniques offer distinct advantages in terms of sensitivity, specificity, and throughput. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific analytical needs.
Quantitative Performance of Salicylic Acid Detection Methods
The selection of an analytical method for salicylic acid quantification is a critical decision that depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed techniques, offering a clear comparison to guide your choice.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Typical Linearity Range | Key Advantages | Key Disadvantages |
| Ferric Salicylate (Trinder's Test) | > 20 ppm[1] | Not specified | Not specified | Simple, rapid, inexpensive[2] | Low sensitivity and selectivity, prone to interference from other phenols and enols[2][3] |
| UV-Vis Spectrophotometry | 1.52 µg/mL[4] | 4.61 µg/mL[4] | 5 - 60 µg/mL[4] | Cost-effective, widely available, robust[4] | Moderate sensitivity, potential for matrix interference[5] |
| Volumetric Titration (Alkalimetry) | Not applicable | Not applicable | Dependent on titrant concentration | Simple, inexpensive, does not require complex equipment[6] | Lower precision and accuracy compared to other methods, not suitable for trace analysis |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | 0.03 - 1.52 µg/mL | 0.1 - 4.61 µg/mL | 0.1 - 100 µg/mL | Robust, widely available, cost-effective, good selectivity | Moderate sensitivity, potential for matrix interference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.02 mg/kg (in feed)[7] | 0.05 mg/kg (in feed)[8][7] | 1 - 15000 ng/mL | High sensitivity and selectivity | Higher equipment and operational costs |
| Nanozyme-Based Colorimetric Method | 0.26 µmol/L[1][6][9][10] | Not specified | 0.4 - 28 µmol/L[1][6][9][10] | High sensitivity, good selectivity, cost-effective | Newer method, may require more optimization |
| High-Performance Thin-Layer Chromatography (HPTLC) | 18.14 - 36.84 ng/band[11][12][13] | 60.50 - 122.81 ng/band[11][12][13] | 100 - 1000 ng/band[11][12][13] | High throughput, low solvent consumption, simultaneous analysis of multiple samples | Lower resolution compared to HPLC |
Reaction Mechanisms and Experimental Workflows
To provide a deeper understanding of each method, the following diagrams illustrate the core principles and procedural steps involved.
This compound Method: Reaction Mechanism
The traditional method for salicylic acid detection relies on the formation of a colored complex between the phenolic group of salicylic acid and ferric ions (Fe³⁺).
UV-Vis Spectrophotometry: Experimental Workflow
This method quantifies salicylic acid by measuring its absorbance of ultraviolet light at a specific wavelength.
Volumetric Titration: Experimental Workflow
Volumetric titration determines the concentration of salicylic acid by reacting it with a standard solution of a base.
HPLC: Experimental Workflow
High-Performance Liquid Chromatography separates salicylic acid from other components in a sample before quantification.
Nanozyme-Based Colorimetric Method: Signaling Pathway
This innovative method utilizes the catalytic activity of nanozymes, which is inhibited by salicylic acid, leading to a measurable color change.
Detailed Experimental Protocols
UV-Vis Spectrophotometric Method
This protocol outlines a standard procedure for the quantification of salicylic acid using UV-Vis spectrophotometry.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of salicylic acid (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 60 µg/mL.
2. Sample Preparation:
-
Accurately weigh the sample containing salicylic acid.
-
Dissolve the sample in the same solvent used for the standard solutions to a known volume.
-
If necessary, filter the solution to remove any particulate matter.
3. Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for salicylic acid, which is typically around 301.2 nm.[4]
-
Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of salicylic acid in the sample solution from the calibration curve.
Volumetric Titration (Alkalimetry)
This protocol describes the determination of salicylic acid concentration through acid-base titration.
1. Preparation of Solutions:
-
Prepare a standard solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).
-
Prepare a phenolphthalein (B1677637) indicator solution.
2. Sample Preparation:
-
Accurately weigh a sample of salicylic acid and dissolve it in a suitable solvent, such as ethanol, followed by the addition of distilled water.[14][15]
3. Titration:
-
Add a few drops of phenolphthalein indicator to the salicylic acid solution.
-
Titrate the salicylic acid solution with the standardized NaOH solution until a persistent faint pink color is observed, indicating the endpoint.
4. Calculation:
-
Calculate the concentration of salicylic acid in the sample using the following formula:
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general procedure for the analysis of salicylic acid using HPLC.
1. Preparation of Mobile Phase and Standards:
-
Prepare a suitable mobile phase, for example, a mixture of methanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.8). A common mobile phase is a mixture of acetonitrile (B52724) and 1.5% v/v glacial acetic acid (55:45 by volume).[16]
-
Prepare a stock solution and a series of standard solutions of salicylic acid in the mobile phase.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 230 nm or 303 nm.
-
Injection Volume: Typically 20 µL.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the salicylic acid peak based on its retention time and quantify it by comparing its peak area to the calibration curve.
Nanozyme-Based Colorimetric Method
This protocol details a novel colorimetric assay for salicylic acid detection.[1][6][9][10]
1. Reagent Preparation:
-
Synthesize or obtain MIL-53(Fe) nanozymes.
-
Prepare a 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) solution.
-
Prepare a hydrogen peroxide (H₂O₂) solution.
-
Prepare a buffer solution (e.g., acetate (B1210297) buffer, pH 3.5).
2. Assay Procedure:
-
In a microplate well or cuvette, add the MIL-53(Fe) nanozyme solution, the sample or standard solution containing salicylic acid, and the buffer.
-
Incubate the mixture for a short period (e.g., 4 minutes).
-
Add the TMB and H₂O₂ solutions to initiate the colorimetric reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 8 minutes).
3. Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 652 nm) using a spectrophotometer or microplate reader. The intensity of the blue color is inversely proportional to the salicylic acid concentration.
4. Quantification:
-
Create a standard curve by plotting the change in absorbance against the concentration of salicylic acid standards.
-
Determine the concentration of salicylic acid in the sample from the standard curve.
References
- 1. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric analysis of salicylic acid in various forms. [wisdomlib.org]
- 5. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. HPTLC Separation and Quantitative Analysis of Aspirin, Salicylic Acid, and Sulfosalicylic Acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 15. scribd.com [scribd.com]
- 16. fda.gov.ph [fda.gov.ph]
A Comparative Analysis of Salicylate Determination Methods for Researchers and Drug Development Professionals
An objective guide to selecting the optimal analytical technique for salicylate (B1505791) quantification, complete with experimental data and detailed protocols.
The accurate determination of salicylates, a class of compounds widely used in pharmaceuticals, is crucial for quality control, pharmacokinetic studies, and toxicological assessments. A variety of analytical methods are available, each with its own set of advantages and limitations. This guide provides a comparative overview of common techniques for salicylate determination, including Spectrophotometry (UV-Vis), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fluorimetry, and Capillary Electrophoresis (CE). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Performance Comparison of Salicylate Determination Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of different methods for salicylate determination based on experimental data from various studies.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Spectrophotometry (UV-Vis) | Colorimetric reaction with ferric ions to form a colored complex.[1] | 50 - 500 mg/L[1] | 10 mg/L[1] | 50 mg/L[1] | ~100%[1] | Simple, rapid, cost-effective.[1][2] | Susceptible to interference from other phenols or enols and hyperbilirubinemia.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation on a reversed-phase column with UV or electrochemical detection.[4][5] | 25 - 175 µg/mL[4] | < 0.1 pmol (electrochemical)[5] | Not specified | 99.78 - 100.0%[4] | High specificity and sensitivity.[4] | Requires more complex instrumentation and longer analysis times compared to spectrophotometry. |
| Gas Chromatography (GC) | Separation of volatile or derivatized salicylates followed by FID or MS detection.[6][7] | 31 - 1250 ng/mL[8] | Not specified | Not specified | >89%[8] | High sensitivity and resolving power for complex mixtures.[6][7] | Derivatization is often necessary for non-volatile salicylates, adding a step to sample preparation.[6] |
| Fluorimetry | Measurement of native fluorescence of the salicylate ion.[9] | 0.01 - 0.4 mmol/L[10][11] | 4 µmol/L[11] | 14 µmol/L[11] | Not specified | High sensitivity.[12] | Susceptible to quenching effects from the sample matrix. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary.[13] | 0.5 - 200 µmol/L[14] | Not specified | Not specified | 94.7 - 118%[14] | Fast analysis, high efficiency, and requires minimal sample volume.[15] | Can have lower sensitivity compared to HPLC and GC for some applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections provide standardized protocols for the key methods discussed.
Spectrophotometric Determination of Salicylate
This method is based on the reaction of salicylate ions with ferric iron (Fe³⁺) in an acidic medium to form a violet-colored complex, which is then quantified using a spectrophotometer.[1][16]
Materials:
-
Spectrophotometer
-
Sodium Salicylate standard
-
Ferric Nitrate (B79036) (Fe(NO₃)₃·9H₂O)
-
Nitric Acid (HNO₃), concentrated
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Ferric Nitrate Solution (Acidified): Dissolve a specific amount of ferric nitrate in deionized water containing a small amount of concentrated nitric acid to prevent the precipitation of iron hydroxides.
-
Salicylate Standard Stock Solution: Accurately weigh a known amount of sodium salicylate and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the stock salicylate solution with deionized water in volumetric flasks to achieve a range of concentrations (e.g., 50, 100, 200, 300, 400, 500 mg/L).[1]
-
-
Sample Preparation:
-
Dilute the sample containing an unknown concentration of salicylate with deionized water to fall within the calibration range.
-
-
Color Development:
-
To a fixed volume of each standard and sample solution, add a fixed volume of the acidified ferric nitrate solution.
-
Mix well and allow the color to develop for a specified time.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron-salicylate complex (typically around 530-540 nm).[7]
-
Use a blank solution (deionized water and ferric nitrate solution) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of salicylate in the sample by interpolating its absorbance on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method for Salicylate Determination
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of salicylates.[4]
Materials:
-
HPLC system with a UV detector
-
C8 or C18 analytical column
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial)
-
Salicylate standard
-
Syringe filters (0.45 µm)
Procedure:
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the salicylate standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25-175 µg/mL).[4]
-
-
Sample Preparation:
-
Dissolve or dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the salicylate peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of salicylate in the sample by comparing the peak area with the calibration curve.
-
Gas Chromatography (GC) Method for Salicylate Determination
This protocol is suitable for the analysis of volatile salicylate esters or for salicylic (B10762653) acid after derivatization.[6]
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., DB-5MS)
-
Helium (carrier gas)
-
Salicylate standards
-
Solvent (e.g., chloroform)
-
Derivatizing agent (for non-volatile salicylates), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
Procedure:
-
Sample Preparation:
-
Direct Injection (for volatile esters): Dilute the sample in a suitable solvent.
-
Derivatization (for non-volatile salicylates like salicylic acid):
-
Extract the salicylic acid from the sample into an organic solvent like chloroform.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA with TMCS) to the dried residue.[6]
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.[6]
-
-
-
GC Conditions:
-
Analysis:
-
Inject a known volume of the prepared standard or sample into the GC.
-
-
Data Analysis:
-
Identify the salicylate peak based on its retention time and/or mass spectrum.
-
Quantify the analyte using a calibration curve prepared from standards.
-
Methodology Diagrams
Visual representations of the experimental workflows can aid in understanding the procedural steps involved in each analytical method.
Caption: Workflow for Spectrophotometric Determination of Salicylate.
Caption: Workflow for HPLC Determination of Salicylate.
Caption: Workflow for GC Determination of Salicylate.
References
- 1. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Salicylate testing - Wikipedia [en.wikipedia.org]
- 4. turkjps.org [turkjps.org]
- 5. High-performance liquid chromatography-electrochemical determination of salicylate hydroxylation products as an in vivo marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrofluorometric determination of acetylsalicylic acid, salicylamide, and salicyclic acid as an impurity in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. Capillary electrophoresis-based profiling and quantitation of total salicylic acid and related phenolics for analysis of early signaling in Arabidopsis disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. odinity.com [odinity.com]
A Comparative Guide to Salicylic Acid Quantification: Ferric Salicylate Assay vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the accurate quantification of salicylic (B10762653) acid is crucial for quality control, formulation development, and pharmacokinetic studies. Two common methods for this purpose are the traditional ferric salicylate (B1505791) colorimetric assay and the more modern High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.
The ferric salicylate assay is a simple and cost-effective colorimetric method based on the reaction between the phenolic hydroxyl group of salicylic acid and ferric ions (Fe³⁺) to form a distinct violet-colored complex, this compound. The intensity of the color, which is proportional to the salicylic acid concentration, is measured using a spectrophotometer. In contrast, HPLC is a powerful separation technique that offers high specificity and sensitivity. It separates salicylic acid from other components in a sample mixture based on its interaction with a stationary phase (e.g., a C18 column) and a mobile phase, followed by detection using a UV detector.
Quantitative Performance Comparison
The choice between the this compound assay and HPLC often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key performance characteristics of each method based on validated experimental data.
| Parameter | This compound Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetry | Chromatography |
| Linearity Range | 10 - 60 µg/mL[1] | 0.1 - 100 µg/mL[2] |
| Correlation Coefficient (R²) | > 0.99[1] | > 0.999[2][3] |
| Limit of Detection (LOD) | ~0.84 µg/L[4] | 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | Not consistently reported | 0.1 µg/mL[2] |
| Accuracy (% Recovery) | ~91.0–101.4%[5] | 99.67%[2] |
| Precision (%RSD) | < 5%[5] | < 2.0%[6] |
| Specificity | Susceptible to interference from other phenolic compounds.[7] | High, separates salicylic acid from impurities and metabolites.[8] |
| Throughput | High, suitable for batch analysis. | Lower, sequential sample analysis. |
| Cost & Complexity | Low cost, simple instrumentation. | Higher cost, more complex instrumentation and operation. |
Experimental Protocols
Detailed methodologies for both the this compound assay and a standard HPLC method are provided below.
This compound Assay Protocol
This protocol is based on the principle that the phenolic hydroxyl group of salicylic acid reacts with ferric chloride in an acidic medium to produce a violet-colored complex.
1. Reagent Preparation:
-
Ferric Chloride Reagent (1% w/v): Dissolve 1 g of ferric chloride (FeCl₃) in 100 mL of 1% (v/v) hydrochloric acid (HCl). To prepare 1% HCl, add 1 mL of concentrated HCl to 99 mL of distilled water.[1]
-
Salicylic Acid Stock Solution (1 mg/mL): Accurately weigh 100 mg of salicylic acid and dissolve it in a few mL of methanol. Make up the volume to 100 mL with distilled water in a volumetric flask.[1]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[1]
2. Standard Curve Preparation:
-
Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 10 µg/mL to 60 µg/mL.[1] For example, pipette 1, 2, 3, 4, 5, and 6 mL of the working standard solution into separate 10 mL test tubes.
-
To each tube, add a fixed volume of the ferric chloride reagent and make up the total volume to 10 mL with distilled water.[1]
-
A blank sample should be prepared using the reagent and distilled water only.[1]
3. Sample Analysis:
-
Prepare the sample solution to have an expected salicylic acid concentration within the standard curve range.
-
Treat the sample solution in the same manner as the standards, adding the ferric chloride reagent.
4. Measurement:
-
Measure the absorbance of the violet-colored complex for both standards and samples at a wavelength of 525 nm using a UV-Visible spectrophotometer against the blank.[1]
-
Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample from the curve.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a common reversed-phase HPLC method for the quantification of salicylic acid.
1. Chromatographic Conditions:
-
Column: Waters Symmetry C18 (4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water in the ratio of 2:400:600 (v/v/v).[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 237 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[10]
2. Solution Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of salicylic acid standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).[2]
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. For solid dosage forms, tablets may need to be crushed, dissolved, and sonicated to ensure complete extraction of the analyte.[10] The final solution should be filtered through a 0.45 µm filter before injection.
3. Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the salicylic acid concentration from the calibration curve.
Visualizations
Chemical Reaction of this compound Assay
The following diagram illustrates the chemical reaction forming the basis of the this compound assay.
Caption: Reaction of Salicylic Acid with Ferric Ion.
Experimental Workflow for Cross-Validation
This diagram outlines the logical flow of the cross-validation process, comparing the this compound assay with the HPLC method.
Caption: Cross-Validation Workflow Diagram.
References
- 1. bspublications.net [bspublications.net]
- 2. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ycmou.ac.in [ycmou.ac.in]
A Comparative Guide to the Accuracy and Precision of the Ferric Salicylate Method
For researchers, scientists, and drug development professionals, the accurate quantification of salicylic (B10762653) acid and its derivatives is crucial for quality control, formulation development, and pharmacokinetic studies. The ferric salicylate (B1505791) method, a colorimetric assay, has long been a staple for this purpose due to its simplicity and cost-effectiveness. However, with the advent of more sophisticated analytical techniques, it is pertinent to evaluate its performance in terms of accuracy and precision against modern alternatives. This guide provides an objective comparison of the ferric salicylate method with other common analytical techniques, supported by experimental data and detailed protocols.
Principle of the this compound Method
The this compound method is based on the reaction between ferric ions (Fe³⁺) and phenolic compounds, such as salicylic acid, to form a colored complex.[1] In an acidic medium, the hydroxyl group of salicylic acid reacts with ferric chloride to produce a distinct purple-colored complex, which can be quantified spectrophotometrically.[1][2] The intensity of the color produced is directly proportional to the concentration of salicylic acid in the sample.[2] The maximum absorbance of this complex is typically measured around 530-540 nm.[2][3]
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between performance, cost, and the complexity of the sample matrix. While the this compound method offers simplicity, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are renowned for their high sensitivity and specificity.[3][4] The following table summarizes the quantitative performance of these methods based on available data.
| Parameter | This compound Method (UV-Vis) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity Range | 12 - 72 µg/mL[2], 5 - 70 µg/mL[5] | 0.05 - 175 µg/mL[3], 0.1 - 100 µg/mL[4] | 31 ng/mL - 1250 ng/mL[3] |
| Correlation Coefficient (R²) | > 0.996[2], 0.9994[5] | > 0.996 - 0.9999[3] | Not Widely Reported |
| Limit of Detection (LOD) | 0.0735 µg/mL[2], 0.38 µg/mL[5] | 0.0271 - 1.52 µg/mL[3][4] | 5.0 ng (Methyl Salicylate)[3] |
| Limit of Quantification (LOQ) | 0.223 µg/mL[2], 1.16 µg/mL[5] | 0.1 - 4.61 µg/mL[4] | Not Widely Reported |
| Accuracy (Recovery %) | 99.62%[2] | 98% - 102%[3] | Not Widely Reported |
| Precision (RSD %) | < 1%[2] | < 2.0%[3] | Not Widely Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the this compound method and a common alternative, HPLC.
This compound Method: Experimental Protocol
This protocol outlines the steps for the quantification of methyl salicylate using a colorimetric method.
1. Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1601)[2]
-
Analytical Balance (e.g., Shimadzu AW 220)[2]
-
Borosilicate glassware[2]
2. Reagents:
3. Preparation of Reagents:
-
Ferric Chloride Reagent (1% w/v): Accurately weigh 1 gram of ferric chloride and dissolve it in 50 mL of ethanol (B145695) in a 100 mL volumetric flask. Shake well to dissolve and then make up the volume to 100 mL with ethanol.[2]
4. Sample and Standard Preparation:
-
Prepare a stock solution of the salicylate standard in ethanol.
-
Create a series of standard solutions of known concentrations (e.g., 12, 24, 36, 48, 60, 72 µg/mL) by diluting the stock solution.[2]
-
Prepare the sample solution by dissolving an accurately weighed amount of the sample in ethanol to achieve a concentration within the calibration range.
5. Color Development and Measurement:
-
To a 10 mL volumetric flask, add 2 mL of the standard or sample solution.[2]
-
Add 1 mL of the 1% w/v ferric chloride reagent.[2]
-
Make up the volume to 10 mL with ethanol.[2]
-
Scan the resulting colored solution in the visible region (380-760 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 537 nm for methyl salicylate.[2]
-
Measure the absorbance of all standard and sample solutions at the determined λmax.[2]
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.[1]
-
Determine the concentration of salicylate in the sample solution by interpolating its absorbance on the calibration curve.[1]
High-Performance Liquid Chromatography (HPLC) Method: A Representative Protocol
This protocol provides a general framework for the quantification of salicylates using HPLC with UV detection.
1. Instrumentation:
-
HPLC system equipped with a UV detector, pump, and autosampler.
2. Chromatographic Conditions (Example for Glycol Salicylate):
-
Mobile Phase: A suitable mixture of solvents, for example, a gradient of acetonitrile (B52724) and water.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific salicylate being analyzed.[3]
3. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent.
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.[3]
-
Filter the final solution through a 0.45 µm filter before injection into the HPLC system.[3]
4. Validation Parameters:
-
The method should be validated for specificity, linearity, accuracy, and precision over a range of 80% to 120% of the expected sample concentration.[3]
Visualizing the this compound Method
To better understand the workflow of the this compound method, the following diagram illustrates the key steps from sample preparation to data analysis.
Conclusion
The this compound method remains a viable, simple, and economical option for the quantification of salicylic acid, particularly in less complex samples.[3] Its accuracy and precision are acceptable for many routine applications. However, for analyses requiring higher sensitivity, specificity, and the ability to handle complex matrices, methods like HPLC and GC are superior.[3][4] The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available instrumentation.
References
Detecting Salicylates: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of salicylates is crucial in various stages of research and development. This guide provides a detailed comparison of the classic ferric chloride method with modern alternatives for the detection of salicylates, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your needs.
The detection and quantification of salicylates, the active metabolites of widely used drugs like aspirin, are critical in pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical diagnostics. The traditional ferric chloride test has been a staple for qualitative and semi-quantitative analysis, but several other methods offer improved sensitivity and specificity. This guide compares the performance of the ferric chloride method with alternative techniques, including a diazotization-based colorimetric assay, High-Performance Thin-Layer Chromatography (HPTLC), and a novel nanozyme-based colorimetric assay.
Performance Comparison
The choice of an analytical method for salicylate (B1505791) detection is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of the ferric chloride method and its alternatives.
| Method | Principle | Limit of Detection (LOD) | Sample Matrix | Key Advantages | Key Disadvantages |
| Ferric Chloride (Trinder's) Method | Colorimetric | 10 mg/L[1] | Plasma | Simple, rapid, cost-effective | Lower sensitivity, potential for interference from other phenolic compounds |
| 75 mg/L[2] | Urine | ||||
| 0.0735 µg/mL (for methyl salicylate) | Bulk/Formulation | ||||
| Diazotization Coupling Method | Colorimetric | 0.064 µg/mL | Pharmaceutical Preparations | High sensitivity, good accuracy | Requires diazotization step, potential for interference from other aromatic amines |
| High-Performance Thin-Layer Chromatography (HPTLC) | Chromatography | 1 ppm (~1 µg/mL)[3] | Urine | High sensitivity and specificity, allows for simultaneous analysis of metabolites | More labor-intensive, requires specialized equipment |
| Nanozyme-Based Colorimetric Assay | Colorimetric (Enzyme Mimic) | 0.26 µmol/L[4] | Aspirin Formulations | High sensitivity, potential for high-throughput screening | Newer method, may require synthesis of nanozymes |
Experimental Protocols
Ferric Chloride (Trinder's) Method
This method is based on the reaction of the phenolic hydroxyl group of salicylate with ferric ions (Fe³⁺) in an acidic medium to produce a violet-colored complex, which can be quantified spectrophotometrically.
Reagents:
-
Trinder's Reagent: Dissolve 40 g of mercuric chloride in 850 mL of deionized water by heating. After cooling, add 120 mL of 1 N HCl and 40 g of ferric nitrate. Once dissolved, dilute to 1 L with deionized water.[2]
-
Salicylate Standards: Prepare a stock solution of sodium salicylate in deionized water and perform serial dilutions to obtain working standards.
Procedure:
-
Pipette 1.0 mL of the sample (e.g., urine) or standard into a test tube.[2]
-
Add 1.0 mL of Trinder's reagent to the test tube.[2]
-
Mix the contents thoroughly using a vortex mixer.[2]
-
A violet color will develop immediately if salicylates are present.[2]
-
Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the salicylate concentration in the sample from the calibration curve.
Ferric Chloride Method Workflow
Diazotization Coupling Method
This spectrophotometric method involves the diazotization of a primary aromatic amine (para-amino benzoic acid) and its subsequent coupling with sodium salicylate in an alkaline medium to form a stable and intensely colored yellow azo dye.
Reagents:
-
Sodium Salicylate Standard Solution (500 µg/mL): Prepare a stock solution of sodium salicylate in deionized water.
-
Diazotized para-amino benzoic acid solution (0.003 M): Prepare fresh as needed.
-
Sodium Hydroxide (B78521) (0.5 M): Dissolve 2.0 g of NaOH in 100 mL of deionized water.[5]
Procedure:
-
To a 25 mL volumetric flask, add an appropriate volume of the standard or sample solution.[5]
-
Add 1.0 mL of 0.5 M sodium hydroxide solution.[5]
-
Add 2.0 mL of the 0.003 M diazotized para-amino benzoic acid solution.[5]
-
Dilute to the mark with deionized water and allow the reaction to proceed for 15 minutes.[5]
-
Measure the absorbance of the resulting yellow solution at 452 nm against a reagent blank.[5]
-
Construct a calibration curve and determine the salicylate concentration in the sample.
Diazotization Method Workflow
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers high sensitivity and the ability to separate salicylates from other compounds in a complex matrix like urine.
Materials:
-
HPTLC plates: Silica gel 250-microns.[3]
-
Mobile Phase: Benzene-acetic acid-diethylether-methanol (60:9:30:5).[3]
-
Chromogen: 5% aqueous ferric chloride.[3]
-
Extraction Solvent: Diethyl ether.
Procedure:
-
Sample Preparation: Acidify a 2 mL urine aliquot and extract with 5 mL of diethyl ether. Evaporate the ether extract to dryness under a stream of nitrogen.[3]
-
Chromatography: Reconstitute the residue in a small volume of a suitable solvent and apply to the HPTLC plate. Develop the plate using the specified mobile phase.[3]
-
Detection: After development, spray the plate with the 5% aqueous ferric chloride solution to visualize the salicylate spots.[3]
-
Quantification: Densitometric analysis can be used for quantification by comparing the spot intensity of the sample to that of known standards.
Nanozyme-Based Colorimetric Assay
This innovative method utilizes the peroxidase-like activity of MIL-53(Fe) nanozymes. The presence of salicylic (B10762653) acid inhibits this activity, leading to a color change that is inversely proportional to the salicylate concentration.
Materials:
-
MIL-53(Fe) nanozyme suspension.
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution.
-
Hydrogen peroxide (H₂O₂).
-
Acetate (B1210297) buffer.
Procedure:
-
Incubate the MIL-53(Fe) nanozyme with the salicylic acid sample in an acetate buffer for 4 minutes.[6]
-
Add TMB and H₂O₂ to the mixture.[6]
-
Incubate at 37°C for 8 minutes.[6]
-
The catalytic oxidation of TMB by the nanozyme produces a blue color. The presence of salicylic acid inhibits this reaction, resulting in a lighter color.
-
Measure the absorbance of the solution to quantify the salicylate concentration.
Conclusion
The ferric chloride method remains a simple and rapid option for the qualitative or semi-quantitative detection of salicylates, particularly in resource-limited settings. However, for applications requiring higher sensitivity and specificity, such as in drug development and clinical research, alternative methods like the diazotization coupling reaction, HPTLC, and the emerging nanozyme-based assays offer significant advantages. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific analytical needs.
References
- 1. Trinder spot test - Wikipedia [en.wikipedia.org]
- 2. nyc.gov [nyc.gov]
- 3. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globaljournals.org [globaljournals.org]
- 6. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Colorimetric Method for Methyl Salicylate Quantification
This guide provides a comprehensive comparison of the colorimetric method for the determination of methyl salicylate (B1505791) with alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of pharmaceutical formulations containing methyl salicylate. This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed experimental protocols.
Introduction
Methyl salicylate is a widely used active ingredient in topical analgesic preparations for its counter-irritant and analgesic properties. Accurate quantification of methyl salicylate in bulk drug and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. While chromatographic methods like HPLC and GC are known for their high sensitivity and selectivity, the colorimetric method offers a simple, cost-effective, and rapid alternative for routine analysis. This guide presents a validation comparison of the colorimetric method against these established chromatographic techniques.
The most common colorimetric method for the determination of salicylates, including methyl salicylate, is based on the reaction with ferric chloride (FeCl₃). In an acidic or ethanolic solution, the phenolic hydroxyl group of the salicylate molecule reacts with ferric ions to form a distinct purple or bluish-purple colored complex.[1][2] The intensity of this color is directly proportional to the concentration of methyl salicylate and can be quantified spectrophotometrically.[1][2]
Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. The following tables summarize the key validation parameters for the colorimetric, HPLC, and GC methods for the quantification of methyl salicylate, based on data from published studies.
Table 1: Validation Parameters for the Colorimetric Method of Methyl Salicylate
| Parameter | Performance Characteristics |
| Principle | Complexation reaction with Ferric Chloride (FeCl₃) |
| Wavelength (λmax) | 537 nm[1][2] |
| Linearity Range | 12 - 72 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.996[1][2] |
| Accuracy (% Recovery) | 99.62%[1] |
| Precision (% RSD) | < 1% for repeatability and reproducibility[1] |
| Limit of Detection (LOD) | 0.0735 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.223 µg/mL[1] |
Table 2: Validation Parameters for HPLC Methods for Methyl Salicylate
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Lichrosorb C8[3][4] | C18 column[5] |
| Mobile Phase | Methanol (B129727):Water (65:35, v/v) with 1.0% Acetic Acid[3][4] | Acetonitrile:Water (pH 3) (65:35, v/v)[5] |
| Detection | Photodiode Array (PDA) at 304 nm[3] | UV at 205 nm[5] |
| Linearity Range | 25 - 175 µg/mL[3] | 0.05 - 100.0 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9999[3] | > 0.999[6] |
| Accuracy (% Recovery) | 99.78 - 100.0%[3] | 98.8 - 101.4%[6] |
| Precision (% RSD) | Intra-day: < 0.14%, Inter-day: < 0.23%[3] | Intra-day: 0.145 - 0.821%, Inter-day: 0.233 - 2.673%[5] |
| Limit of Detection (LOD) | 2.4 µg/mL[3] | 0.0271 µg/mL[5] |
| Limit of Quantification (LOQ) | 14 µg/mL[3] | Not Specified |
Table 3: Validation Parameters for GC Methods for Methyl Salicylate
| Parameter | Performance Characteristics |
| Principle | Capillary Gas Chromatography with Flame Ionization Detection (FID) |
| Stationary Phase | Capillary column (e.g., DB-624, DB-23)[4] |
| Carrier Gas | Nitrogen or Helium |
| Detector | Flame Ionization Detector (FID) |
| Linearity Range | Not specified in detail, but method is shown to be linear. |
| Correlation Coefficient (r²) | > 0.998[7] |
| Accuracy (% Recovery) | ~100.0% ± 2.2%[8][9] |
| Precision (% RSD) | < 1.00% for intra- and inter-day precision[7] |
| Limit of Detection (LOD) | 5.0 ng[8][9] |
| Limit of Quantification (LOQ) | 6.507 µg/mL[10] |
Experimental Protocols
This section provides detailed methodologies for the colorimetric, HPLC, and GC analysis of methyl salicylate in pharmaceutical formulations.
This protocol is based on the reaction of methyl salicylate with ferric chloride.[1]
Reagents:
-
Ethanolic Ferric Chloride Reagent (1% w/w): Accurately weigh 1.0 g of ferric chloride and dissolve it in 100 mL of ethanol (B145695).[1]
-
Methyl Salicylate Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of methyl salicylate and dissolve it in ethanol in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 12 to 72 µg/mL by diluting the stock solution with ethanol.[1]
Sample Preparation (for a semi-solid formulation):
-
Accurately weigh a quantity of the formulation equivalent to 100 mg of methyl salicylate.
-
Dissolve the sample in a suitable solvent and transfer it to a 100 mL volumetric flask. Make up the volume with the same solvent.
-
Filter the solution to remove any undissolved excipients.
-
Dilute a known volume of the filtrate with ethanol to obtain a theoretical concentration within the calibration range.
Procedure:
-
To a 10 mL volumetric flask, add 2 mL of the diluted sample solution or a working standard solution.[1]
-
Add 1 mL of the 1% w/w ethanolic ferric chloride reagent.[1]
-
Make up the volume to the mark with ethanol.[1]
-
Allow the solution to stand for 5 minutes for color development.
-
Measure the absorbance of the solution at 537 nm against a blank solution prepared in the same manner without the analyte.[1][2]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their respective concentrations.
-
Determine the concentration of methyl salicylate in the sample solution from the calibration curve.
This protocol is a representative example of a validated RP-HPLC method for the determination of methyl salicylate in a medicated cream.[3]
Chromatographic Conditions:
-
Column: Lichrosorb C8 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[3]
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) detector at 304 nm.[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Sample Preparation (for a medicated cream):
-
Accurately weigh about 1.0 g of the cream sample into a 100 mL volumetric flask.[4]
-
Add 20 mL of methanol and heat the flask on a water bath to dissolve the sample.[4]
-
Cool the solution to room temperature and dilute to the mark with the mobile phase.[3]
-
Filter the solution through a 0.45 µm membrane filter before injection.[3]
This protocol is based on a validated capillary GC method for the simultaneous determination of menthol (B31143) and methyl salicylate in an ointment.[8][9]
Chromatographic Conditions:
-
Column: Capillary column suitable for the separation (e.g., DB-624).
-
Carrier Gas: Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID).
-
Oven Temperature Program: An initial temperature of 70-90°C, followed by a temperature ramp to 180-250°C.
Sample Preparation (for an ointment):
-
Accurately weigh a portion of the ointment and dissolve it in a suitable solvent (e.g., methanol or a mixture of solvents).
-
Add an internal standard (e.g., camphor (B46023) or thymol) to the sample solution.[8][9]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution if necessary before injection.
Visualizations
The following diagrams illustrate the chemical principle of the colorimetric method and the general workflow for the validation of an analytical method.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. turkjps.org [turkjps.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a method for simultaneous determination of menthol and methyl salicylate in pharmaceuticals by capillary gas chromatography with cool on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
Interference Studies for the Ferric Salicylate Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of interference studies for the ferric salicylate (B1505791) assay, a common colorimetric method for the quantification of salicylates. Understanding potential interferences is critical for ensuring the accuracy and reliability of experimental data in research, clinical diagnostics, and drug development. This document outlines common interfering substances, presents comparative data, and provides a detailed experimental protocol for conducting interference studies.
Comparison of Common Interferences
The ferric salicylate assay, often referred to as the Trinder assay, is susceptible to interference from various endogenous and exogenous substances that can lead to falsely elevated or decreased salicylate measurements. The following table summarizes the effects of common interferents. It is important to note that the degree of interference can be method- and instrument-dependent.
| Interfering Substance | Concentration | Observed Effect on Salicylate Measurement | Notes |
| Bilirubin (B190676) | Elevated levels (e.g., > 42.8 µmol/L) | Can cause falsely low or high results depending on the specific analytical wavelengths used.[1] | Interference is a known issue in neonatal and icteric samples.[2][3][4] |
| Hemoglobin (Hemolysis) | > 0.5 g/L | Can cause spectral interference, typically leading to falsely elevated results.[5][6] | The peroxidase activity of hemoglobin can also interfere with the chemical reaction in some assay variations.[7] |
| Lipids (Lipemia) | High concentrations | Increased turbidity can interfere with spectrophotometric readings, often causing positive interference.[8][9][10] | The effect can vary depending on the size and composition of lipoprotein particles. |
| Phenothiazines | Therapeutic concentrations | Can produce a brown color with the Trinder reagent, leading to false-positive results.[11] | This is a well-documented chemical interference. |
| Organic Acids and Amines | 0.2 g/L | A wide range of 63 different organic acids and amines have been shown to form colored complexes with the Trinder reagent, indicating a high potential for positive interference.[12] | This highlights the non-specific nature of the colorimetric reaction. |
| Diflunisal | Therapeutic concentrations | Shows significant cross-reactivity and can lead to falsely elevated salicylate readings. | A structurally similar nonsteroidal anti-inflammatory drug. |
Experimental Protocols
A systematic approach is necessary to identify and quantify the impact of potential interfering substances on the this compound assay. The following protocol is based on established guidelines for interference testing in clinical chemistry.[13][14][15][16]
Principle of the this compound Assay
The assay is based on the reaction between salicylate and ferric ions (Fe³⁺) in an acidic medium to form a colored complex, which is measured spectrophotometrically. The intensity of the color is proportional to the salicylate concentration.
Reagents and Materials
-
Trinder's Reagent: A solution containing ferric nitrate (B79036), mercuric chloride, and hydrochloric acid. A common formulation consists of 40 g of mercuric chloride and 40 g of ferric nitrate in 850 ml of deionized water, with 10 ml of concentrated hydrochloric acid, diluted to a final volume of 1 liter.[11]
-
Salicylate Stock Solution: A solution of known high concentration of sodium salicylate in deionized water.
-
Sample Matrix: A pooled serum or plasma sample, free of salicylates and the interfering substance to be tested.
-
Interferent Stock Solution: A concentrated solution of the substance to be tested for interference.
-
Spectrophotometer: Capable of measuring absorbance at approximately 540 nm.
Interference Testing Protocol
-
Preparation of Test Samples:
-
Prepare a series of tubes with a constant, clinically relevant concentration of salicylate in the sample matrix.
-
Add increasing concentrations of the potential interfering substance to these tubes.
-
Prepare a corresponding set of control tubes containing the same concentration of salicylate but without the interfering substance.
-
-
Assay Procedure:
-
To a set volume of each test and control sample, add a specified volume of Trinder's reagent.
-
Mix well and allow the color to develop for a standardized period.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the ferric-salicylate complex (typically around 540 nm).
-
-
Data Analysis:
-
Calculate the apparent salicylate concentration in each test sample.
-
Determine the percentage of interference for each concentration of the added substance using the following formula:
-
% Interference = [(Apparent Salicylate Concentration - True Salicylate Concentration) / True Salicylate Concentration] x 100
-
-
A significant interference is generally considered to be a change that exceeds a predefined limit of acceptability, often based on biological variation or clinical significance.
-
Signaling Pathways and Experimental Workflows
This compound Reaction
Caption: Reaction of salicylate with ferric ions to form a colored complex.
Experimental Workflow for Interference Study
Caption: Workflow for conducting an interference study.
Alternative Methods
Given the susceptibility of the this compound assay to interference, alternative methods with higher specificity are often employed, especially in clinical settings where sample matrices are complex. These include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and is considered a reference method.
-
Enzymatic Assays: Utilize salicylate-specific enzymes for quantification.
-
Immunoassays (e.g., Fluorescence Polarization Immunoassay - FPIA): Provide rapid and specific measurement of salicylates.[1]
The choice of method should be guided by the specific requirements of the study, including the need for specificity, sensitivity, and throughput. For research and drug development applications where accuracy is paramount, it is advisable to confirm results from the this compound assay with a more specific method, particularly when the presence of interfering substances is suspected.
References
- 1. Use of fluorescence polarization immunoassay for salicylate to avoid positive/negative interference by bilirubin in the Trinder salicylate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference by bilirubin in salicylate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilirubin interference with a salicylate assay performed on an Olympus analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False-high blood salicylate levels in neonates with hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of hemolysis and lipemia on the COBAS salicylate and acetaminophen assays compared to GDS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 9. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of true salicylate concentrations in serum from patients with Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 14. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Clinical Laboratory Testing Interference | CLSI [clsi.org]
A Comparative Guide to Method Validation for Salicylate Detection in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection of salicylate (B1505791) in whole blood. The performance of spectrophotometry, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzymatic assays are evaluated based on key validation parameters supported by experimental data. Detailed methodologies for key experiments are provided to assist in the selection and implementation of the most appropriate technique for your research and development needs.
Comparison of Analytical Methods
The choice of an analytical method for salicylate detection depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and the available instrumentation. The following table summarizes the quantitative performance of different methods based on published data.
| Parameter | Spectrophotometry (Trinder's Method) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Principle | Colorimetric reaction of salicylate with ferric ions to form a colored complex.[1][2] | Chromatographic separation of salicylate from other components followed by UV or other detection.[3][4] | Chromatographic separation of volatile salicylate derivatives followed by mass spectrometric detection.[5][6] | Enzymatic conversion of salicylate, leading to a detectable change (e.g., color, fluorescence).[7][8] |
| Linearity Range | 50 - 500 mg/L[2] | 10 - 500 mg/L[3] | 31 - 1250 ng/mL[9] | 0.2 - 4 mM |
| Correlation Coefficient (r²) | 0.998[2] | > 0.999[10] | > 0.99[5] | Not specified |
| Accuracy (% Recovery) | Satisfactory, with relative biases below 15%[2] | 99.67%[10] | 93.9% - 106.6%[11] | 97.6% |
| Precision (%RSD) | Not specified | Intra- and inter-day < 2.0%[12] | < 11%[6] | < 4%[8] |
| Limit of Detection (LOD) | 10 mg/L[2] | 0.03 µg/mL[10] | 1.0 ng/mL[5] | 0.19 mM |
| Limit of Quantification (LOQ) | 50 mg/L[2] | 0.1 µg/mL[10] | Not specified | Not specified |
| Specificity | Prone to interference from other phenols and phenothiazines.[1][13] | High, able to separate salicylate from its metabolites.[3] | Very high, provides structural information for definitive identification.[5] | High, specific for salicylate.[7] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
Whole Blood Sample Preparation
For most methods, initial processing of whole blood is required to remove proteins and other interfering substances. A common preliminary step for methods analyzing intracellular analytes is hemolysis, which is the rupture of red blood cells.
General Hemolysis Protocol:
-
To a 0.2 mL whole blood sample, add 400 µL of a 2% zinc sulfate (B86663) solution in 80% methanol (B129727).
-
Vortex the mixture to ensure thorough mixing and to induce cell lysis and protein precipitation.
-
Centrifuge the sample to pellet the cell debris and precipitated proteins.
-
The resulting supernatant can then be used for further extraction or direct analysis, depending on the chosen analytical method.
Spectrophotometric Method (Trinder's Method)
This colorimetric assay is based on the reaction between salicylate and ferric ions.
Protocol:
-
To 1 mL of the prepared whole blood supernatant, add 1 mL of Trinder's reagent (a solution of ferric nitrate (B79036) and mercuric chloride in acidic solution).[1]
-
Mix the solution thoroughly by vortexing.
-
A purple color will develop immediately in the presence of salicylates.[1]
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (typically around 540 nm).
-
Quantify the salicylate concentration by comparing the absorbance to a standard curve prepared with known concentrations of salicylate.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for salicylate detection.
Protocol:
-
Extraction: Perform a liquid-liquid extraction on the whole blood supernatant. Methylene chloride is an effective solvent for isolating acetylsalicylic acid and its metabolites.[14]
-
Chromatographic Separation:
-
Inject the extracted and reconstituted sample into the HPLC system.
-
Identify and quantify salicylate based on its retention time and peak area compared to standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity and is often considered a gold-standard method.
Protocol:
-
Extraction and Derivatization:
-
GC-MS Analysis:
-
Identify and quantify the salicylate derivative based on its retention time and mass spectrum.
Enzymatic Assay
Enzymatic assays offer high specificity and can be adapted for high-throughput screening.
Protocol:
-
In a microplate well, combine the sample (serum or plasma derived from whole blood) with an assay buffer.
-
Add an enzyme mix containing salicylate monooxygenase and a cofactor (e.g., NADH). This enzyme specifically converts salicylate to catechol.[7]
-
The reaction leads to a change in absorbance or fluorescence that is proportional to the salicylate concentration. For example, the oxidation of the cofactor can be monitored.
-
Measure the signal using a microplate reader and determine the salicylate concentration from a standard curve.
Visualizing Method Validation and Salicylate Metabolism
To further aid in understanding the processes involved, the following diagrams illustrate a typical method validation workflow and the metabolic pathway of salicylate.
References
- 1. nyc.gov [nyc.gov]
- 2. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. turkjps.org [turkjps.org]
- 13. Trinder spot test - Wikipedia [en.wikipedia.org]
- 14. Simultaneous high-performance liquid chromatographic determination of salicylates in whole blood, plasma and isolated erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of the Ferric Chloride Test for Phenols
For researchers, scientists, and drug development professionals engaged in the identification and quantification of phenolic compounds, the selection of an appropriate analytical method is paramount. The ferric chloride test, a classical colorimetric assay, has long been a staple for the qualitative detection of phenols. However, its reproducibility and limitations necessitate a careful evaluation against more modern and quantitative alternatives. This guide provides an objective comparison of the ferric chloride test with other common methods, supported by available data and detailed experimental protocols, to assist in making informed decisions for your analytical needs.
Introduction to the Ferric Chloride Test
The ferric chloride test is based on the reaction of a phenol (B47542) with a neutral ferric chloride (FeCl₃) solution to form a colored complex. The hydroxyl group of the phenol coordinates with the Fe³⁺ ion, resulting in a distinct color change, which can range from violet, blue, and green to red-brown, depending on the specific structure of the phenol.[1][2][3][4] While simple and rapid, the subjective nature of the color interpretation and its susceptibility to interferences can impact its reproducibility.
Factors Influencing the Reproducibility of the Ferric Chloride Test
The color and intensity of the complex formed in the ferric chloride test are influenced by several factors, which can affect the reproducibility of the results:
-
Structure of the Phenol: The position and nature of substituents on the aromatic ring can alter the color of the complex.[1]
-
Solvent: The test is typically performed in water, ethanol (B145695), or a mixture of both. The solvent can influence the solubility of the phenol and the stability of the complex.[2]
-
pH: The reaction is pH-dependent, with the optimal range generally being near neutral.[1] Acidic or basic conditions can prevent the formation of the colored complex.
-
Concentration: The concentration of both the phenol and the ferric chloride solution can affect the intensity of the color.
Quantitative Performance and Reproducibility
Obtaining precise quantitative data on the reproducibility of the purely qualitative ferric chloride test is challenging, as the result is a subjective color change. However, when adapted for spectrophotometric analysis, some performance metrics can be determined. The following table summarizes available quantitative data for the ferric chloride test and compares it with common alternative methods.
| Parameter | Ferric Chloride Test (Spectrophotometric) | Folin-Ciocalteu Assay | Gibbs Assay | 4-Aminoantipyrine (4-AAP) Assay | Bromine Water Test |
| Principle | Complexation with Fe³⁺ | Reduction of phosphomolybdic-phosphotungstic acid | Reaction with 2,6-dichloroquinone-4-chloroimide | Oxidative coupling with 4-aminoantipyrine | Electrophilic substitution |
| Detection | Colorimetric/Spectrophotometric | Spectrophotometric | Spectrophotometric | Spectrophotometric | Visual (precipitate) |
| Reproducibility (RSD/CV) | 2.40–3.31% (for 3-aminophenol) | Generally high, but matrix-dependent | Method-dependent | < 5% (typical) | Not applicable (qualitative) |
| Limit of Detection (LOD) | 0.0423 µg/mL (for 3-aminophenol) | ~0.1-1 mg/L (as Gallic Acid Equivalents) | 0.86 (±0.1) µg/L | 5 µg/L | Not applicable (qualitative) |
| Common Interferences | Enols, oximes, hydroxamic acids, some aldehydes/ketones[2] | Reducing agents (ascorbic acid, sugars, sulfites), some amino acids[5][6][7][8] | Para-substituted phenols, some reducing agents | Aromatic amines, some sulfur compounds | Unsaturated compounds (alkenes, alkynes), anilines[9][10] |
| False Positives | High potential due to various functional groups reacting.[2] | High potential in complex matrices with other reducing agents.[11] | Can occur with certain non-phenolic compounds. | Can occur with aromatic amines.[12] | High potential with any unsaturated compound.[9][10] |
| False Negatives | Can occur with sterically hindered or para-substituted phenols.[1][13] | Unlikely for phenols, but accuracy can be affected. | High potential with para-substituted phenols.[14] | Can occur with phenols having substituents at the para position.[12] | Unlikely for most phenols. |
Experimental Protocols
Ferric Chloride Test
Objective: To qualitatively detect the presence of phenols.
Materials:
-
Test tubes
-
Droppers
-
Sample solution (dissolved in water or ethanol)
-
Neutral 1% ferric chloride solution
Procedure:
-
Dissolve a small amount of the sample in 1-2 mL of water or ethanol in a test tube.
-
Add a few drops of the neutral 1% ferric chloride solution to the sample solution.
-
Observe any immediate color change. A positive test for most phenols is indicated by the appearance of a violet, blue, green, or red-brown color.[3][15]
Folin-Ciocalteu Assay for Total Phenolic Content
Objective: To quantify the total phenolic content in a sample.
Materials:
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Folin-Ciocalteu reagent
-
Gallic acid (for standard curve)
-
20% Sodium carbonate solution
-
Sample extract
Procedure:
-
Prepare a series of gallic acid standards of known concentrations.
-
To 0.5 mL of each standard or sample extract, add 2.5 mL of 10% Folin-Ciocalteu reagent.
-
After 5 minutes, add 2 mL of 20% sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 2 hours.
-
Measure the absorbance of the solutions at 760 nm using a spectrophotometer.
-
Construct a standard curve using the absorbance values of the gallic acid standards and determine the total phenolic content of the sample, expressed as gallic acid equivalents (GAE).
Gibbs Assay
Objective: To detect and quantify phenols.
Materials:
-
Spectrophotometer
-
Gibbs reagent (2,6-dichloroquinone-4-chloroimide)
-
Alkaline buffer solution (e.g., borate (B1201080) buffer, pH 9-10)
-
Sample solution
Procedure:
-
Dissolve the sample in a suitable solvent.
-
To 1 mL of the sample solution, add 1 mL of the alkaline buffer solution.
-
Add a small amount of the Gibbs reagent and mix well.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes).
-
Measure the absorbance of the resulting indophenol (B113434) product at its maximum absorption wavelength (typically around 600-650 nm).
-
Quantify the phenol concentration by comparing the absorbance to a standard curve prepared with a known phenol.
Bromine Water Test
Objective: To qualitatively detect the presence of phenols.
Materials:
-
Test tubes
-
Droppers
-
Sample solution
-
Bromine water
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., water or glacial acetic acid).[16]
-
Add bromine water dropwise to the sample solution while shaking.
-
A positive test for phenols is the disappearance of the brown color of the bromine water and the formation of a white precipitate (2,4,6-tribromophenol).[15][17]
Visualizing Experimental Workflows
Caption: Comparative workflow for the qualitative Ferric Chloride test and the quantitative Folin-Ciocalteu assay.
Logical Relationships of Test Specificity
Caption: Specificity and interference relationships of various phenol detection methods.
Conclusion and Recommendations
The ferric chloride test remains a useful, rapid, and simple preliminary screening tool for the presence of phenols. Its significant drawbacks in terms of reproducibility, subjectivity, and a high potential for false positives and negatives make it unsuitable for conclusive identification or quantification.
For quantitative analysis of total phenolic content, the Folin-Ciocalteu assay is a widely accepted and reproducible method, provided that potential interferences from other reducing substances are considered and accounted for. For more specific applications, methods like the Gibbs assay or the 4-AAP method can be employed, although their own sets of limitations, particularly regarding substituted phenols, must be acknowledged.
Ultimately, for unambiguous identification and quantification of specific phenolic compounds, modern spectroscopic and chromatographic techniques such as NMR, IR, and HPLC are far superior and should be the methods of choice in a research and development setting. The classical colorimetric tests, including the ferric chloride test, serve as valuable initial screening tools but should be interpreted with caution and confirmed with more specific and robust analytical methods.
References
- 1. reddit.com [reddit.com]
- 2. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 3. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 4. youtube.com [youtube.com]
- 5. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Bromine test - Wikipedia [en.wikipedia.org]
- 10. What is Bromine Water Test? Preparation and Features [allen.in]
- 11. researchgate.net [researchgate.net]
- 12. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 [pw.live]
- 16. byjus.com [byjus.com]
- 17. scribd.com [scribd.com]
Assessing the Specificity of the Ferric Salicylate Reaction: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of salicylates is crucial in various stages of research and development. The ferric salicylate (B1505791) reaction is a classical colorimetric method widely used for this purpose due to its simplicity and cost-effectiveness. However, its specificity is a critical parameter that must be thoroughly understood to ensure reliable results. This guide provides an objective comparison of the ferric salicylate reaction with alternative methods, supported by experimental data, to aid in the selection of the most appropriate assay for your specific needs.
The this compound Reaction: Principle and Specificity
The this compound reaction is based on the formation of a colored complex between the ferric ion (Fe³⁺) and phenolic compounds. In an acidic medium, salicylic (B10762653) acid and other salicylates react with a ferric salt, typically ferric chloride (FeCl₃), to produce a distinct violet-colored complex.[1] The intensity of this color is directly proportional to the concentration of the salicylate, which can be quantified spectrophotometrically. The reaction is not entirely specific to salicylates, as other compounds containing a phenolic hydroxyl group can also produce colored complexes with ferric ions, leading to potential interference.[1][2] The color of the complex can vary depending on the nature of the phenol (B47542), ranging from blue and green to red and purple.[2][3]
Experimental Protocols
Detailed methodologies for the this compound reaction and its common alternatives are provided below.
This compound (Ferric Chloride) Test
This protocol describes a quantitative analysis of salicylates using the ferric chloride reaction.
Materials:
-
Ferric chloride (FeCl₃) solution (e.g., 1% w/v in 0.07 M HCl)
-
Salicylate standards of known concentrations
-
Test samples containing salicylates
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of salicylic acid in a suitable solvent (e.g., deionized water or ethanol).
-
To a known volume of each standard solution, add a fixed volume of the ferric chloride solution.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 530 nm for the this compound complex.[4]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the test sample in the same solvent as the standards.
-
Treat the sample solution with the ferric chloride solution in the same manner as the standards.
-
Measure the absorbance of the sample at the same λmax.
-
Determine the concentration of salicylate in the sample by interpolating from the standard curve.
-
Trinder's Test
The Trinder's test is a modification of the ferric chloride test, commonly used in clinical settings for the rapid detection of salicylates in urine or serum.
Materials:
-
Trinder's reagent (40 g of mercuric chloride, 40 g of ferric nitrate, and 10 ml of concentrated hydrochloric acid dissolved in 850 ml of deionized water and diluted to 1 liter)
-
Urine or serum samples
-
Test tubes
Procedure:
-
To 1 mL of the urine or serum sample in a test tube, add 1 mL of Trinder's reagent.
-
Observe any immediate color change. A purple or blue color indicates a positive result for salicylates.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the quantification of salicylates.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of methanol, acetonitrile (B52724), and a buffer like phosphate (B84403) or acetate (B1210297) buffer)
-
Salicylate standards
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or perchloric acid for biological samples)
Procedure:
-
Sample Preparation:
-
For biological samples, precipitate proteins by adding a suitable agent and centrifuge to obtain a clear supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set the HPLC system with the appropriate column, mobile phase composition, flow rate, and detector wavelength (e.g., 230 nm or 305 nm for UV detection).
-
-
Analysis:
-
Inject a known volume of the prepared sample and standards into the HPLC system.
-
Identify the salicylate peak based on its retention time compared to the standard.
-
Quantify the salicylate concentration by comparing the peak area of the sample with that of the standards.
-
Enzymatic Assay
Enzymatic assays provide high specificity for salicylate determination.
Materials:
-
Salicylate hydroxylase enzyme
-
NADH (nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Buffer solution
-
Spectrophotometer
Procedure:
-
The assay is based on the conversion of salicylate to catechol by salicylate hydroxylase, which is coupled to the oxidation of NADH to NAD⁺.
-
The decrease in absorbance at 340 nm due to the consumption of NADH is monitored.
-
The rate of this decrease is directly proportional to the salicylate concentration.
Data Presentation: Comparison of Methods
The following table summarizes the performance characteristics of the different methods for salicylate detection.
| Feature | This compound (FeCl₃) Test | Trinder's Test | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay |
| Principle | Colorimetric (complex formation) | Colorimetric (complex formation) | Chromatographic separation | Enzymatic conversion |
| Specificity | Moderate (interference from other phenols)[1][2] | Moderate (interference from phenothiazines)[5] | High | High |
| Sensitivity | Good | Good | Very High | High |
| Quantitative | Yes | Semi-quantitative/Qualitative | Yes | Yes |
| Speed | Rapid | Very Rapid | Slower | Rapid |
| Cost | Low | Low | High | Moderate to High |
| Ease of Use | Simple | Very Simple | Complex | Moderate |
Specificity of the this compound Reaction: Experimental Data
The ferric chloride test is known to react with various phenolic compounds, producing a range of colors. This lack of specificity is a major limitation of the method. The table below presents a qualitative comparison of the color produced by the ferric chloride test with different phenolic compounds.
| Compound | Phenolic Structure | Observed Color with FeCl₃ |
| Salicylic Acid | Phenol with a carboxylic acid group | Violet[1] |
| Phenol | Basic phenol structure | Violet[1] |
| Catechol | 1,2-dihydroxybenzene | Green |
| Resorcinol | 1,3-dihydroxybenzene | Violet |
| Hydroquinone | 1,4-dihydroxybenzene | Transient blue/green |
| Gallic Acid | Trihydroxyphenol with a carboxylic acid group | Blue-black |
Note: The intensity and stability of the color can vary depending on the concentration of the phenol and the reaction conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The reaction between ferric chloride and salicylate forms a colored complex.
Caption: Experimental workflow for comparing the this compound reaction with potential interferents.
Conclusion
The this compound reaction is a rapid, simple, and cost-effective method for the detection and quantification of salicylates. However, its major drawback is the lack of specificity, as it cross-reacts with other phenolic compounds. For applications requiring high specificity and accuracy, particularly in complex matrices, alternative methods such as HPLC and enzymatic assays are superior. The choice of method should be guided by the specific requirements of the study, including the need for specificity, sensitivity, sample throughput, and available resources. Researchers should be aware of the potential for interference in the this compound assay and take appropriate measures, such as sample purification or the use of a more specific method, to ensure the validity of their results.
References
Safety Operating Guide
Navigating the Safe Disposal of Ferric Salicylate in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of compounds like ferric salicylate (B1505791) is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of ferric salicylate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][5] | Protects eyes from splashes or contact with dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][2] | Minimizes skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3][6] If dust formation is likely, a NIOSH-approved respirator may be necessary.[1] | Avoids inhalation of dust or aerosols.[7][8] |
Always consult your institution's specific safety guidelines and the available SDS for any chemical mixture containing this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste, in strict accordance with all local, state, and federal regulations.[1][9][10] Never dispose of this chemical in the regular trash or down the drain.[1][10]
Experimental Protocol for Waste Management:
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[1][9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, dry clay, or commercial sorbents.[9]
-
For larger spills, create a dike to prevent spreading.[9]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][9]
-
Clean the spill area thoroughly.[1]
-
-
Waste Packaging and Labeling:
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your institution.[9]
-
-
Storage Pending Disposal:
-
Final Disposal:
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps from waste generation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 3. Salicylic Acid and Red Ferric Oxide Mixture SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | CAS#:30492-15-0 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. geneseo.edu [geneseo.edu]
Essential Safety and Operational Guide for Handling Ferric Salicylate
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ferric Salicylate (B1505791). Adherence to these procedures is critical for ensuring personnel safety and proper environmental management.
Hazard Identification and Personal Protective Equipment (PPE)
Ferric salicylate, an iron salt of salicylic (B10762653) acid, presents potential hazards primarily through skin and eye contact, as well as inhalation of dust particles.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. These materials offer good resistance against acids, alkalis, and salts.[3][4] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with hazardous waste procedures.[5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against airborne powder and accidental splashes. For operations with a higher risk of splashing, chemical splash goggles are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact with the skin. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary if working with large quantities of this compound powder or if adequate ventilation cannot be achieved to keep dust levels to a minimum. Use should be based on a risk assessment of the specific procedure. |
Safe Handling and Experimental Protocols
Proper handling techniques are essential to prevent exposure and contamination. This compound is a powder, and care must be taken to avoid generating dust.[1]
Protocol for Weighing this compound Powder:
To minimize the risk of inhaling airborne particles and contaminating the workspace, the following "tare method" is recommended:[5]
-
Preparation: Place a balance as close as possible to a chemical fume hood.
-
Taring: Place an empty, sealable container (e.g., a vial with a lid) on the balance and press the "tare" button to zero the reading.
-
Transfer: Move the tared container into the chemical fume hood. Carefully add the this compound powder to the container.
-
Sealing: Securely close the container lid.
-
Re-weighing: Return the sealed container to the balance to obtain the precise weight of the powder.
-
Adjustments: If weight adjustments are needed, return the sealed container to the fume hood to add or remove powder.
-
Dissolution: If preparing a solution, add the solvent to the container while still inside the fume hood.[1]
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Keep containers of this compound tightly closed when not in use.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Accidental Release Measures:
| Situation | Procedure |
| Small Spill | 1. Restrict access to the area. 2. Wearing appropriate PPE, carefully sweep or vacuum the spilled powder. Avoid creating dust. 3. Place the collected material into a suitable, sealed container for hazardous waste disposal.[5] 4. Clean the spill area with a wet cloth or paper towels and place the cleaning materials in the hazardous waste container. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's environmental health and safety (EHS) department. 3. Prevent the spread of the powder. |
First Aid Procedures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
This compound waste must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including excess powder, contaminated gloves, weigh paper, and other disposable materials, in a designated hazardous waste container.
-
The container must be chemically compatible, in good condition, and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste".
-
Include the date of waste accumulation and the primary hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in regular trash.[2]
-
Visual Workflow for Safe Handling and Disposal
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Complex formation between the Fe3+ ion and some substituted phenols. Part 1.—Spectrophotometric determination of the stability constant of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
